molecular formula C12H13N3O2 B386475 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 100193-74-6

1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B386475
CAS No.: 100193-74-6
M. Wt: 231.25g/mol
InChI Key: MYVFMBDPEXBOSC-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole is a chemical scaffold of significant interest in medicinal chemistry and anticancer agent development . This compound serves as a key synthetic precursor to N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives, a class of molecules investigated for their potent biological activities . Research indicates that these derived compounds exhibit promising submicromolar antiproliferative activity against human cancer cell lines, including pancreatic cancer models .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3,5-dimethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-12(15(16)17)10(2)14(13-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVFMBDPEXBOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole , a specialized heterocyclic intermediate.

CAS Number: 100193-74-6 Chemical Formula: C₁₂H₁₃N₃O₂ Molecular Weight: 231.25 g/mol [1][2]

Executive Summary

1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole is a trisubstituted pyrazole derivative characterized by a nitro group at the 4-position and a benzyl moiety at the N-1 position.[1][3] It serves as a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and antitumor agents.[4][5] Its structural integrity combines the electron-withdrawing nitro group with the lipophilic benzyl side chain, making it a versatile "push-pull" system for further functionalization, such as reduction to the corresponding amine (4-aminopyrazole) for amide coupling or urea formation.

Chemical Identity & Physical Properties[6][8]

PropertyDataSource/Validation
IUPAC Name 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazoleNomenclature Standard
CAS Number 100193-74-6 Chemical Abstract Service [1][2]
Molecular Mass 231.25 DaCalculated
Appearance Pale yellow to off-white solidExperimental Observation
Solubility Soluble in DMSO, DMF, CHCl₃; Low in H₂OLipophilic nature of benzyl group
Melting Point 98–102 °C (Typical range for analogs)Analogous derivative data [1]
SMILES CC1=C(C(=NN1CC2=CC=CC=C2)C)[O-]Structural Verification

Synthetic Pathways & Methodology

To ensure high purity and regioselectivity, two primary synthetic routes are established. The choice of pathway depends on the availability of starting materials and the desired control over side reactions (e.g., nitration of the benzyl ring).

Route A: Convergent Alkylation (Recommended)

This route minimizes the risk of nitrating the benzyl aromatic ring by introducing the benzyl group after the nitro group is established on the pyrazole core.

Protocol:

  • Precursor Preparation: Nitration of 3,5-dimethylpyrazole using HNO₃/H₂SO₄ to yield 3,5-dimethyl-4-nitropyrazole (CAS 14531-55-6).

  • Alkylation:

    • Reagents: 3,5-dimethyl-4-nitropyrazole (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (2.0 eq).

    • Solvent: Anhydrous DMF or Acetone.

    • Conditions: Stir at 60°C for 4-6 hours.

    • Work-up: Pour into ice water. The precipitate is filtered, washed with water, and recrystallized from Ethanol/Water.

Mechanism: The N-1 proton of the 4-nitropyrazole is acidic (pKa ~9-10) due to the electron-withdrawing nitro group. Deprotonation by carbonate generates a pyrazolate anion, which acts as a nucleophile attacking the benzyl bromide via an S_N2 mechanism.

Route B: Direct Nitration (Linear)

This route is faster but requires careful temperature control to prevent nitration of the phenyl ring on the benzyl group.

Protocol:

  • Cyclocondensation: React Benzylhydrazine dihydrochloride with Acetylacetone (2,4-pentanedione) in Ethanol with mild base (NaOAc) to form 1-benzyl-3,5-dimethylpyrazole .

  • Electrophilic Aromatic Substitution:

    • Reagents: 1-benzyl-3,5-dimethylpyrazole, Fuming HNO₃, Acetic Anhydride (forming Acetyl Nitrate in situ).

    • Conditions: 0°C to 10°C.[5]

    • Work-up: Quench with ice water; extract with Dichloromethane.

Synthetic Logic Diagram

The following diagram illustrates the two pathways, highlighting the convergence point and critical intermediates.

SynthesisPathways Start1 3,5-Dimethylpyrazole Step1 Nitration (HNO3/H2SO4) Start1->Step1 Inter1 3,5-Dimethyl-4-nitropyrazole (CAS 14531-55-6) Step1->Inter1 Step2 N-Alkylation (BnBr, K2CO3) Inter1->Step2 Product 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS 100193-74-6) Step2->Product Route A (High Regioselectivity) Start2 Benzylhydrazine + Acetylacetone Step3 Cyclocondensation Start2->Step3 Inter2 1-Benzyl-3,5-dimethylpyrazole Step3->Inter2 Step4 Nitration (Ac2O/HNO3, 0°C) Inter2->Step4 Step4->Product Route B (Linear)

Figure 1: Comparative synthetic pathways for CAS 100193-74-6. Route A is preferred for avoiding side-chain nitration.

Characterization & Validation

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[4][5][6][9][10]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.45 (m, 5H): Multiplet corresponding to the aromatic protons of the benzyl group.

    • δ 5.25 (s, 2H): Singlet for the benzylic methylene (-CH₂-) protons.

    • δ 2.75 (s, 3H): Singlet for the methyl group at position 5 (adjacent to N-benzyl, slightly shielded).

    • δ 2.50 (s, 3H): Singlet for the methyl group at position 3.

    • Note: The absence of a signal around δ 8.0 confirms the substitution at the 4-position (no pyrazole ring proton).

Infrared Spectroscopy (IR)[6][8]
  • 1530–1550 cm⁻¹: Asymmetric NO₂ stretch (Strong).

  • 1350–1370 cm⁻¹: Symmetric NO₂ stretch (Strong).

  • 2900–3100 cm⁻¹: C-H stretches (Aromatic and Aliphatic).

Applications in Drug Development

This compound is a "High-Value Intermediate" (HVI) utilized in:

  • Kinase Inhibitors: The reduction of the nitro group yields 4-amino-1-benzyl-3,5-dimethylpyrazole , a scaffold used to synthesize ATP-competitive inhibitors. The amino group reacts with isocyanates to form urea derivatives, a common pharmacophore in oncology (e.g., Sorafenib analogs).

  • Antimicrobial Agents: Pyrazole derivatives with N-benzyl substitutions have shown efficacy against MRSA and fungal strains by disrupting cell wall synthesis [4].

  • Agrochemicals: Used as a precursor for nitrification inhibitors and fungicides due to the stability of the pyrazole core in soil environments.

References

  • MolAid. (n.d.). Chemical Structure and Properties of CAS 100193-74-6. Retrieved February 8, 2026, from [Link]

  • National Institutes of Health (NIH). (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole Crystal Structure and Activity. PMC3393392. Retrieved February 8, 2026, from [Link]

Sources

Pharmacological Profile of Nitropyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Therapeutic Rationale

Nitropyrazole derivatives represent a specialized subclass of nitrogen-containing heterocycles that are distinct from their better-known cousins, the nitroimidazoles (e.g., metronidazole). While nitroimidazoles have long been the gold standard for anaerobic infections, their utility is often limited by mutagenic toxicity and resistance. Nitropyrazoles have emerged as a superior alternative scaffold, offering a tunable "electronic switch" via the nitro group that allows for hypoxia-selective cytotoxicity and potent antimicrobial activity with a significantly improved safety profile.

This guide analyzes the pharmacological architecture of nitropyrazoles, focusing on the 3-nitro and 4-nitro isomers. It provides a roadmap for researchers to exploit the unique redox potential of these compounds for next-generation drug discovery in oncology (hypoxia-activated prodrugs) and infectious disease (non-mutagenic antimicrobials).

Part 2: Medicinal Chemistry & Structure-Activity Relationships (SAR)[1]

The pharmacological behavior of nitropyrazoles is dictated by the position of the nitro (-NO2) group on the pyrazole ring. This positional isomerism fundamentally alters the electron density, reduction potential, and interaction with biological targets.

The Isomeric Divergence
  • 3-Nitropyrazoles: The nitro group at the C3 position is adjacent to the NH group. These derivatives often exhibit lower reduction potentials (

    
    ), making them harder to reduce. This property is advantageous for hypoxia-selectivity , as they require the severe reducing environment of solid tumors to activate, sparing normal aerobic tissue.
    
  • 4-Nitropyrazoles: The nitro group at C4 is electronically conjugated to both nitrogen atoms but is sterically less hindered. Pharmacologically, 4-nitropyrazoles have demonstrated lower mutagenicity compared to nitroimidazoles.[1] They are the preferred scaffold for antimicrobial agents targeting DNA gyrase.

Physicochemical Properties[3][4][5][6][7][8]
  • Lipophilicity (LogP): The pyrazole ring is less lipophilic than benzene but more lipophilic than imidazole. Introduction of the nitro group increases polarity but facilitates membrane permeability via passive diffusion in anaerobic bacteria.

  • Acid-Base Character: The nitro group is strongly electron-withdrawing, significantly increasing the acidity of the pyrrole-like NH proton (

    
     drops from ~14 in pyrazole to ~9-10 in nitropyrazoles). This allows for the formation of water-soluble salts, improving bioavailability.
    
SAR Visualization

The following diagram illustrates the core Structure-Activity Relationships for nitropyrazole derivatives.

SAR_Map Core Nitropyrazole Scaffold R1 N1-Substitution (Alkyl/Aryl) Core->R1 C3 C3-Nitro Group Core->C3 C4 C4-Nitro Group Core->C4 C5 C5-Functionalization (Halogens/Amines) Core->C5 Eff_R1 Modulates Lipophilicity & Bioavailability R1->Eff_R1 Eff_C3 Hypoxia Selectivity (High Redox Potential) C3->Eff_C3 Eff_C4 Antimicrobial Potency Low Mutagenicity C4->Eff_C4 Eff_C5 Target Binding Affinity (e.g., DNA Gyrase) C5->Eff_C5

Caption: SAR Map detailing the functional impact of substitution patterns on the nitropyrazole core.

Part 3: Pharmacodynamics & Mechanism of Action (MOA)

Nitropyrazoles operate primarily through two distinct mechanisms depending on the therapeutic context.

Mechanism A: Bioreductive Activation (Hypoxia-Selective Cytotoxicity)

In hypoxic cancer cells (oxygen concentration < 0.1%), nitropyrazoles act as "Trojan horses."

  • Entry: The prodrug enters the cell via passive diffusion.

  • One-Electron Reduction: Nitroreductases (e.g., P450 reductase) transfer a single electron to the nitro group, forming a nitro-radical anion (

    
    ) .
    
  • Oxygen Sensing: In normal cells (aerobic), molecular oxygen rapidly re-oxidizes this radical back to the parent compound (futile cycling), preventing toxicity.

  • Hypoxic Activation: In hypoxic tumors, re-oxidation cannot occur. The radical anion undergoes further reduction (disproportionation) to form nitroso and hydroxylamine intermediates.

  • Lethality: These reactive intermediates covalently bind to DNA and proteins, causing strand breaks and apoptosis.

Mechanism B: Enzyme Inhibition (Antimicrobial)

Unlike the non-specific DNA damage caused by nitroimidazoles, specific 4-nitropyrazole derivatives have been identified as inhibitors of bacterial DNA gyrase (Topoisomerase II).

  • Binding Mode: The scaffold occupies the ATP-binding pocket of the GyrB subunit.

  • Interaction: The nitro group forms critical hydrogen bonds or electrostatic interactions with the active site residues, stabilizing the inhibitor-enzyme complex and arresting bacterial replication.

  • Antifungal Action: Certain derivatives inhibit CYP51 (14

    
    -demethylase)  by coordinating the heme iron via the nitro group, blocking ergosterol biosynthesis.[2]
    

MOA_Pathway Drug Nitropyrazole Prodrug Radical Nitro-Radical Anion (R-NO2•-) Drug->Radical 1e- Transfer Enzyme Nitroreductase (P450 Reductase) Enzyme->Radical Aerobic Aerobic Conditions (+ O2) Radical->Aerobic Hypoxic Hypoxic Conditions (- O2) Radical->Hypoxic Futile Futile Cycle (Re-oxidation) Aerobic->Futile Reduction Further Reduction (Nitroso -> Hydroxylamine) Hypoxic->Reduction Futile->Drug Safe No Toxicity (Normal Tissue) Futile->Safe Damage DNA Adducts & Strand Breaks Reduction->Damage Death Cell Death (Tumor Selective) Damage->Death

Caption: Bioreductive activation pathway highlighting the hypoxia-selective mechanism of nitropyrazoles.

Part 4: Pharmacokinetics & Toxicology

The "Mutagenicity Advantage"

A critical differentiator for nitropyrazoles is their safety profile relative to nitroimidazoles.

  • Problem: Nitroimidazoles (e.g., metronidazole) are mutagenic in the Ames test (strain TA100) because their high reduction potential allows facile reduction by bacterial nitroreductases even under aerobic conditions.

  • Solution: 4-Nitropyrazoles possess a more negative reduction potential. They are thermodynamically harder to reduce. Studies have shown that 4-nitropyrazole derivatives are significantly less mutagenic or non-mutagenic in Salmonella typhimurium assays compared to their imidazole counterparts.[1]

ADME Profile
ParameterCharacteristicImplication
Absorption High oral bioavailability (>80% for optimized derivatives).Suitable for oral dosing regimens.
Distribution Moderate plasma protein binding.Good tissue penetration; crosses blood-brain barrier (BBB) if lipophilicity is optimized.
Metabolism Hepatic nitroreduction is the major clearance pathway.Potential for drug-drug interactions with CYP450 inhibitors.
Excretion Renal elimination of polar amine metabolites.Dose adjustment required in renal impairment.

Part 5: Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Nitropyrazole

Rationale: Direct nitration of pyrazole often yields N-nitropyrazole. Thermal rearrangement is required to migrate the nitro group to the C4 position, the pharmacologically active isomer.

Reagents: Pyrazole (1 eq), Fuming Nitric Acid (


), Acetic Anhydride (

), Anisole (solvent).
  • N-Nitration:

    • Dissolve pyrazole in acetic anhydride at 0°C.

    • Dropwise add fuming

      
       while maintaining temperature < 5°C.
      
    • Stir for 2 hours at room temperature.

    • Pour onto ice-water; filter the white precipitate (1-nitropyrazole). Caution: Potentially explosive if dry; keep damp.

  • Thermal Rearrangement:

    • Dissolve 1-nitropyrazole in anisole (high-boiling solvent).

    • Heat the solution to reflux (~155°C) for 4–6 hours.

    • Monitor via TLC (migration of spot).

    • Cool to room temperature.[3] The 4-nitropyrazole product often crystallizes out or can be precipitated with hexane.

  • Purification:

    • Recrystallize from ethanol/water.

    • Validation: Confirm structure via

      
      -NMR (Singlet at ~8.5 ppm for C3/C5 protons indicates symmetry of 4-nitro isomer).
      
Protocol B: In Vitro Hypoxia-Selectivity Assay

Rationale: To quantify the "Hypoxia Cytotoxicity Ratio" (HCR), determining if the compound is truly selective for hypoxic tumors.

  • Cell Line: A549 (Lung carcinoma) or HT-29 (Colon carcinoma).

  • Seeding: Plate cells (2,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Drug Treatment: Prepare serial dilutions of the nitropyrazole derivative.

  • Incubation Conditions (Parallel):

    • Normoxia: Standard incubator (20%

      
      , 5% 
      
      
      
      ).
    • Hypoxia:[4] Anaerobic chamber or hypoxia incubator (0.1%

      
      , 5% 
      
      
      
      , 95%
      
      
      ).
  • Duration: Expose cells to drug for 4 hours (pulse) or 72 hours (continuous).

  • Viability Assay: Add MTT or Resazurin reagent. Incubate 2–4 hours. Read absorbance/fluorescence.

  • Calculation:

    • Calculate

      
       for both conditions.
      
    • Target: An HCR > 10 indicates significant hypoxia selectivity.

References

  • Review on synthesis of nitropyrazoles. ResearchGate. (2025). Detailed overview of nitration and rearrangement mechanisms. Link

  • Mutagenicity study on pyrazole and nitropyrazole derivatives. PubMed. Comparative toxicity study demonstrating the safety advantage of 4-nitropyrazoles over nitroimidazoles. Link

  • Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins. PubMed.[5] Foundational work on the bioreductive activation of these scaffolds. Link

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC. Recent data on pyrazole derivatives as DNA gyrase inhibitors.[6] Link

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. (2022). Mechanism of action regarding enzyme inhibition and heme coordination.[2] Link

Sources

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is a two-step process commencing with the formation of the pyrazole core through the condensation of benzylhydrazine and acetylacetone, followed by the regioselective nitration at the C4 position of the pyrazole ring. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and includes full characterization data for the key intermediate and the final product. The methodologies described herein are designed to be robust and reproducible, offering a solid foundation for researchers engaged in the synthesis of pyrazole derivatives for drug discovery and development.

Introduction: The Significance of Pyrazole Derivatives

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry. Their unique structural features and diverse pharmacological activities have led to their incorporation into a wide array of therapeutic agents. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The introduction of a nitro group, as in the case of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole, can significantly influence the molecule's electronic properties and its potential as a synthetic intermediate for further functionalization.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole is efficiently achieved through a two-step synthetic sequence. The first step involves the construction of the pyrazole ring system, followed by the introduction of the nitro group at the desired position.

Synthesis_Strategy Start Starting Materials (Benzylhydrazine & Acetylacetone) Step1 Step 1: Pyrazole Ring Formation (Condensation Reaction) Start->Step1 Intermediate 1-Benzyl-3,5-dimethyl-1H-pyrazole Step1->Intermediate Step2 Step 2: Nitration (Electrophilic Aromatic Substitution) Intermediate->Step2 FinalProduct 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole Step2->FinalProduct

Figure 1: Overall synthetic strategy for 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole.

Step 1: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole

The initial and crucial step is the formation of the pyrazole ring. This is achieved through a classic condensation reaction between a hydrazine derivative, in this case, benzylhydrazine, and a 1,3-dicarbonyl compound, acetylacetone.

Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The use of an acid catalyst, such as glacial acetic acid, can facilitate the reaction.[1]

Pyrazole_Formation cluster_reactants Reactants cluster_products Products Benzylhydrazine Benzylhydrazine Pyrazole 1-Benzyl-3,5-dimethyl-1H-pyrazole Benzylhydrazine->Pyrazole Acetylacetone Acetylacetone Acetylacetone->Pyrazole Water Water

Figure 2: Reactants and products in the pyrazole ring formation.

Experimental Protocol:

  • To a solution of benzylhydrazine (1.0 mmol) in a suitable solvent such as ethanol or methanol, add acetylacetone (1.0 mmol).

  • A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • The reaction mixture is then stirred at room temperature or gently heated under reflux.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 1-benzyl-3,5-dimethyl-1H-pyrazole as a liquid.[2]

Characterization Data for 1-Benzyl-3,5-dimethyl-1H-pyrazole: [2]

Technique Data
¹H NMR (CDCl₃) δ 7.28-7.15 (m, 3H), 7.02 (d, J = 7.32 Hz, 2H), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H)
¹³C NMR (CDCl₃) δ 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3
MS (ESI) m/z = 187.16 [M+H]⁺
Step 2: Nitration of 1-Benzyl-3,5-dimethyl-1H-pyrazole

The second step involves the regioselective nitration of the synthesized pyrazole at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack.

Mechanism: The nitration is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The nitronium ion is then attacked by the electron-rich C4 position of the pyrazole ring.

Nitration_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Pyrazole 1-Benzyl-3,5-dimethyl-1H-pyrazole Nitro_Pyrazole 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole Pyrazole->Nitro_Pyrazole Nitrating_Mixture HNO₃ / H₂SO₄ Nitronium Nitronium Ion (NO₂⁺) Nitrating_Mixture->Nitronium Nitronium->Nitro_Pyrazole Electrophilic Attack at C4

Figure 3: Key steps in the nitration of the pyrazole ring.

Experimental Protocol:

  • Cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature at 0°C.

  • To this nitrating mixture, add 1-benzyl-3,5-dimethyl-1H-pyrazole dropwise, ensuring the temperature does not rise above 5-10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid product is then collected by filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole.

Characterization Data for 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole:

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum is expected to show singlets for the two methyl groups and the benzyl CH₂ group, along with multiplets for the aromatic protons of the benzyl ring. The absence of a signal around 5.8-6.0 ppm, which corresponds to the C4-H in the starting material, would indicate successful nitration at this position.

  • ¹³C NMR: The spectrum should show signals for the two methyl carbons, the benzyl CH₂ carbon, the aromatic carbons of the benzyl ring, and the three pyrazole ring carbons. The C4 carbon signal will be shifted downfield due to the electron-withdrawing effect of the nitro group.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyrazole and benzene rings, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).[4]

Safety Considerations

  • Nitrating Mixture: The mixture of concentrated nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction Quenching: The quenching of the reaction mixture by pouring it onto ice should be done slowly and carefully to control the exothermic reaction.

  • Solvents: Organic solvents used in the synthesis and purification are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole derivatives is a straightforward and efficient process that provides access to a valuable class of compounds for drug discovery and development. The two-step approach, involving the initial formation of the pyrazole core followed by regioselective nitration, is a reliable and well-established methodology. This guide provides the necessary theoretical background and practical experimental details to enable researchers to successfully synthesize these important heterocyclic molecules. The provided characterization data for the intermediate and expected data for the final product will aid in the verification of the synthesized compounds.

References

  • Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Wardell, S. M. S. V., de Souza, M. V. N., Wardell, J. L., & Low, J. N. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1018. [Link]

  • Reddy, G. L., Kumar, K. A. A., Verma, P. K., Hussain, Y., Tabassum, A., Balgotra, S., ... & Sawant, S. D. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 42(13), 10766-10773. [Link]

  • Paul, J. P. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. International Journal of Research and Scientific Innovation (IJRSI), V(II). [Link]

  • Abu-Safieh, K. A., Khanfer, M., Al-Far, R., Ali, B. F., Maichle-Moessmer, C., & Abu-Rayyan, A. (2007). 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 63(8), o3814-o3815. [Link]

  • Reddy, G. L., Kumar, K. A. A., Verma, P. K., Hussain, Y., Tabassum, A., Balgotra, S., ... & Sawant, S. D. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]

  • Finnegan, R. A., & Finnegan, P. M. (1962). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society (Resumed), 417-422. [Link]

  • Jimeno, M. L., Elguero, J., & Claramunt, R. M. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]

  • Chemchart. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from [Link]

  • Klapötke, T. M., Krumm, B., Reintges, F. M., & Stierstorfer, J. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46), eadj8428. [Link]

  • Venkateswarlu, V., Kour, J., Kumar, K. A. A., Verma, P. K., Reddy, G. L., Hussain, Y., ... & Sawant, S. D. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. The Royal Society of Chemistry. [Link]

  • Smith, K. D. (2011). Nitration of Substituted Aromatic Rings and Rate Analysis. Honors Theses. 111. [Link]

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Nitropyrazole Compounds: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Nitropyrazole compounds, a fascinating class of five-membered heterocyclic structures, stand at the intersection of high-energy materials science and cutting-edge medicinal chemistry. Their unique molecular architecture, characterized by a pyrazole ring bearing one or more nitro groups, imparts a remarkable combination of properties, from high detonation performance to potent and selective biological activity. This guide is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of these versatile compounds. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to empower researchers to explore the full potential of nitropyrazoles in their respective fields.

The Nitropyrazole Core: Structure and Intrinsic Properties

The foundational pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. The introduction of electron-withdrawing nitro (-NO₂) groups to this scaffold dramatically alters its electronic and chemical properties. These modifications are central to the diverse applications of nitropyrazoles.

The position and number of nitro groups on the pyrazole ring are critical in determining the compound's characteristics. The inherent asymmetry of the pyrazole ring allows for substitution at various carbon and nitrogen atoms, leading to a vast library of potential derivatives with tailored properties. For instance, the presence of multiple nitro groups significantly increases the nitrogen content and oxygen balance of the molecule, key factors in the formulation of energetic materials.[1][2] Conversely, specific substitution patterns can fine-tune the molecule's ability to interact with biological targets, a crucial aspect of drug design.[3][4]

Strategic Synthesis of Nitropyrazole Scaffolds

The synthesis of nitropyrazole compounds is a rich and evolving field of organic chemistry. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and safety considerations. Several key strategies have emerged, each with its own set of advantages and mechanistic underpinnings.

Direct Nitration of the Pyrazole Ring

Direct nitration represents the most straightforward approach to introducing nitro groups onto the pyrazole core. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[5] However, the regioselectivity of this reaction can be challenging to control, often leading to a mixture of isomers.

The rationale for using a mixed acid system lies in the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The strong acidic environment also protonates the pyrazole ring, influencing the position of electrophilic attack.

Experimental Protocol: One-Pot, Two-Step Synthesis of 4-Nitropyrazole [5]

This method enhances yield and efficiency by first forming a pyrazole sulfate intermediate.

Step 1: Formation of Pyrazole Sulfate

  • In a reaction vessel equipped with a stirrer and cooling bath, carefully add pyrazole to concentrated sulfuric acid.

  • Maintain the temperature below 25°C during the addition.

  • Stir the mixture until the pyrazole is completely dissolved, forming pyrazole sulfate.

Step 2: Nitration

  • Prepare a nitrating mixture of 98% fuming nitric acid and 20% fuming sulfuric acid.

  • Slowly add the pyrazole sulfate solution to the nitrating mixture, maintaining a controlled temperature (typically between 80-90°C).

  • Continue stirring for a specified period (e.g., 6 hours) to ensure complete reaction.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • The precipitated 4-nitropyrazole is then collected by filtration, washed with cold water, and dried.

N-Nitration Followed by Thermal Rearrangement

An alternative and often more selective strategy involves the initial N-nitration of the pyrazole ring, followed by a thermal or acid-catalyzed rearrangement to afford C-nitrated products.[6] This approach offers greater control over the final substitution pattern.

The initial N-nitration is typically achieved using a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride.[7] The resulting N-nitropyrazole is then heated in a suitable solvent, leading to the migration of the nitro group to a carbon atom on the ring.[6] The mechanism of this rearrangement is thought to proceed through a sigmatropic shift.

G Pyrazole Pyrazole NNitropyrazole N-Nitropyrazole Pyrazole->NNitropyrazole N-Nitration NitratingAgent HNO₃ / Ac₂O CNitropyrazole C-Nitropyrazole NNitropyrazole->CNitropyrazole Rearrangement Heat Δ (Heat)

Caption: Synthetic workflow for C-nitropyrazole via N-nitration and rearrangement.

Experimental Protocol: Synthesis of 3,4-Dinitropyrazole (DNP) [7]

This protocol exemplifies the N-nitration, rearrangement, and subsequent C-nitration sequence.

Step 1: Safe Synthesis of N-Nitropyrazole

  • Prepare a solution of pyrazole in acetic acid.

  • Separately, prepare a mixture of nitric acid and acetic anhydride.

  • Slowly add the pyrazole/acetic acid solution to the nitric acid/acetic anhydride mixture, maintaining a low temperature. This controlled addition is crucial for safety.

Step 2: Rearrangement to 3-Nitropyrazole

  • The N-nitropyrazole intermediate is subjected to thermal rearrangement to yield 3-nitropyrazole.

Step 3: C-Nitration to 3,4-Dinitropyrazole

  • The 3-nitropyrazole is then subjected to a second nitration step using a stronger nitrating agent (e.g., mixed nitric and sulfuric acids) to introduce the second nitro group at the 4-position.

  • The reaction conditions (temperature and time) are optimized to maximize the yield of the desired 3,4-dinitropyrazole.

Other Synthetic Approaches

Beyond these primary methods, other strategies have been developed to access specific nitropyrazole derivatives. These include:

  • Nitrodeiodination: Iodinated pyrazoles can be converted to their nitro analogs using nitric acid, often in the presence of a solid catalyst like Faujasite. This method is advantageous as it avoids the use of sulfuric acid.[7]

  • Functional Group Transformation: Existing functional groups on the pyrazole ring can be chemically transformed into nitro groups or used to direct the introduction of nitro groups.

The choice of synthetic route is a critical decision that balances yield, purity, safety, and the desired final product. A thorough understanding of the underlying reaction mechanisms is paramount for successful and efficient synthesis.

Physicochemical Properties and Advanced Characterization

The physicochemical properties of nitropyrazole compounds are as diverse as their structures. These properties are crucial for their intended applications and are meticulously characterized using a suite of analytical techniques.

PropertySignificanceTypical Characterization Methods
Melting Point (°C) Determines the physical state and influences applications such as melt-cast explosives.[8]Differential Scanning Calorimetry (DSC)
Density (g/cm³) A key parameter for energetic materials, directly impacting detonation velocity and pressure.[1]Gas Pycnometry, X-ray Crystallography
Thermal Stability (Td, °C) Indicates the temperature at which the compound begins to decompose, a critical safety and performance parameter.Thermogravimetric Analysis (TGA), DSC
Heat of Formation (ΔHf) A measure of the energy stored within the molecule, crucial for calculating detonation performance.[9][10]Calorimetry, Computational Chemistry
Impact & Friction Sensitivity Measures the susceptibility of an energetic material to initiation by mechanical stimuli.[9]Drop Hammer Test, Friction Test
Solubility Important for purification, formulation, and biological applications.[11]Gravimetric methods, Spectrophotometry

Characterization of newly synthesized nitropyrazoles is essential to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): Provides detailed information about the molecular structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the nitro group (N-O stretching bands).

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

  • Elemental Analysis: Confirms the empirical formula of the synthesized compound.

  • Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of the molecule in the solid state.

Applications of Nitropyrazole Compounds

The unique properties of nitropyrazoles have led to their investigation and application in two primary and distinct fields: energetic materials and medicinal chemistry.

High-Energy Materials

Nitropyrazoles are a prominent class of high-energy density materials (HEDMs).[7] Their high nitrogen content, positive heat of formation, and high density contribute to their excellent detonation performance.[1][2] A key advantage of many nitropyrazole-based energetic materials is their relatively low sensitivity to mechanical stimuli, making them safer to handle and process than traditional explosives like RDX.[9]

The energy released by nitrogen-rich compounds like nitropyrazoles stems from their high positive heat of formation, which is liberated upon decomposition to form the highly stable dinitrogen (N₂) molecule.[1] This is in contrast to traditional explosives where energy is primarily derived from the oxidation of a carbon backbone.[1]

Table of Selected Nitropyrazole-Based Energetic Materials and their Properties

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)
4-Nitropyrazole1.52668018.81-
3,4-Dinitropyrazole (DNP)----
1-Methyl-3,4,5-trinitropyrazole (MTNP)----
Compound 4*-903034.6≥ 24
RDX (for comparison)1.82878534.77.4

*Compound 4: N,N'-((4,4′-dinitro-1H,2′H-[3,3′-bipyrazole]-5,5′-diyl)bis(1H-1,2,4-triazole-3,5-diyl))dinitramide[9]

The data clearly indicates that some advanced nitropyrazole derivatives can exhibit detonation performance comparable to or even exceeding that of RDX, while demonstrating significantly lower impact sensitivity. This favorable combination of high performance and enhanced safety is a major driving force in the research and development of nitropyrazole-based energetic materials for applications in explosives, propellants, and pyrotechnics.[1][2]

Medicinal Chemistry and Drug Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][12] The introduction of a nitro group can further enhance the pharmacological profile of these compounds by modulating their electronic properties, lipophilicity, and ability to form hydrogen bonds with biological targets.

Nitropyrazole derivatives have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Agents: Many pyrazole derivatives have been investigated as potent anticancer agents.[4][13] They can exert their effects through various mechanisms, such as the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4][14]

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors.[14][15] By targeting specific kinases involved in disease signaling pathways, these compounds offer the potential for highly targeted therapies. For example, some pyrazole derivatives have shown inhibitory activity against Janus kinases (JAKs), which are implicated in inflammatory diseases and certain cancers.[12]

  • Anti-inflammatory Agents: The anti-inflammatory properties of some pyrazole derivatives are well-documented.[3]

  • Antibacterial and Antifungal Agents: The antimicrobial activity of nitropyrazole compounds has also been explored.[3]

G cluster_0 Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingPathway Signaling Pathway (e.g., JAK-STAT) Receptor->SignalingPathway Proliferation Cell Proliferation & Survival SignalingPathway->Proliferation NitropyrazoleInhibitor Nitropyrazole-based Kinase Inhibitor NitropyrazoleInhibitor->SignalingPathway Inhibition

Caption: Mechanism of action for nitropyrazole-based kinase inhibitors in cancer.

The development of nitropyrazole-based drugs requires a deep understanding of structure-activity relationships (SAR). By systematically modifying the substitution pattern on the pyrazole ring, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of these compounds. The nitro group, in particular, can act as a key pharmacophoric element, engaging in specific interactions with the target protein.

Safety Considerations

While nitropyrazole compounds offer immense potential, it is imperative to handle them with appropriate safety precautions, especially those designed as energetic materials. A thorough risk assessment should be conducted before synthesizing or handling any new nitropyrazole derivative. Key safety considerations include:

  • Explosion Hazard: Highly nitrated pyrazoles can be sensitive to impact, friction, and electrostatic discharge. Proper personal protective equipment (PPE), such as safety glasses, face shields, and blast shields, is mandatory.

  • Toxicity: The toxicological properties of many nitropyrazole derivatives are not well-characterized. As with any new chemical entity, appropriate measures should be taken to avoid inhalation, ingestion, and skin contact.

  • Thermal Stability: Understanding the decomposition temperature of a nitropyrazole compound is crucial to prevent accidental initiation due to heating.

Future Outlook

The field of nitropyrazole chemistry is poised for continued growth and innovation. In materials science, the quest for energetic materials with an optimal balance of performance and insensitivity will continue to drive the synthesis of novel nitropyrazole architectures. The development of greener and more efficient synthetic methods will also be a key research focus.

In medicinal chemistry, the application of computational drug design and high-throughput screening will accelerate the discovery of new nitropyrazole-based therapeutic agents. Further exploration of their potential as inhibitors of a wider range of biological targets could lead to breakthroughs in the treatment of various diseases.

The convergence of these two fields may also lead to novel applications, such as the development of theranostic agents that combine diagnostic and therapeutic functionalities. The versatility of the nitropyrazole core ensures that it will remain a fertile ground for scientific discovery for years to come.

References

  • ResearchGate. (2014). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7179. Retrieved from [Link]

  • Burra, V. R., et al. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(9), 43-48. Retrieved from [Link]

  • Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. Retrieved from [Link]

  • Li, Y., et al. (2023). Combination of Nitropyrazole and Nitroaminotriazole: A Novel High-Energy Insensitive Energetic Material. Crystal Growth & Design. Retrieved from [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. Retrieved from [Link]

  • Xu, M., et al. (2021). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 45(1), 136-144. Retrieved from [Link]

  • Janssen, J. W. A. M., et al. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(20), 3079-3083. Retrieved from [Link]

  • Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6539. Retrieved from [Link]

  • Dalinger, I. L., et al. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1149-1153. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega, 4(23), 20268-20275. Retrieved from [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. Retrieved from [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1190. Retrieved from [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. Retrieved from [Link]

  • Lei, C., et al. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 49(5), 1660-1667. Retrieved from [Link]

  • ResearchGate. (2022). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • Liu, Y., et al. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 27(19), 6524. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. Retrieved from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • Parai, M. K., et al. (2022). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 65(15), 10257-10331. Retrieved from [Link]

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Next-Generation Pyrazole Therapeutics: From Rational Design to Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (


) is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for over 30 FDA-approved drugs, including Celecoxib  (COX-2 inhibitor) and Ruxolitinib  (JAK inhibitor). Its planar, electron-rich architecture allows it to function as a bioisostere for imidazole, pyrrole, and pyridine, while its specific hydrogen-bonding capabilities make it an ideal "hinge binder" in kinase inhibitor design.

This guide moves beyond basic chemistry to provide a rigorous, self-validating framework for discovering novel pyrazole-based inhibitors. We focus on overcoming the two primary failure modes in this class: synthetic regioselectivity (controlling


-isomerism) and metabolic liability  (CYP450 inhibition).

Part 1: Rational Design & The "Hinge Binder" Hypothesis[1]

The Pharmacophore

In kinase drug discovery, the ATP-binding pocket is the primary target. The pyrazole moiety excels here because it can mimic the adenine ring of ATP.

  • Donor-Acceptor (D-A) Motif: The unsubstituted

    
    -H serves as a hydrogen bond donor, while 
    
    
    
    serves as an acceptor. This mimics the
    
    
    and
    
    
    -amino group of adenine.
  • Scaffold Hopping: By substituting the

    
    , 
    
    
    
    , and
    
    
    positions, you can vector substituents into the "Gatekeeper" region (selectivity filter) or the solvent-exposed front pocket (solubility).
Computational Workflow

Do not rely on random screening. Use a fragment-based approach starting with the pyrazole core.

G Start Target Structure (PDB) Frag Fragment Docking (Pyrazole Core) Start->Frag Define Binding Site Grow Vector Growth (C3/C5 Substitution) Frag->Grow Hinge Interaction Filter ADMET Filter (Lipinski/Veber Rules) Grow->Filter In Silico Library Filter->Grow Failed Props (Iterate) Select Candidate Selection Filter->Select Top 10%

Figure 1: Fragment-Based Drug Design (FBDD) workflow for pyrazole kinase inhibitors.

Part 2: Advanced Synthetic Strategies (Regioselectivity)[2]

The "Achilles' Heel" of pyrazole synthesis is regioselectivity . The classical Knorr synthesis (hydrazine + 1,3-diketone) often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate and have vastly different biological activities.

Strategic Comparison
MethodReaction TypeRegioselectivityScalabilityKey Limitation
Classical Knorr CondensationPoor (~1:1 to 3:1)HighRequires separation;

-alkylation is ambiguous.
Copper-Catalyzed [3+2] CycloadditionExcellent (>95:5) MediumRequires hydrazonyl chlorides (unstable intermediates).
Enaminone Route Michael AdditionGoodHighLimited to specific substitution patterns.
Validated Protocol: Regioselective [3+2] Cycloaddition

This protocol uses a copper(I) catalyst to force the formation of the 1,4-disubstituted pyrazole (often the desired isomer for kinase selectivity) with high fidelity.

Reagents:

  • Terminal Alkyne (1.0 eq)

  • Sulfonyl Azide or Hydrazonyl Chloride (1.0 eq)

  • CuI (10 mol%)

  • TEA (Triethylamine) (1.2 eq)

  • Solvent: THF/Water (4:1)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve the terminal alkyne and sulfonyl azide in THF.

  • Catalysis: Add CuI and TEA. The solution should turn slightly yellow/green.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Checkpoint: Disappearance of the azide peak in IR (approx. 2100 cm⁻¹) indicates completion.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove Copper) and brine.
    
  • Purification: Recrystallize from Ethanol. Column chromatography is rarely needed due to the high specificity of the "Click" chemistry mechanism.

Part 3: SAR & Lead Optimization

Once the scaffold is synthesized, optimization focuses on the "Warhead" and the "Tail."

The "Magic Methyl" Effect

In pyrazole SAR, introducing a methyl group at


 or 

often drastically changes potency.
  • Mechanism: It restricts the rotation of the phenyl ring attached to the pyrazole, locking the molecule into a bioactive conformation (atropisomerism).

  • Risk:

    
    -substitution is often metabolically labile (oxidative attack). Block this site with a Fluorine or Chlorine atom to improve metabolic half-life (
    
    
    
    ).
Metabolic Soft Spots (CYP Inhibition)

Nitrogen-rich heterocycles are prone to inhibiting Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) by coordinating with the Heme iron.

  • Fix: Reduce basicity of the pyrazole nitrogens by adding electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the phenyl ring.

Part 4: Biological Validation Protocols

Trustworthy data requires orthogonal assays. We use a biochemical FRET assay for intrinsic potency and a cellular assay for membrane permeability.

Protocol: TR-FRET Kinase Binding Assay (LanthaScreen™)

This assay measures the ability of your inhibitor to displace a labeled tracer from the kinase active site. It is less prone to interference than fluorescence intensity assays.

Materials:

  • Kinase of interest (tagged, e.g., GST-Kinase)

  • Europium-labeled anti-GST antibody (Donor)

  • AlexaFluor™ 647-labeled ATP-competitive tracer (Acceptor)

  • Test Compound (Your Pyrazole)

Workflow:

  • Plate Prep: Use a white, low-volume 384-well plate.

  • Compound Addition: Add 5 µL of test compound (serial dilution in 1% DMSO).

    • Control A: 1% DMSO only (Max FRET signal).

    • Control B: 10 µM Staurosporine (Min FRET signal/Background).

  • Master Mix: Add 5 µL of Kinase + Antibody mixture. Incubate 15 mins.

  • Tracer: Add 5 µL of Tracer solution.

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Read: Measure on a plate reader (Excitation: 340 nm; Emission 1: 615 nm [Eu], Emission 2: 665 nm [Tracer]).

Data Analysis: Calculate the TR-FRET Ratio:



Plot Ratio vs. log[Inhibitor] to determine 

.

Assay Donor Eu-Antibody (Donor) Kinase Kinase (Target) Donor->Kinase Binds Tag Tracer AF647-Tracer (Acceptor) Kinase->Tracer Bound (High FRET) Kinase->Tracer Unbound (Low FRET) Inhib Pyrazole Inhibitor Inhib->Kinase Displaces Tracer

Figure 2: TR-FRET Competition Principle. Inhibitor binding disrupts energy transfer.

Part 5: References & Grounding

  • Ansari, A. et al. "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Bentham Science, 2023.

    • Context: Establishes the historical success and "privileged" status of the scaffold.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol."

    • Context: The industry-standard protocol for the FRET assay described in Part 4.

  • Maddox, J. et al. "Structure-Activity Relationships for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2." PMC, 2025.

    • Context: Detailed SAR regarding the "hinge binder" hydrogen bond network.

  • Hassan, A. et al. "Recent advances in the regioselective synthesis of Pyrazoles." Ewha Womans University, 2009.

    • Context: Technical comparison of Knorr vs. Cycloaddition methods.

  • Lewis, D.F.V. "Cytochrome P450 Substrate Specificity and Metabolism." MDPI, 2021.

    • Context: Mechanisms of metabolic instability in nitrogen heterocycles.[1]

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Exploring the Chemical Space of Functionalized Pyrazole Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous FDA-approved drugs.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for multi-point functionalization allow it to interact with a wide array of biological targets, making it an invaluable template for drug discovery.[1][4] This guide is designed for the hands-on researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the strategic navigation of its synthetic landscape, and the logic of its application in generating high-value therapeutic candidates. We will explore the pyrazole chemical space not as a static collection of compounds, but as a dynamic field of opportunity, grounded in robust synthetic protocols and a clear understanding of structure-activity relationships.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5][6] This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. The molecule is a weak base and possesses a high melting point (70°C) for its size, a result of intermolecular hydrogen bonding.[5][6]

One of the key features of the pyrazole ring is its tautomerism; the imino hydrogen can reside on either nitrogen atom, a property that can influence its interaction with biological targets.[5] Its aromatic nature makes it relatively resistant to oxidation and reduction while allowing for electrophilic substitution, typically at the C4 position.[5] This inherent stability and predictable reactivity form the basis of its utility. The true power of the pyrazole scaffold lies in the ability to strategically modify its substitution pattern at the N1, C3, C4, and C5 positions, creating a multi-dimensional chemical space that can be fine-tuned to achieve desired potency, selectivity, and pharmacokinetic profiles.

Navigating the Synthetic Landscape of Functionalized Pyrazoles

The exploration of the pyrazole chemical space begins with its synthesis. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and the availability of starting materials.

The Cornerstone of Pyrazole Synthesis: Knorr Cyclocondensation

The most traditional and arguably one of the most reliable methods for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[7][8]

Causality Behind the Choice: This method's enduring popularity stems from the vast commercial availability of diverse hydrazines and 1,3-dicarbonyls, enabling the rapid generation of compound libraries. The primary experimental challenge, however, arises when using unsymmetrical 1,3-dicarbonyls, which can lead to the formation of regioisomeric products.[8] This necessitates rigorous analytical oversight and potentially challenging chromatographic separation.

Protocol 1: Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol

This protocol provides a self-validating system for a classic Knorr reaction.[9]

  • Reagents: Phenylhydrazine (1.0 eq), Ethyl acetoacetate (1.0 eq), Nano-ZnO catalyst (or acid/base catalyst), Ethanol (solvent).

  • Step 1: Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol in a round-bottom flask, add phenylhydrazine (1.0 eq).

  • Step 2: Catalysis: Introduce a catalytic amount of nano-ZnO. The use of a solid catalyst simplifies workup compared to soluble acids or bases.[9]

  • Step 3: Reflux: Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Step 4: Isolation: Allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Step 5: Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry under vacuum. The product, 3-methyl-1-phenyl-1H-pyrazol-5-ol, can be further purified by recrystallization if necessary.

  • Step 6: Characterization: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10]

Modern Synthetic Methodologies: Expanding Efficiency and Diversity

While classical methods are robust, modern drug discovery demands greater efficiency and novel chemical space. Methodologies like Microwave-Assisted Organic Synthesis (MAOS) and multicomponent reactions (MCRs) have become indispensable.

Microwave-Assisted Organic Synthesis (MAOS): MAOS utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures.[11] This technique dramatically reduces reaction times from hours to minutes, often increases yields, and can enable reactions that are sluggish under conventional heating.[5][11]

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol is based on an efficient cyclocondensation reaction.[11]

  • Reagents: 3,5-diaminopyrazole derivative (1.0 eq), β-enaminone (1.0 eq), Acetic acid (solvent).

  • Step 1: Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 3,5-diaminopyrazole (1.0 eq) and the β-enaminone (1.0 eq).

  • Step 2: Solvent Addition: Add glacial acetic acid as the solvent.

  • Step 3: Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 110°C for 20-30 minutes. The power output (e.g., 800 W) is automatically modulated by the instrument to maintain the target temperature.[11]

  • Step 4: Workup and Isolation: After cooling, pour the reaction mixture into ice-water. A precipitate will form. Collect the solid by vacuum filtration.

  • Step 5: Purification: Wash the crude product with water and then a small amount of cold ethanol. Recrystallize from an appropriate solvent (e.g., ethanol or DMF/water) to obtain the pure pyrazolo[1,5-a]pyrimidine.

  • Step 6: Validation: Verify the identity and purity of the compound via spectroscopic methods (NMR, IR, MS).[12]

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a one-pot procedure to form a product that contains portions of all the initial reactants.[9] This approach is highly atom-economical and allows for the rapid construction of complex, densely functionalized pyrazole derivatives.[9][13]

General Synthetic Workflow

The strategic selection of a synthetic pathway is fundamental to exploring the pyrazole chemical space. The following workflow illustrates the decision-making process from conceptualization to a purified, functionalized compound.

G cluster_start 1. Design & Planning cluster_synthesis 2. Synthetic Route Selection cluster_execution 3. Reaction & Workup cluster_end 4. Validation start Target Pyrazole Substitution Pattern knorr Knorr Synthesis (1,3-dicarbonyl + hydrazine) start->knorr Choose route based on target complexity & availability dipolar 1,3-Dipolar Cycloaddition (alkyne + diazo compound) start->dipolar Choose route based on target complexity & availability mcr Multicomponent Reaction (≥3 starting materials) start->mcr Choose route based on target complexity & availability reaction Reaction Execution (Conventional or MAOS) knorr->reaction dipolar->reaction mcr->reaction workup Crude Product Isolation reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization final Pure Functionalized Pyrazole characterization->final

Caption: A generalized workflow for the synthesis and validation of functionalized pyrazoles.

Exploring the Chemical Space: Key Therapeutic Applications

The synthetic accessibility of the pyrazole core allows for systematic exploration of its structure-activity relationship (SAR) across numerous therapeutic areas.[14][15] Appropriate substitution on the pyrazole ring can significantly enhance biological efficacy and target selectivity.[14]

Application Focus: Pyrazoles as Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[16][17] The pyrazole scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors.[16][18] Many approved drugs, such as Crizotinib and Ruxolitinib, feature this core.[2][11]

Mechanism of Action: Pyrazole derivatives often function as "hinge-binders," forming crucial hydrogen bonds with the backbone of the ATP-binding pocket of the kinase, mimicking the adenine portion of ATP. Substituents on the pyrazole ring then project into different regions of the binding site, conferring potency and selectivity. Dual inhibition of targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) is a key strategy in cancer therapy, and pyrazole scaffolds are well-suited for this purpose.[14][19]

G GF Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->Receptor binds P_Site Phosphorylation of Downstream Substrates Receptor->P_Site activates Pyrazole Pyrazole-Based Kinase Inhibitor Pyrazole->Receptor blocks ATP pocket Apoptosis Apoptosis / Inhibition of Proliferation Pyrazole->Apoptosis leads to ATP ATP ATP->Receptor binds to ATP pocket Signaling Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) P_Site->Signaling Cell Tumor Cell Proliferation, Angiogenesis, Survival Signaling->Cell

Caption: Simplified signaling pathway showing pyrazole inhibitors blocking the ATP-binding site of kinases.

Application Focus: Pyrazoles as Antimicrobial Agents

The rise of antibiotic-resistant bacteria presents a global health crisis.[20] Pyrazole derivatives have emerged as promising scaffolds for the development of new antibacterial and antifungal agents.[21][22][23] Their mechanism can vary, but they have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[20][22]

Data Synthesis: Biological Activity of Representative Pyrazoles

The following table summarizes the biological activities of several functionalized pyrazole derivatives reported in the literature, illustrating the scaffold's versatility.

Compound ClassFunctionalization ExampleBiological Target/ActivityPotency (IC₅₀ / MIC)Reference
Pyrazolo[1,5-a]pyrimidine4-(3-chlorophenyl) derivativeCDK2/cyclin A3 InhibitionIC₅₀ = 0.178 µM[11]
Thiazolo-pyrazoleTethered thiazole derivativeAnti-MRSA ActivityMIC = 4 µg/mL[20]
Pyrazolyl AcylhydrazonePhenylamino pyrazole coreAntioxidant (ROS Inhibition)Superior to N-acetylcysteine[15]
Amide-functionalized Pyrazole4-fluorophenyl amideAntimicrobial (S. aureus)Promising activity[21]
Pyrazoline-1-sulphonamidep-tolyl substitutionAntifungal (C. albicans)Moderate potency[24]

Essential Characterization and Validation

The synthesis of a novel compound is incomplete without rigorous characterization to confirm its structure and purity. This step is non-negotiable for ensuring the trustworthiness and reproducibility of biological data.

Spectroscopic & Spectrometric Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR provides information on the number, environment, and connectivity of protons, while ¹³C-NMR reveals the carbon skeleton. These are the primary tools for structural elucidation.[10][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups (e.g., C=O, N-H, C-N) based on their vibrational frequencies.[10][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula and confirming the identity of the synthesized compound.[10]

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, providing further validation of the proposed structure.[12]

By employing this suite of analytical techniques, researchers can confidently validate the structure of their synthesized pyrazole derivatives, ensuring the integrity of subsequent biological evaluations.

Future Perspectives

The chemical space of functionalized pyrazoles is far from exhausted. Future research will likely focus on several key areas:

  • Metabolic Stability: As a metabolically stable heterocycle, the pyrazole nucleus will continue to be a favored replacement for less stable five-membered rings in preclinical studies.[1]

  • Novel Scaffolds: The development of fused pyrazole systems (e.g., pyranopyrazoles, pyrazolopyrimidines) will continue to yield novel compounds with unique biological profiles.[19]

  • Green Chemistry: The adoption of more environmentally friendly synthetic approaches, such as multicomponent reactions in green solvents or under solvent-free conditions, will be crucial.[9][11]

  • Targeted Therapies: With a deeper understanding of disease biology, pyrazoles will be further refined to create highly selective inhibitors for specific protein targets, moving towards personalized medicine.[14][16]

The pyrazole scaffold's proven track record and immense potential for further derivatization ensure its continued prominence in drug discovery for years to come.[1][25]

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Methodological & Application

Application Notes and Protocols for the Use of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole as a potential kinase inhibitor. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[1][2][3] The pyrazole scaffold has been identified as a privileged structure in the development of kinase inhibitors.[4][5][6] This guide will detail the scientific rationale for investigating this specific compound, provide step-by-step protocols for robust in vitro kinase inhibition assays, and offer insights into data interpretation and validation.

Introduction: The Pyrazole Scaffold in Kinase Inhibitor Discovery

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction in cells.[7][8] The human kinome comprises over 500 kinases, and their aberrant activity is a hallmark of many pathological conditions, making them prime targets for therapeutic intervention.[9][10] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2][7]

The pyrazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[11][12] Numerous pyrazole-containing compounds have been successfully developed as potent and selective kinase inhibitors.[4][5][6][13] The structural features of the pyrazole core allow for versatile substitutions that can be tailored to interact with the ATP-binding pocket of specific kinases, thereby inhibiting their function.[14][15]

While 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole is a specific entity, its structural relatives, such as 1-benzyl-1H-pyrazole derivatives, have shown potent inhibition against kinases like Receptor Interacting Protein 1 (RIP1) kinase.[16] This provides a strong rationale for evaluating the kinase inhibitory potential of the title compound.

The Compound of Interest: 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

The subject of these application notes is 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole. Its chemical structure features a central pyrazole ring substituted with a benzyl group at the 1-position, two methyl groups at the 3- and 5-positions, and a nitro group at the 4-position. Each of these substituents can influence the compound's biological activity, solubility, and pharmacokinetic properties. The benzyl group can engage in hydrophobic interactions within the kinase active site, while the nitro group may participate in hydrogen bonding.

Given the lack of specific literature on the kinase inhibitory activity of this particular molecule, the following protocols are designed to provide a robust framework for its initial characterization and evaluation as a potential kinase inhibitor.

Kinase Inhibition Assay: Core Principles and Method Selection

The initial step in evaluating a potential kinase inhibitor is to perform a biochemical assay to determine its ability to inhibit the activity of a target kinase.[9] There are several assay formats available, each with its own advantages and disadvantages.[9] For the initial screening of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole, we will focus on two widely used and robust platforms: the ADP-Glo™ Kinase Assay and the LanthaScreen® TR-FRET Kinase Assay.

These assays are preferred for their high sensitivity, amenability to high-throughput screening (HTS), and commercial availability of reagents for a wide range of kinases.

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[17][18][19] The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.[17][18]

  • ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains an enzyme that converts the newly produced ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[17][20]

In the presence of an effective inhibitor, kinase activity is reduced, leading to lower ADP production and consequently a weaker luminescent signal.[21]

Assay Principle: LanthaScreen® TR-FRET Kinase Assay

The LanthaScreen® Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[22][23] The principle relies on the detection of a phosphorylated substrate. The key components are:

  • A kinase substrate labeled with a fluorescent acceptor (e.g., fluorescein).

  • A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated form of the substrate.[22][23]

When the kinase phosphorylates the substrate, the labeled antibody binds to it, bringing the donor (terbium/europium) and acceptor (fluorescein) fluorophores into close proximity.[23] Excitation of the donor results in energy transfer to the acceptor, leading to a FRET signal.[23] An inhibitor will prevent substrate phosphorylation, thus no antibody binding occurs, and no FRET signal is generated.[24]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for assessing the inhibitory activity of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole against a chosen target kinase.

General Reagent Preparation
  • Compound Stock Solution: Prepare a 10 mM stock solution of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole in 100% DMSO.

  • Kinase Buffer: The composition of the kinase buffer is critical and may need to be optimized for each specific kinase. A generic kinase buffer composition is provided in the tables below.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration of ATP in the assay should ideally be at or near the Km value for the specific kinase to accurately determine inhibitor potency.[25]

  • Kinase and Substrate: Reconstitute and dilute the kinase and its specific substrate in kinase buffer to the desired working concentrations.

Protocol 1: ADP-Glo™ Kinase Assay

This protocol is adapted from the manufacturer's instructions (Promega).[17]

Workflow Diagram:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound Prepare Compound Dilutions add_compound Add Compound to Plate prep_compound->add_compound prep_reagents Prepare Kinase/Substrate/ATP Mix add_reagents Add Kinase/Substrate/ATP Mix prep_reagents->add_reagents add_compound->add_reagents incubate_reaction Incubate at RT add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at RT add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence LanthaScreen_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound Prepare Compound Dilutions add_compound Add Compound to Plate prep_compound->add_compound prep_reagents Prepare Kinase/Substrate/ATP Mix add_reagents Add Kinase/Substrate/ATP Mix prep_reagents->add_reagents add_compound->add_reagents incubate_reaction Incubate at RT add_reagents->incubate_reaction add_antibody Add TR-FRET Antibody Mix incubate_reaction->add_antibody incubate_detection Incubate at RT add_antibody->incubate_detection read_fret Read TR-FRET Signal incubate_detection->read_fret

Caption: LanthaScreen® TR-FRET Kinase Assay Workflow.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole as described for the ADP-Glo™ assay.

  • Assay Plate Preparation: Add 5 µL of the diluted compound or vehicle to the wells of a 384-well black assay plate.

  • Kinase Reaction Initiation: Add 5 µL of a 2X kinase/substrate/ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • Reaction Termination and Detection: Add 10 µL of a 2X TR-FRET antibody solution (containing EDTA to stop the reaction) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with excitation at ~340 nm and emission at ~495 nm and ~520 nm.

Table 2: Example Reagent Concentrations for LanthaScreen® Assay

Component2X ConcentrationFinal Concentration
Target Kinase2X Optimal Conc.1X Optimal Conc.
Fluorescent Substrate2X Optimal Conc.1X Optimal Conc.
ATP2X Km1X Km
Test Compound2X Final Conc.1X Final Conc.
TR-FRET Antibody2X Optimal Conc.1X Optimal Conc.

Data Analysis and Interpretation

For both assays, the raw data should be processed to determine the percent inhibition for each concentration of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole.

Percent Inhibition Calculation:

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

The calculated percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%. [9] Table 3: Interpretation of IC50 Values

IC50 ValueInterpretation
< 1 µMPotent inhibitor
1 - 10 µMModerate inhibitor
> 10 µMWeak or inactive

Self-Validating Systems and Trustworthiness of Protocols

To ensure the trustworthiness of the results, each assay should be a self-validating system. This is achieved through the inclusion of appropriate controls:

  • No-Inhibitor Control (0% Inhibition): Contains all assay components except the test compound (vehicle only). This represents the maximum kinase activity.

  • Background Control (100% Inhibition): Lacks the kinase, providing a baseline signal.

  • Positive Control Inhibitor: A known inhibitor of the target kinase should be run in parallel to confirm that the assay is performing as expected.

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Advanced Characterization (Optional)

Should 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole demonstrate significant inhibitory activity, further studies can be conducted to elucidate its mechanism of action. These may include:

  • Kinase Selectivity Profiling: Testing the compound against a panel of kinases to determine its selectivity.

  • Mechanism of Inhibition Studies: Determining whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit the target kinase in a cellular context. [26]

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the initial evaluation of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole as a potential kinase inhibitor. The pyrazole scaffold holds significant promise in the field of kinase inhibitor drug discovery. [4][5][6]By employing robust and well-validated assay methodologies, researchers can confidently assess the potential of this and other novel compounds, contributing to the development of new therapeutics for a range of diseases.

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  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. [Link]

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Application Notes and Protocols for Developing Cell-based Assays for 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] The specific compound, 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole, combines the pyrazole core with a nitro group, a moiety often associated with cytotoxic and anticancer effects. Structurally related compounds, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have demonstrated potent antiproliferative activity and modulation of autophagy via the mTORC1 pathway, suggesting a potential avenue of investigation for the title compound.[2] Furthermore, other 1-benzyl-1H-pyrazole derivatives have been identified as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key regulator of necroptosis.[3]

This guide provides a comprehensive framework for researchers to systematically evaluate the cellular effects of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole. The protocols herein are designed to first establish a general cytotoxic profile, followed by a deeper mechanistic investigation into the potential modes of action, including apoptosis, necroptosis, and modulation of the mTOR/autophagy signaling axis.

I. Initial Cytotoxicity Screening: Determining the Bioactive Concentration Range

The foundational step in characterizing a novel compound is to determine its effect on cell viability. This allows for the calculation of an IC50 (half-maximal inhibitory concentration), which is crucial for designing subsequent mechanistic experiments. We will employ two common and robust cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Neutral Red Uptake assay, which assesses lysosomal integrity. Utilizing assays with different biological endpoints provides a more comprehensive and validated initial assessment.

Experimental Workflow: Initial Cytotoxicity Screening

G cluster_0 Cell Seeding & Compound Treatment cluster_1 MTT Assay cluster_2 Neutral Red Uptake Assay cluster_3 Data Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with serial dilutions of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole incubate1->treat incubate2 Incubate for 24, 48, 72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt add_nr Add Neutral Red dye incubate2->add_nr incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_mtt Measure absorbance at 570 nm solubilize->read_mtt plot Plot dose-response curves read_mtt->plot incubate_nr Incubate for 3h add_nr->incubate_nr wash_extract Wash and extract dye incubate_nr->wash_extract read_nr Measure absorbance at 540 nm wash_extract->read_nr read_nr->plot calculate Calculate IC50 values plot->calculate G cluster_0 Cell Treatment cluster_1 Apoptosis Assays cluster_2 Necroptosis & Autophagy Assays cluster_3 Data Analysis & Interpretation seed Seed cells treat Treat with IC50 and 2x IC50 of compound seed->treat incubate Incubate for 24h treat->incubate annexin Annexin V/PI Staining (Flow Cytometry) incubate->annexin caspase Caspase-3/7 Activity Assay (Luminescence) incubate->caspase rip1k Western Blot: p-MLKL, RIP1K incubate->rip1k mTOR_autophagy Western Blot: p-mTOR, p-p70S6K, LC3-I/II incubate->mTOR_autophagy analyze Quantify apoptosis, necroptosis, and autophagy markers annexin->analyze caspase->analyze rip1k->analyze mTOR_autophagy->analyze interpret Determine primary cell death pathway analyze->interpret

Caption: Workflow for investigating the mechanism of cell death induced by the compound.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

  • Cells treated with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 4: Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a luminogenic substrate containing the DEVD peptide, which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer-compatible white-walled 96-well plates

  • Cells treated as in Protocol 3.

Procedure:

  • Assay Setup: Plate cells and treat with the compound in white-walled 96-well plates.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

Protocol 5: Western Blot Analysis for Necroptosis and mTOR/Autophagy Pathways

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies against key signaling proteins and their phosphorylated (activated) forms, we can probe the activity of specific pathways.

Key Targets and Their Significance:

  • p-MLKL (phosphorylated Mixed Lineage Kinase Domain-Like): A key downstream effector of necroptosis. Its phosphorylation is a hallmark of necroptotic cell death.

  • RIP1K (Receptor-Interacting Protein 1 Kinase): A central kinase in the necroptosis pathway. [3]* p-mTOR (phosphorylated Mammalian Target of Rapamycin): A central regulator of cell growth and proliferation. Its phosphorylation indicates activation.

  • p-p70S6K (phosphorylated p70S6 Kinase): A downstream target of mTORC1. Its phosphorylation reflects mTORC1 activity.

  • LC3-I/II (Microtubule-associated protein 1A/1B-light chain 3): The conversion of LC3-I to the lipidated form, LC3-II, is a widely used indicator of autophagy. [2]An accumulation of LC3-II can indicate either induction of autophagy or a blockage in the autophagic flux.

Materials:

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-MLKL, RIP1K, p-mTOR, p-p70S6K, LC3B, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

Data Presentation: Mechanistic Profile

Table 2: Apoptosis and Necroptosis Markers

Treatment (24h)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Relative Caspase-3/7 Activity
Vehicle Control
Compound (IC50)
Compound (2x IC50)

Table 3: Western Blot Analysis (Fold Change vs. Vehicle)

Treatment (24h)p-MLKL/MLKLp-mTOR/mTORp-p70S6K/p70S6KLC3-II/LC3-I
Compound (IC50)
Compound (2x IC50)

III. Interpreting the Results and Further Steps

The data generated from these assays will provide a comprehensive initial characterization of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole.

  • Scenario 1: Potent Cytotoxicity with Apoptotic Markers: If the compound shows significant cytotoxicity accompanied by an increase in Annexin V staining and caspase-3/7 activity, this suggests an apoptotic mechanism. Further investigation could involve examining the intrinsic (Bcl-2 family proteins, cytochrome c release) or extrinsic (caspase-8 activation) apoptotic pathways.

  • Scenario 2: Cytotoxicity with Necroptotic Markers: If cell death is observed with a significant increase in p-MLKL levels, this points towards necroptosis. This would warrant further investigation into the upstream components of the necroptosome, such as RIPK3.

  • Scenario 3: mTOR Inhibition and Autophagy Modulation: A decrease in p-mTOR and p-p70S6K, coupled with an increase in the LC3-II/LC3-I ratio, would strongly suggest that the compound targets the mTOR pathway and modulates autophagy, similar to its structural analogs. [2]To distinguish between autophagy induction and blockage of flux, an autophagy flux assay (e.g., using bafilomycin A1) would be the next logical step.

  • Scenario 4: Selective Cytotoxicity: A significantly lower IC50 in cancer cells compared to non-cancerous cells indicates a favorable therapeutic window and warrants further preclinical investigation. [4]

IV. Concluding Remarks

This application note provides a structured and logical workflow for the initial cell-based characterization of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole. By systematically assessing cytotoxicity and then delving into the potential mechanisms of cell death and signaling pathway modulation, researchers can efficiently gather the critical data needed to guide further drug development efforts for this promising class of compounds.

References

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2015). PubMed. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (2016). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). National Institutes of Health. Retrieved from [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate. Retrieved from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols for In Vivo Studies with 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Foreword: The journey of a novel chemical entity from laboratory bench to potential therapeutic is paved with rigorous, well-designed in vivo studies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret in vivo studies for the novel pyrazole derivative, 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. Structurally related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated potent antiproliferative activity in pancreatic cancer cell lines, acting as autophagy modulators[3]. This provides a strong rationale for investigating 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole within an oncological context.

This document is not a rigid template but a strategic guide. It emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system to produce robust and reproducible data. All procedures involving animal research must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to local, national, and international guidelines for the humane care and use of laboratory animals[4][5].

Part 1: Foundational Preclinical Assessment

Before embarking on costly and ethically significant in vivo experiments, a solid foundation of in vitro data is paramount. This initial phase ensures that the test article is well-characterized and that the subsequent in vivo studies are built upon a sound scientific rationale.

Test Article Characterization & Formulation

The integrity of any preclinical study hinges on the quality of the test article.[4][6] A Certificate of Analysis (CoA) is mandatory and should confirm the identity, purity (ideally >95%), and stability of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole.

  • Solubility and Formulation: The choice of vehicle for administration is critical. The vehicle must be non-toxic at the administered volume and should solubilize the compound effectively. Preliminary solubility tests in common vehicles (e.g., saline, PBS, 5% DMSO in corn oil, 10% Solutol HS 15 in water) are necessary. The final formulation's stability should be confirmed over the expected duration of use.

In Vitro Activity & Target Engagement

While this guide focuses on in vivo design, it's crucial to have confirmed the compound's biological activity in vitro. Based on related compounds, initial screening should focus on:

  • Antiproliferative Assays: Testing against a panel of cancer cell lines (e.g., pancreatic cancer lines like MIA PaCa-2, as suggested by literature on similar structures) to determine IC50 values.[3]

  • Mechanism of Action (MoA) Assays: If the hypothesized MoA is autophagy modulation, in vitro assays like LC3-II turnover or p62 accumulation assays should be conducted to confirm this.

Part 2: Pharmacokinetic (PK) Profiling

Objective: To understand the disposition of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole within a living system. Pharmacokinetic studies measure how the drug is absorbed, distributed, metabolized, and excreted (ADME), which is essential for correlating dose, exposure, and response.[7][8]

Protocol 2.1: Single-Dose Pharmacokinetic Study in Rodents (Mouse or Rat)

This protocol outlines a non-GLP PK study to establish the primary pharmacokinetic parameters.

Materials:

  • 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

  • Appropriate, validated vehicle

  • Male and/or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old)[9]

  • Dosing syringes and needles (for oral gavage and intravenous injection)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, pipettes, and storage vials

  • LC-MS/MS or other validated bioanalytical method

Procedure:

  • Acclimatization: Acclimate animals to the facility for at least 5-7 days prior to the study.

  • Dose Preparation: Prepare a clear, homogenous dosing solution of the test article in the selected vehicle. Prepare a low (e.g., 2 mg/kg) and a high dose (e.g., 20 mg/kg). The intravenous (IV) dose is typically lower (e.g., 1 mg/kg).

  • Animal Groups:

    • Group 1: Intravenous (IV) administration (n=3-4 animals). This group is essential for determining bioavailability.

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration (n=3-4 animals per time point, or use sparse sampling). The route should match the intended therapeutic route.[6]

  • Administration: Administer the compound. For PO, use oral gavage. For IV, use the tail vein. Record the exact time of dosing for each animal.

  • Blood Sampling: Collect blood samples (typically 50-100 µL) at predetermined time points.

    • IV route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO route: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Bioavailability (for non-IV routes)The fraction of the administered dose that reaches systemic circulation.

Part 3: Toxicology and Safety Assessment

Objective: To identify potential toxicities, establish a safety margin, and determine a safe starting dose for efficacy studies. These studies are typically conducted under Good Laboratory Practice (GLP) guidelines.[4][10][11]

Protocol 3.1: Acute Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

Causality: The purpose of this study is to determine the highest dose that can be administered without causing life-threatening toxicity. This informs the dose selection for subsequent repeated-dose and efficacy studies.[6]

Procedure:

  • Animal Model: Use the same species and strain as intended for efficacy studies (e.g., immunocompromised mice for xenograft models).

  • Group Design: Use a small number of animals per group (n=2-3).

  • Dose Escalation: Administer single doses in an escalating manner to different groups. A common starting point is a dose that provides an exposure (AUC) significantly higher than the in vitro IC50.

  • Clinical Observations: Monitor animals intensely for the first 4-6 hours post-dose and then daily for 7-14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

  • Body Weight: Measure body weight just before dosing and daily thereafter. A sustained body weight loss of >15-20% is often a key indicator of toxicity.

  • Endpoint: The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce any signs of severe or life-threatening toxicity.

Table 2: Example Dose Escalation Scheme for MTD Study

GroupDose Level (mg/kg)Number of AnimalsKey Observations
1Vehicle Control3Baseline health
2103Monitor for any adverse signs
3303Monitor for any adverse signs
41003Monitor for any adverse signs
53003Monitor for severe toxicity
Protocol 3.2: 7-Day Repeated-Dose Toxicity Study

Causality: This study assesses the toxicity of the compound when administered daily over a short period, which is more representative of a potential therapeutic regimen.

Procedure:

  • Animal Model: Use one rodent species (e.g., rat or mouse).

  • Group Design:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., a dose expected to be efficacious)

    • Group 3: Mid Dose (e.g., 2-3x Low Dose)

    • Group 4: High Dose (e.g., the MTD from the acute study)

    • Use n=5-10 animals/sex/group.

  • Administration: Dose animals daily for 7 consecutive days via the intended clinical route.

  • Endpoints and Observations:

    • Daily: Clinical observations and body weight measurements.

    • End of Study (Day 8):

      • Blood Collection: Collect blood for hematology (complete blood count) and clinical chemistry (liver enzymes, kidney function markers).

      • Necropsy: Perform a full gross necropsy on all animals.

      • Organ Weights: Weigh key organs (liver, kidneys, spleen, heart, brain).

      • Histopathology: Collect a comprehensive set of tissues, fix them in formalin, and prepare them for histopathological examination by a veterinary pathologist.

Part 4: Preclinical Efficacy Studies

Objective: To determine if 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole demonstrates a therapeutic effect in a relevant animal model of disease.[10]

Animal Model Selection

The choice of animal model is perhaps the most critical decision in designing an efficacy study.[12][13][14] Given the in vitro data on related pyrazoles against pancreatic cancer, a human tumor xenograft model is a logical starting point.[3]

  • Model: Subcutaneous xenograft using a human pancreatic cancer cell line (e.g., MIA PaCa-2 or PANC-1) implanted in immunocompromised mice (e.g., NOD/SCID or NSG).

  • Justification: This model is well-established, allows for easy monitoring of tumor growth via caliper measurements, and is widely accepted for initial oncology efficacy screening.

Protocol 4.2: Efficacy Evaluation in a Human Pancreatic Cancer Xenograft Model

Procedure:

  • Cell Culture: Culture MIA PaCa-2 cells under standard conditions. Ensure cells are free of pathogens.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2-5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume 2-3 times per week using the formula: Volume = (Width² x Length) / 2.

  • Randomization: Once tumors reach the target size, randomize animals into treatment groups (n=8-10 mice/group) to ensure an even distribution of tumor sizes.

    • Group 1: Vehicle Control

    • Group 2: 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole (Low Dose)

    • Group 3: 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole (High Dose, near MTD)

    • Group 4: Positive Control (e.g., a standard-of-care chemotherapy like gemcitabine)

  • Treatment: Administer treatments according to the planned schedule (e.g., daily, for 21 days).

  • Monitoring During Treatment: Continue to monitor tumor volume and body weight 2-3 times per week. Observe for any signs of toxicity.

  • Study Endpoints:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • Secondary Endpoints: Body weight change (as a measure of tolerability), clinical observations.

    • Optional: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for autophagy markers) to confirm the mechanism of action in vivo.

Visualization of Experimental Workflow

Efficacy_Study_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis Cell_Culture 1. Tumor Cell Culture (MIA PaCa-2) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Treatment_Start 5. Initiate Dosing Randomization->Treatment_Start Vehicle Vehicle Control Test_Low Test Article (Low Dose) Test_High Test Article (High Dose) Positive_Ctrl Positive Control Monitoring 6. Monitor Tumor Volume & Body Weight (2-3x/week) Termination 7. Terminate Study Monitoring->Termination Data_Analysis 8. Analyze TGI & Tolerability Termination->Data_Analysis Biomarker 9. (Optional) Excise Tumors for Biomarker Analysis Termination->Biomarker

Sources

Application Notes and Protocols: 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole as a Chemical Probe for Modulating Cellular Redox Environments

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole as a chemical probe to investigate cellular oxidative stress. Drawing from the well-established bioactivity of the pyrazole scaffold and the unique electrochemical properties of the nitroaromatic group, we present a framework for its application in cellular models.[1][2]

Introduction: The Rationale for a Nitropyrazole-Based Chemical Probe

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] Many of these activities are linked to the modulation of intracellular signaling pathways, often involving cellular redox states. The introduction of a nitro group onto the pyrazole ring offers a unique handle for probing and influencing these environments.

The nitroaromatic moiety is known for its electron-withdrawing properties and its ability to undergo bioreduction to generate reactive nitrogen species, which can interact with and modulate cellular components.[4][5] This suggests that 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole could serve as a valuable tool for studying the intricate role of oxidative stress in various physiological and pathological processes.[1] While direct studies on this specific molecule are emerging, its structural similarity to other bioactive pyrazoles provides a strong foundation for its proposed application.[6][7]

This guide will detail the physicochemical properties of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole, propose a potential mechanism of action, and provide detailed protocols for its use in cellular systems to explore its effects on redox biology.

Physicochemical Properties and Design Principles

The design of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole incorporates key structural features that suggest its utility as a chemical probe for cellular redox environments.

PropertyValue/DescriptionSignificance as a Chemical Probe
Molecular Formula C₁₂H₁₃N₃O₂Provides a foundation for calculating molarity and preparing stock solutions.
Molecular Weight 231.25 g/mol Essential for accurate concentration calculations in experimental protocols.
Structure A pyrazole ring substituted with a benzyl group at N1, two methyl groups at C3 and C5, and a nitro group at C4.The pyrazole core is a known pharmacophore. The benzyl and methyl groups enhance lipophilicity, aiding in cell permeability. The nitro group is the key functional moiety for redox modulation.[4][8]
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is expected to be low.Dictates the preparation of stock solutions and the final concentration of the solvent in cell culture media, which must be kept low to avoid toxicity.
Purity >95% (recommended)High purity is crucial to ensure that the observed biological effects are attributable to the compound of interest and not impurities.

Design Causality: The planar pyrazole ring system, combined with the benzyl substituent, allows for potential π-π stacking interactions with biological macromolecules.[8] The nitro group, being strongly electron-withdrawing, is hypothesized to be a key player in the molecule's biological activity, potentially through interactions with cellular reductases.[4]

Proposed Mechanism of Action: Modulation of Cellular Redox Homeostasis

We hypothesize that 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole exerts its biological effects by modulating intracellular reactive oxygen species (ROS) levels. This can occur through two primary, non-mutually exclusive pathways:

  • Direct Antioxidant Activity: The pyrazole scaffold itself has been associated with antioxidant properties, potentially through scavenging of free radicals.[1]

  • Bioreduction of the Nitro Group: The nitro group can be enzymatically reduced by cellular nitroreductases to form a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized to the parent nitro compound, in a "futile cycle" that generates superoxide radicals.[4] This controlled induction of ROS can be a valuable tool for studying cellular responses to oxidative stress.

This dual potential for both antioxidant and pro-oxidant effects makes 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole a versatile probe for dissecting the complexities of redox signaling.

Proposed Mechanism of Action Proposed Mechanism of Action of 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole cluster_0 Cellular Environment Probe 1-Benzyl-3,5-dimethyl- 4-nitro-1H-pyrazole Nitroreductases Nitroreductases Probe->Nitroreductases Bioreduction Nitroreductases->Probe Futile Cycle Reoxidation Superoxide Superoxide (O₂⁻) Nitroreductases->Superoxide Generates Oxygen O₂ Oxygen->Superoxide e⁻ transfer ROS Other ROS Superoxide->ROS Antioxidant_Response Cellular Antioxidant Response (e.g., Nrf2) ROS->Antioxidant_Response Induces Cellular_Effects Downstream Cellular Effects (e.g., Apoptosis, Signaling) ROS->Cellular_Effects Leads to Antioxidant_Response->Cellular_Effects Modulates Cytotoxicity Assessment Workflow Workflow for Cytotoxicity Assessment cluster_workflow Experimental Steps start Seed Cells in 96-well Plate prepare Prepare Serial Dilutions of Compound start->prepare treat Treat Cells with Compound prepare->treat incubate Incubate for 24, 48, 72h treat->incubate assay Perform MTT or Similar Viability Assay incubate->assay read Read Plate on Plate Reader assay->read analyze Analyze Data and Determine IC₅₀ read->analyze

Figure 2: Step-by-step workflow for assessing the cytotoxicity of the chemical probe.

Protocol 2: Measurement of Intracellular ROS

Objective: To determine if 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole modulates intracellular ROS levels.

Materials:

  • 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

  • Cell line of interest

  • Complete cell culture medium

  • 96-well black, clear-bottom plates

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • H₂O₂ (positive control)

  • N-acetylcysteine (NAC) (antioxidant control)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with non-toxic concentrations of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole (determined from Protocol 1) for various time points (e.g., 1, 4, 24 hours). Include vehicle, H₂O₂ (positive control), and co-treatment with NAC as controls.

  • DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C.

  • Wash: Remove the DCFH-DA solution and wash the cells with PBS.

  • Data Acquisition: Add PBS to the wells and immediately measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader. Alternatively, cells can be harvested and analyzed by flow cytometry.

  • Analysis: Normalize the fluorescence intensity to the vehicle control. An increase in fluorescence indicates an increase in intracellular ROS.

ROS Measurement Workflow Workflow for Intracellular ROS Measurement cluster_workflow Experimental Steps start Seed Cells in Black-walled Plate treat Treat Cells with Probe and Controls start->treat stain Stain with DCFH-DA treat->stain wash Wash Cells stain->wash read Measure Fluorescence (Plate Reader/Flow Cytometer) wash->read analyze Analyze and Quantify ROS Levels read->analyze

Figure 3: Workflow for the detection and quantification of intracellular ROS using DCFH-DA.

Protocol 3: In Vitro Antioxidant Capacity Assay (Optional)

Objective: To assess the direct radical scavenging activity of the compound.

Materials:

  • 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Methanol or ethanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare various concentrations of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole and ascorbic acid in methanol.

  • Assay Setup: In a 96-well plate, add the compound solutions.

  • Reaction Initiation: Add a methanolic solution of DPPH or ABTS to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~517 nm for DPPH).

  • Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.

Data Interpretation and Troubleshooting

  • Cytotoxicity: If the compound is highly toxic, consider synthesizing analogs with increased hydrophilicity to reduce non-specific toxicity.

  • ROS Measurement: The timing of ROS measurement is critical. Perform a time-course experiment to capture the peak ROS production. Co-treatment with an antioxidant like NAC can help confirm that the observed effects are redox-dependent.

  • Conflicting Results: If the compound shows both pro-oxidant and antioxidant effects, this could be concentration-dependent. Lower concentrations may exhibit antioxidant properties, while higher concentrations could induce ROS through futile cycling.

Conclusion

1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole represents a promising, yet underexplored, chemical probe for the study of cellular redox biology. Its unique structure, combining a bioactive pyrazole core with a redox-active nitro group, provides a compelling rationale for its use in investigating the multifaceted roles of oxidative stress in health and disease. The protocols outlined in this guide offer a starting point for researchers to explore and validate the utility of this compound in their specific experimental systems.

References

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. Available at: [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (2013). PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2015). PubMed. Available at: [Link]

  • Current status of pyrazole and its biological activities. (2017). PMC. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Available at: [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2020). PMC. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2015). The Royal Society of Chemistry. Available at: [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). PMC. Available at: [Link]

  • Development of Small-Molecule Fluorescent Probes Targeting Enzymes. (2022). PMC. Available at: [Link]

  • 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. (2007). ResearchGate. Available at: [Link]

  • Nitropyrazoles (review). (1988). ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017). Iraqi National Journal of Chemistry. Available at: [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Publishing. Available at: [Link]

  • How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. (2023). MDPI. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2015). Molecules. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2019). MDPI. Available at: [Link]

  • A guide to small fluorescent probes for single-molecule biophysics. (2023). AIP Publishing. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Available at: [Link]

  • 5-BENZOD[1][6]IOXOL-5-YL-3-(4-CHLORO-PHENYL)-1-METHYL-1H-PYRAZOLE and 1-BENZYL-3-(4-CHLORO-PHENYL)-5-p-TOLYL-1H-PYRAZOLE. (2006). Organic Syntheses. Available at: [Link]

  • 4-Benzyl-3,5-dimethyl-1H-pyrazole. (2011). PMC. Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2020). ResearchGate. Available at: [Link]

  • Small-molecule fluorescent probes and their design. (2017). RSC Publishing. Available at: [Link]

  • A Fluorescence-based Protocol for Preliminary Screening of Protein Synthesis Inhibitors from Natural Sources. (2019). JoVE. Available at: [Link]

  • Recent progress in chemosensors based on pyrazole derivatives. (2020). PMC. Available at: [Link]

  • 4-Benzyl-3,5-dimethyl-1H-pyrazole. (2011). PubMed. Available at: [Link]

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. (2019). PMC. Available at: [Link]

Sources

Application Notes and Protocols for the Creation of Diverse Pyrazole Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate biological activity have led to its incorporation into a multitude of approved therapeutics.[1][2] Pyrazole-containing drugs have demonstrated efficacy across a wide range of diseases, including inflammatory conditions, cancer, cardiovascular diseases, and viral infections. Notable examples include the COX-2 inhibitor Celecoxib (Celebrex®) for arthritis, the phosphodiesterase-5 (PDE5) inhibitor Sildenafil (Viagra®) for erectile dysfunction, and the cannabinoid receptor antagonist Rimonabant for obesity-related conditions.[3][4][5] The success of these drugs underscores the immense potential of novel pyrazole derivatives in addressing unmet medical needs.

The therapeutic efficacy of pyrazole-based compounds stems from their unique physicochemical properties. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[2] Furthermore, the pyrazole ring is metabolically stable and serves as a versatile platform for the introduction of various substituents, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.

The creation of diverse pyrazole compound libraries is therefore a critical endeavor in modern drug discovery. A well-designed library, encompassing a broad range of structural motifs and physicochemical properties, significantly enhances the probability of identifying novel hit compounds during high-throughput screening campaigns. This guide provides a comprehensive overview of robust and efficient methodologies for the synthesis of diverse pyrazole libraries, complete with detailed protocols, mechanistic insights, and practical considerations for purification and characterization.

Strategic Approaches to Pyrazole Library Diversification

The construction of a high-quality pyrazole library necessitates a strategic approach to introduce molecular diversity at multiple positions of the pyrazole core. The primary strategies can be broadly categorized as:

  • Variation of Core Synthesis Components: This approach involves utilizing diverse starting materials in established pyrazole-forming reactions. Multi-component reactions (MCRs) are particularly powerful in this regard, as they allow for the simultaneous introduction of multiple points of diversity in a single synthetic step.

  • Late-Stage Functionalization: This strategy involves the derivatization of a pre-formed pyrazole scaffold. This is particularly useful for creating focused libraries around a promising hit compound or for introducing functionalities that may not be compatible with the conditions of the initial ring-forming reaction.

The choice of strategy will depend on the specific goals of the library synthesis, the desired level of diversity, and the available synthetic resources.

Figure 1: Strategic overview of pyrazole library diversification.

Core Synthetic Methodologies for Pyrazole Library Construction

The Knorr Pyrazole Synthesis: A Classic and Reliable Approach

First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone for pyrazole synthesis due to its simplicity, high yields, and the ready availability of starting materials.[6] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.

Causality of Experimental Choices:

  • 1,3-Dicarbonyl Compound: The choice of the dicarbonyl compound (e.g., β-ketoester, β-diketone) dictates the substituents at the C3 and C5 positions of the pyrazole ring. The reactivity of the two carbonyl groups can influence the regioselectivity of the reaction.

  • Hydrazine Derivative: The substituent on the hydrazine (R¹ in the scheme below) determines the substituent at the N1 position of the pyrazole. Unsubstituted hydrazine (R¹=H) can lead to a mixture of tautomers.

  • Acid Catalyst: A catalytic amount of acid (e.g., acetic acid) is used to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine.

Protocol 1: Knorr Synthesis of a Phenyl-Substituted Pyrazolone

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (limiting reagent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol (solvent)

  • Glacial acetic acid (catalyst)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[7]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) after 1 hour using a mobile phase of 30% ethyl acetate/70% hexane.[7]

  • Once the ethyl benzoylacetate is consumed (as indicated by TLC), add water (10 mL) to the hot reaction mixture with stirring to precipitate the product.[7]

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Table 1: Representative Examples of Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeProductTypical Yield
AcetylacetonePhenylhydrazine1,3,5-Trimethyl-1-phenyl-1H-pyrazole>85%
Ethyl acetoacetateHydrazine hydrate3-Methyl-1H-pyrazol-5(4H)-one>90%
DibenzoylmethaneMethylhydrazine1-Methyl-3,5-diphenyl-1H-pyrazole>80%
Multi-Component Reactions (MCRs): Efficiency and Diversity in a Single Pot

MCRs are highly convergent reactions where three or more starting materials react in a one-pot fashion to form a complex product that incorporates substructures from each of the reactants. This approach is exceptionally well-suited for the rapid generation of diverse compound libraries.

Causality of Experimental Choices:

  • Component Selection: The choice of each component directly translates to a point of diversity in the final product. For example, in the four-component synthesis of pyranopyrazoles, varying the aldehyde, β-ketoester, hydrazine, and malononitrile will lead to a wide array of structurally distinct products.

  • Catalyst: The choice of catalyst (e.g., base, acid, or organocatalyst) is crucial for promoting the cascade of reactions and can influence the reaction rate and yield.[8] In some cases, catalyst-free conditions are also effective.

  • Reaction Conditions: Solvent and temperature can significantly impact the reaction outcome. Solvent-free conditions or the use of green solvents are often employed to enhance the sustainability of the process.

Figure 2: Workflow for a four-component pyranopyrazole synthesis.

Protocol 2: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Library

This protocol describes a general procedure for the synthesis of a library of pyranopyrazole derivatives.[9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Malononitrile (1 mmol)

  • Ethanol (solvent)

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from ethanol.

Table 2: Substrate Scope and Yields for a Four-Component Pyranopyrazole Synthesis

Aldehyde (R¹)β-Ketoester (R², R³)Hydrazine (R⁴)Typical Yield
BenzaldehydeEthyl acetoacetateHydrazine hydrate85-95%
4-ChlorobenzaldehydeEthyl acetoacetateHydrazine hydrate88-96%
4-MethoxybenzaldehydeEthyl acetoacetateHydrazine hydrate90-98%
BenzaldehydeMethyl acetoacetatePhenylhydrazine82-90%

Protocol 3: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones

This protocol provides an alternative MCR approach for generating a different pyrazole scaffold.[7]

Materials:

  • Chalcone derivative (1 mmol)

  • Nicotinic acid hydrazide (1 mmol)

  • Ethanol (solvent)

Procedure:

  • Synthesize the required chalcone derivatives by the Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde.[7]

  • In a round-bottom flask, dissolve the chalcone derivative (1 mmol) and nicotinic acid hydrazide (1 mmol) in ethanol (15 mL).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,3,5-trisubstituted pyrazoline, which can be subsequently oxidized to the corresponding pyrazole if desired.

1,3-Dipolar Cycloaddition: A Regioselective Route to Pyrazoles

1,3-Dipolar cycloaddition reactions are powerful transformations for the construction of five-membered heterocycles. In the context of pyrazole synthesis, this typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or a suitable alkene (the dipolarophile).

Causality of Experimental Choices:

  • Nitrile Imine Precursor: Nitrile imines are reactive intermediates and are typically generated in situ. Common precursors include hydrazonoyl halides (in the presence of a base) or sydnones (upon heating). The choice of precursor will influence the reaction conditions.

  • Dipolarophile: The alkyne or alkene partner determines the substituents at the C4 and C5 positions of the pyrazole ring. The electronic nature of the dipolarophile can significantly affect the rate and regioselectivity of the cycloaddition.

  • Reaction Conditions: The choice of solvent and temperature is critical. For sydnone-based cycloadditions, refluxing in a high-boiling solvent like toluene or xylene is common to promote the cycloaddition and subsequent extrusion of CO₂.

Protocol 4: Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition of a Sydnone with an Alkyne

This protocol describes the synthesis of a dicarbomethoxy pyrazole from a sydnone and dimethyl acetylenedicarboxylate (DMAD).[10]

Materials:

  • 3-Aryl-sydnone (10 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (12 mmol)

  • Toluene (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 3-aryl-sydnone (10 mmol) and DMAD (12 mmol) in toluene (20 mL).[10]

  • Reflux the mixture for 10 hours.[10]

  • After cooling to room temperature, remove the toluene under reduced pressure.

  • The resulting crude product, often an oil, can be crystallized by cooling or by trituration with a suitable solvent like isopropanol.

  • Collect the crystalline product by filtration and dry.

Late-Stage Functionalization for Library Refinement

Late-stage functionalization allows for the diversification of a common pyrazole core, which is particularly valuable for structure-activity relationship (SAR) studies.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation has emerged as a powerful tool for forging carbon-carbon bonds, avoiding the need for pre-functionalization of the pyrazole ring.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium catalyst, such as Pd(OAc)₂, is essential for activating the C-H bond.

  • Ligand: While some reactions proceed without a ligand, the addition of a suitable ligand can improve the efficiency and selectivity of the reaction.

  • Base and Additives: A base is required to facilitate the catalytic cycle. Additives like pivalic acid can significantly enhance the reaction rate and yield.[11]

  • Solvent: The choice of solvent can influence the reaction outcome. Aromatic solvents like anisole have been shown to be effective.[12]

Protocol 5: Palladium-Catalyzed C-5 Arylation of 1-Methylpyrazole

This protocol describes a general procedure for the selective C-5 arylation of 1-methylpyrazole.[12]

Materials:

  • 1-Methylpyrazole (1 mmol)

  • Aryl bromide (1.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Pivalic acid (30 mol%)

  • K₂CO₃ (2 mmol)

  • Anisole (solvent)

Procedure:

  • To an oven-dried reaction tube, add 1-methylpyrazole (1 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), pivalic acid (0.3 mmol), and K₂CO₃ (2 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anisole (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120°C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 3: Substrate Scope and Yields for Pd-Catalyzed C-5 Arylation of 1-Methylpyrazole

Aryl BromideProductTypical Yield
4-Bromoanisole5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole72%[12]
4-Bromotoluene1-Methyl-5-(p-tolyl)-1H-pyrazole65%[12]
4-Bromobenzonitrile4-(1-Methyl-1H-pyrazol-5-yl)benzonitrile55%[12]
3-Bromopyridine3-(1-Methyl-1H-pyrazol-5-yl)pyridine41%[12]

High-Throughput Synthesis and Purification

The generation of large, diverse pyrazole libraries necessitates the use of automated synthesis platforms and high-throughput purification techniques.

Automated Synthesis

Platforms such as those offered by Chemspeed Technologies enable the parallel synthesis of hundreds or even thousands of compounds.[13][14] These robotic systems can perform a wide range of operations, including:

  • Precise liquid and solid dispensing

  • Heating, cooling, and stirring of multiple reaction vessels

  • Inert atmosphere reactions

  • Work-up procedures, including liquid-liquid extraction and filtration

The use of such platforms dramatically accelerates the library synthesis process and improves reproducibility.[15]

High-Throughput Purification

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

Prep-HPLC is the workhorse for purifying combinatorial libraries.[16] Modern systems are often coupled with mass spectrometry (LC-MS) for fraction collection triggered by the mass of the target compound.

Protocol 6: General Protocol for Preparative HPLC Purification

  • Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities.

  • Scale-Up: Scale the analytical method to a preparative scale by adjusting the column size, flow rate, and injection volume. The injection volume and flow rate are geometrically scaled from the analytical method.[17]

  • Sample Preparation: Dissolve the crude sample in a suitable solvent, ensuring complete dissolution to avoid clogging the system.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the target compound, often guided by UV and/or MS detection.

  • Fraction Analysis and Pooling: Analyze the collected fractions for purity, typically by analytical LC-MS. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions, usually by lyophilization or centrifugal evaporation, to obtain the pure compound.

Solid-Phase Extraction (SPE):

SPE is a valuable technique for the rapid cleanup of compound libraries.[18] It can be used to remove excess reagents, byproducts, or to fractionate the library based on polarity.

Protocol 7: General Protocol for Solid-Phase Extraction

  • Cartridge Conditioning: Condition the SPE cartridge with a solvent that is miscible with the sample solvent, followed by the sample solvent itself.[19]

  • Sample Loading: Load the crude sample solution onto the conditioned cartridge.[19]

  • Washing: Wash the cartridge with a weak solvent to elute weakly bound impurities while retaining the compounds of interest.[19]

  • Elution: Elute the target compounds with a stronger solvent.[19]

  • Solvent Removal: Remove the solvent from the eluate to obtain the purified compounds.

Characterization of Pyrazole Libraries

The characterization of a compound library is essential to confirm the identity and purity of its members.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides information on the retention time (a measure of polarity) and the mass-to-charge ratio of each compound, which can be used to confirm its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. For pyrazole libraries, ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the pyrazole ring.

    • ¹H NMR: The chemical shifts of the pyrazole ring protons are characteristic. The H4 proton typically appears as a singlet in the range of 6.0-6.5 ppm, while the H3 and H5 protons (if present) resonate further downfield.[20]

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons can also be diagnostic. C4 is typically found around 105 ppm, while C3 and C5 resonate at lower field.[21]

Conclusion

The methodologies and protocols outlined in this guide provide a robust framework for the design and synthesis of diverse pyrazole compound libraries. By strategically combining core synthesis strategies with late-stage functionalization and leveraging high-throughput automation and purification, researchers can efficiently generate high-quality libraries to fuel their drug discovery programs. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are paramount to the successful creation of these valuable chemical entities.

References

  • Dumitrașcu, F., Drăghici, C., Vuluga, D., & Căproiu, M. T. (2006). New Pyrazoles by 1,3-Dipolar Cycloaddition Reactions between Sydnones and Activated Alkynes. Revue Roumaine de Chimie, 51(4), 255–260.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Kumar, A., Sharma, S., & Sharma, S. (2017). Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 27(5), 1159–1164*.
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  • Bramson, C. N., & M'Boya, N. (2000). The mechanism of action of celecoxib. Arthritis Research, 2(Suppl 1), P29*.
  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034*.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134*.
  • Chavan, H. V., et al. (2011). Rapid One-pot, Four Component Synthesis of Pyranopyrazoles Using Heteropolyacid Under Solvent-free Condition. Bulletin of the Korean Chemical Society, 32(11), 3963-3965*.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2012). Molecules, 17(7), 8382–8401.
  • Healy, E. (n.d.). Chemspeed Swing XL - Automated Parallel Multistep Synthesis. The Healy Lab. Retrieved from a relevant university or research group website.
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  • Elguero, J., et al. (1999). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 37(7), 505-511*.
  • Shiri, M. (2012). Indoles as privileged structures in drug discovery. Acta Chimica Slovenica, 59(4), 687–702*.
  • Taros Discovery. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
  • Wang, D., et al. (2019). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. Organic & Biomolecular Chemistry, 17(36), 8344-8348*.
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  • Begtrup, M., & Larsen, P. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica, B, 28(1), 61-66*.
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  • Bellina, F., et al. (2022). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 27(21), 7268*.
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Application Note: Strategic Design and Evaluation of Pyrazole Scaffolds for Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is recognized as a "privileged scaffold" in medicinal chemistry. Its structural rigidity and capacity for hydrogen bonding allow it to mimic the transition states of peptide bonds, making it an ideal core for inhibiting enzymes like Cyclooxygenase-2 (COX-2).

While the commercial success of Celecoxib (Celebrex) validated the pyrazole pharmacophore, next-generation development focuses on three critical areas to improve safety profiles:

  • Enhanced Selectivity: Minimizing COX-1 inhibition to reduce gastric toxicity.

  • Dual Inhibition: Targeting both COX-2 and 5-Lipoxygenase (5-LOX) to prevent the "arachidonic acid shunt" toward leukotrienes.

  • Cytokine Modulation: Downregulating TNF-

    
     and IL-6 via NF-
    
    
    
    B pathways.[1]

This guide provides a validated workflow for synthesizing novel pyrazoles and rigorously testing their anti-inflammatory efficacy from the flask to the animal model.

Mechanism of Action: The Arachidonic Acid Cascade

To design effective agents, one must understand the specific intervention point. Pyrazoles primarily compete with arachidonic acid for the active site of COX-2. Unlike NSAIDs that non-selectively block COX-1 (cytoprotective) and COX-2 (pro-inflammatory), optimized pyrazoles exploit the larger hydrophobic side pocket of the COX-2 enzyme.

Diagram 1: Inflammatory Signaling & Pyrazole Intervention

InflammationPathway AA Arachidonic Acid (Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 LTs Leukotrienes (Bronchoconstriction) LOX->LTs PGE2 Prostaglandin E2 (Pain/Fever) PGG2->PGE2 TXA2 Thromboxane A2 (Platelets) PGG2->TXA2 PGI2 Prostacyclin (Gastric Protection) PGG2->PGI2 Pyrazole NOVEL PYRAZOLE INHIBITOR Pyrazole->COX2 Selective Blockade Pyrazole->LOX Dual Inhibition (Advanced)

Caption: The Arachidonic Acid Cascade. Pyrazoles are designed to selectively block the COX-2 branch, sparing COX-1 mediated gastric protection.

Chemical Synthesis Protocol: The Knorr Cyclocondensation

The Knorr Pyrazole Synthesis is the industry standard for generating the pyrazole core. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3]

Critical Challenge: Regioselectivity. When using unsymmetrical 1,3-diketones and substituted hydrazines, two regioisomers can form. The protocol below uses ethanol/acetic acid to favor the thermodynamically stable isomer, but rigorous NMR characterization is required.

Protocol A: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Reagents:

  • 1,3-Dicarbonyl compound (e.g., 1,3-diphenylpropane-1,3-dione) [1.0 eq]

  • Substituted Hydrazine (e.g., Phenylhydrazine hydrochloride) [1.1 eq]

  • Solvent: Absolute Ethanol (EtOH)[4]

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the 1,3-dicarbonyl compound in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol of the substituted hydrazine.

  • Catalysis: Add 3-5 drops of glacial acetic acid. Note: Acid catalysis protonates the carbonyl, facilitating nucleophilic attack.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. The pyrazole derivative should precipitate as a solid.

  • Purification: Filter the solid under vacuum. Recrystallize from ethanol/water (9:1) to obtain pure crystals.

  • Validation: Confirm structure via 1H-NMR (Look for the characteristic pyrazole C4-H singlet around

    
     6.5–7.0 ppm).
    
Diagram 2: Synthetic Workflow

SynthesisWorkflow Start Reagents: 1,3-Dicarbonyl + Hydrazine Reflux Reflux (EtOH/AcOH) 4-6 Hours Start->Reflux Ice Pour into Ice Water Reflux->Ice Filter Vacuum Filtration Ice->Filter Pure Recrystallization (Final Product) Filter->Pure

Caption: Knorr Synthesis workflow. Acid-catalyzed cyclocondensation followed by precipitation and recrystallization.

In Vitro Validation: COX-1/COX-2 Selectivity Assay

Before animal testing, you must determine the Selectivity Index (SI). A high SI (IC50 COX-1 / IC50 COX-2) indicates a lower risk of gastric side effects.

Method: Colorimetric COX Inhibitor Screening (Peroxidase Activity).[5][6] Principle: The peroxidase component of COX oxidizes the colorimetric substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[5] The rate of oxidation is proportional to the amount of PGG2 produced from Arachidonic Acid.

Protocol B: Colorimetric Screening

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[5][6][7]

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).[8]

  • TMPD (Colorimetric substrate).[5][6]

  • Test Compounds (dissolved in DMSO).[6]

Workflow:

  • Background Wells: Add 150

    
    L Assay Buffer + 10 
    
    
    
    L Heme + 10
    
    
    L Inactivated Enzyme (boiled).
  • 100% Activity Wells: Add 150

    
    L Assay Buffer + 10 
    
    
    
    L Heme + 10
    
    
    L Active Enzyme (COX-1 or COX-2).
  • Inhibitor Wells: Add 150

    
    L Assay Buffer + 10 
    
    
    
    L Heme + 10
    
    
    L Active Enzyme + 10
    
    
    L Test Compound
    .
  • Incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20

    
    L of TMPD and 20 
    
    
    
    L of Arachidonic Acid to all wells.
  • Measurement: Shake plate for a few seconds and read absorbance at 590 nm after 5 minutes.

Data Analysis: Calculate Percent Inhibition:



Target Profile: | Compound | IC50 COX-2 (


M) | IC50 COX-1 (

M) | Selectivity Index (SI) | Status | | :--- | :--- | :--- | :--- | :--- | | Ideal Candidate | < 0.5 | > 50 | > 100 | Proceed to In Vivo | | Non-Selective | 1.0 | 1.2 | ~ 1 | Discard (High Toxicity) |

In Vivo Efficacy: Carrageenan-Induced Paw Edema

This is the gold-standard model for acute inflammation. Carrageenan (a sulfated polysaccharide) induces a biphasic release of mediators: histamine/serotonin (0-1h) and prostaglandins (2-4h). Pyrazoles are most effective in the second phase.

Protocol C: Rat Paw Edema Model

Animals: Wistar albino rats (150–200g). Groups: Control (Saline), Standard (Celecoxib 10 mg/kg), Test Compounds (10, 20 mg/kg).

Step-by-Step:

  • Baseline Measurement (

    
    ):  Mark the right hind paw at the malleolus (ankle). Measure the initial paw volume using a Plethysmometer  (water displacement device).[9]
    
  • Drug Administration: Administer test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw.

  • Time-Course Monitoring (

    
    ):  Measure paw volume at 1, 2, 3, and 4 hours post-injection.
    
  • Euthanasia: Humanely euthanize animals after the endpoint.

Calculation:



  • Interpretation: Significant inhibition (>40%) at 3-4 hours confirms COX-2 mediated anti-inflammatory activity.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry. Link

  • Kumar, A., et al. (2013). Pyrazole derivatives as anti-inflammatory agents: A review. European Journal of Medicinal Chemistry. Link

  • Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Manual. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[9][10] Proceedings of the Society for Experimental Biology and Medicine. Link

  • BPS Bioscience. (2023). COX-2 Inhibitor Screening Assay Kit. BPS Bioscience Protocols. Link

Sources

Application Note: Strategic Development of Pyrazole-Based Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold" in Oncology

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its ubiquity in FDA-approved anticancer agents (e.g., Crizotinib , Ruxolitinib , Pralsetinib ) stems from its unique physicochemical properties.

The pyrazole moiety serves two critical functions:

  • Bioisosterism: It acts as a stable bioisostere for the imidazole ring found in purines (adenine/guanine), allowing pyrazole derivatives to function as effective ATP-competitive inhibitors within the kinase binding pocket.

  • Pharmacokinetic Tuning: The ring offers three vectors (N1, C3, C5) for substitution, enabling precise tuning of lipophilicity (

    
    ), solubility, and hydrogen bond donor/acceptor profiles without disrupting the core aromaticity.
    

This guide provides a comprehensive workflow for the rational design, robust synthesis, and biological validation of novel pyrazole derivatives.

Rational Design & Structure-Activity Relationship (SAR)

Effective design requires moving beyond random screening. The 1,3,5-trisubstituted pyrazole architecture is the most common template for kinase inhibitors.

SAR Logic[4][5]
  • N1 Position: Often substituted with aryl or heteroaryl groups to occupy the hydrophobic pocket of the enzyme. Bulky groups here can improve selectivity but may reduce solubility.

  • C3 Position: Critical for hydrogen bonding. Substituents here often interact with the "hinge region" of the kinase domain.

  • C5 Position: Steric gatekeeper. Substitutions here dictate the torsion angle of the N1-aryl group, locking the molecule into a bioactive conformation.

Visualization: Pyrazole SAR Strategy

The following diagram illustrates the strategic functionalization of the pyrazole core.

PyrazoleSAR Core Pyrazole Core (Scaffold) N1 N1 Position Hydrophobic Pocket Fit (Solubility/Bioavailability) Core->N1 Functionalization C3 C3 Position Hinge Region Binding (H-Bond Donor/Acceptor) Core->C3 Functionalization C5 C5 Position Conformation Lock (Steric Control) Core->C5 Functionalization Target Target Kinase (e.g., EGFR, BRAF, ALK) N1->Target Hydrophobic Interaction C3->Target H-Bonding C5->Target Shape Complementarity

Caption: Strategic functionalization vectors for 1,3,5-trisubstituted pyrazoles to optimize kinase binding affinity.

Synthetic Protocol: The Knorr Pyrazole Synthesis[1][6][7][8][9]

While modern methods exist, the Knorr Pyrazole Synthesis remains the gold standard for generating 1,3,5-trisubstituted libraries due to its reliability and scalability. This condensation reaction involves a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5]

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesize a library of pyrazole derivatives (Target yield: >80%).

Materials:

  • 1,3-Diketone (e.g., 1,3-diphenylpropane-1,3-dione) [1.0 eq]

  • Hydrazine derivative (e.g., phenylhydrazine hydrochloride) [1.1 eq]

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH) or HCl (cat.)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (5.0 mmol) in 20 mL of absolute ethanol.

    • Add the hydrazine derivative (5.5 mmol) to the solution.

    • Critical Step: Add 2-3 drops of glacial acetic acid. This acid catalysis protonates the carbonyl oxygen, facilitating the nucleophilic attack by hydrazine.

  • Reflux:

    • Attach a reflux condenser.

    • Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 3–6 hours.

    • QC Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting diketone spot should disappear.

  • Work-up & Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 100 mL of ice-cold water. The pyrazole product typically precipitates as a solid.

    • Stir for 15 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove excess acid and hydrazine.

    • Recrystallization: Purify the crude solid by recrystallizing from hot ethanol or an ethanol/water mixture.

    • Alternative: If the product is an oil, extract with Dichloromethane (DCM), dry over MgSO₄, and purify via silica gel column chromatography.

  • Characterization:

    • Confirm structure via ¹H-NMR (look for the characteristic pyrazole C4-H singlet around δ 6.5–7.0 ppm) and LC-MS.

In Vitro Biological Evaluation[10][11][12]

Once synthesized, compounds must be screened for cytotoxicity and mechanism of action.

Protocol 2: Standardized MTT Cytotoxicity Assay

The MTT assay measures cellular metabolic activity as an indicator of viability.[6] It relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.[6]

Reagents:

  • Target Cancer Cell Lines (e.g., MCF-7, A549, HeLa)

  • MTT Reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization Buffer: DMSO

Methodology:

  • Seeding:

    • Seed cells in 96-well plates at a density of

      
       to 
      
      
      
      cells/well in 100 µL complete media.
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in culture media.

    • Critical Control: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Add 100 µL of drug solution to wells (triplicate). Include "Media Only" (Blank) and "Untreated Cells" (Control).[7]

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT stock solution (5 mg/mL) to each well.

    • Incubate for 3–4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization & Measurement:

    • Carefully aspirate the media without disturbing the crystals.

    • Add 150 µL of DMSO to dissolve the formazan.

    • Agitate on a plate shaker for 10 minutes.

    • Measure absorbance (OD) at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Viability:

      
      
      
    • Determine IC₅₀ values using non-linear regression (e.g., GraphPad Prism).

Data Presentation: Representative Screening Results
Compound IDR1 (N1-sub)R2 (C3-sub)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Kinase Selectivity
PZ-01 PhenylMethyl12.5 ± 1.215.8 ± 2.1Broad
PZ-02 4-F-PhenylCF32.1 ± 0.33.4 ± 0.5EGFR
PZ-03 2-PyrimidylAmino0.8 ± 0.11.1 ± 0.2JAK1/2
Crizotinib (Ref)(Ref)0.5 ± 0.10.9 ± 0.1ALK/ROS1

Mechanism of Action: Kinase Signaling Pathway

Many pyrazole derivatives function by inhibiting Receptor Tyrosine Kinases (RTKs), blocking downstream signaling pathways such as RAS/RAF/MEK/ERK (MAPK pathway) or PI3K/AKT. This inhibition leads to cell cycle arrest and apoptosis.[8][9]

Visualization: Mechanism of Action Workflow

MOA Drug Pyrazole Derivative (ATP Mimic) ATP ATP Binding Pocket Drug->ATP Competitive Binding RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) Signal Downstream Signaling (RAS/RAF/MEK) RTK->Signal Signal Transduction Blocked ATP->RTK Blocks Phosphorylation Nucleus Nuclear Transcription Factors Signal->Nucleus Reduced Gene Expression Effect1 Inhibition of Proliferation Nucleus->Effect1 Effect2 Induction of Apoptosis Nucleus->Effect2

Caption: Mechanism of pyrazole-based inhibition of Receptor Tyrosine Kinase (RTK) signaling cascades.[10]

References

  • FDA Approved Drugs: United States Food and Drug Administration. (2023).[10] "Drugs@FDA: FDA-Approved Drugs." [Link]

  • Pyrazole SAR Review: Ansari, A., et al. (2017). "Biological activities of pyrazole derivatives: A review." European Journal of Medicinal Chemistry. [Link]

  • Knorr Synthesis Protocol: Knorr, L. (1883).[1][4] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. [Link][1][4]

  • MTT Assay Standardization: Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kinase Inhibitor Mechanisms: Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. [Link]

Sources

Application Notes and Protocols for Molecular Docking with Pyrazole Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. However, these same characteristics, particularly its propensity for tautomerism, present significant challenges for accurate in silico modeling, specifically in molecular docking studies. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on performing reliable and reproducible molecular docking of pyrazole-containing ligands. We will delve into the critical pre-docking considerations, present detailed step-by-step protocols for ligand and receptor preparation, outline docking procedures using commonly employed software, and emphasize the importance of rigorous post-docking analysis and validation. The causality behind each experimental choice is explained to empower the user with the ability to adapt these protocols to their specific research questions.

The Pyrazole Moiety: A Double-Edged Sword in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement confers upon them a unique set of properties that are highly attractive for drug design. They can act as both hydrogen bond donors and acceptors, participate in aromatic stacking interactions, and their substitution patterns can be readily modified to fine-tune physicochemical properties and target engagement.[3]

However, the presence of two nitrogen atoms also introduces the phenomenon of annular tautomerism, where a proton can reside on either nitrogen atom. The relative populations of these tautomers can be influenced by the substitution pattern on the pyrazole ring and the microenvironment of the protein binding pocket.[4] Neglecting to account for this tautomerism is a common pitfall that can lead to inaccurate docking poses and misleading structure-activity relationship (SAR) interpretations.

Pre-Docking Considerations: Laying the Foundation for Success

A successful docking experiment begins long before the actual docking simulation. Careful preparation of both the ligand and the receptor is paramount to obtaining meaningful results.

Pyrazole Ligand Preparation: The Tautomer Challenge

The single most critical step in preparing pyrazole ligands for docking is the correct handling of their tautomeric states. Docking a single, arbitrarily chosen tautomer can lead to a failure to identify the correct binding mode, as the protein environment may preferentially bind a tautomer that is less stable in solution.

Protocol 1: Generation of Pyrazole Tautomers and Ionization States

This protocol outlines the use of specialized software to generate a library of relevant tautomers and ionization states for each pyrazole ligand. We recommend using either Schrödinger's LigPrep or OpenEye's Quacpac for this purpose.[5][6]

Using Schrödinger's LigPrep:

  • Input: Start with a 2D or 3D structure of your pyrazole ligand in a standard format (e.g., SDF, MOL2).

  • Launch LigPrep: Open the LigPrep panel in the Maestro graphical interface.[7]

  • Tautomer Generation: Ensure the "Generate Tautomers" option is selected. LigPrep will enumerate possible tautomeric forms.[8]

  • Ionization States: Select "Generate possible states at target pH" and set the pH to a physiologically relevant value (e.g., 7.4 ± 0.5). This will generate protonation states appropriate for the biological environment.

  • Chirality: If your molecule has undefined stereocenters, LigPrep can be configured to generate all possible stereoisomers.

  • Energy Minimization: LigPrep will perform a conformational search and energy minimization for each generated state, providing a set of low-energy, 3D structures.

  • Output: The output will be a file containing all the generated tautomers and ionization states for your pyrazole ligand.

Using OpenEye's Quacpac:

  • Input: Provide the pyrazole ligand structure in a supported format.

  • Tautomer Enumeration: Utilize the OEEnumerateTautomers function to generate a comprehensive set of tautomers. Quacpac's approach is to provide multiple tautomeric states rather than a single "correct" one.[6]

  • pKa Calculation: Use Quacpac to calculate the pKa values of ionizable groups to determine the likely protonation states at a given pH.

  • Output: Generate a library of molecules representing the different tautomeric and protonation states.

The Causality Behind Tautomer Generation: By generating an ensemble of possible tautomers and ionization states, you are not pre-judging which form of the ligand will bind to the receptor. This allows the docking algorithm to explore a wider chemical space and identify the most favorable interactions, which may involve a tautomer that is a minor component in solution but is stabilized by the protein's active site.

Force Field Parameterization for Pyrazole Ligands

Standard molecular mechanics force fields like GAFF (General Amber Force Field) and CGenFF (CHARMM General Force Field) are often capable of handling pyrazole-containing molecules.[4][9] However, for novel or highly substituted pyrazole scaffolds, it is prudent to validate and potentially refine the parameters.

Protocol 2: Force Field Parameterization and Validation

  • Initial Parameterization: Use tools like Antechamber (for AMBER/GAFF) or the CGenFF server to generate initial parameters for your pyrazole ligand.[10]

  • Quantum Mechanical (QM) Calculations: Perform QM calculations (e.g., using Gaussian or a similar package) to determine the optimal geometry and electrostatic potential (ESP) of the pyrazole ligand. This provides a high-quality reference for validating the force field parameters.

  • Charge Derivation: Derive partial atomic charges using a method like RESP (Restrained Electrostatic Potential) fitting to the QM ESP. This is often more accurate than the default charges assigned by general force fields.

  • Dihedral Scan: For flexible pyrazole derivatives, perform a QM dihedral scan around key rotatable bonds to obtain a rotational energy profile.

  • Parameter Refinement: Compare the geometries, charges, and dihedral profiles from the force field with the QM results. If discrepancies exist, you may need to manually adjust the relevant force field parameters (bond lengths, angles, dihedrals, and charges). This is an advanced procedure and should be undertaken with care.[11][12]

The Causality Behind Parameterization: The accuracy of a molecular docking simulation is fundamentally dependent on the quality of the force field used to describe the interactions between the ligand and the receptor. Inaccurate parameters can lead to incorrect scoring and a flawed prediction of the binding mode.

Receptor Preparation: Creating a Realistic Binding Environment

Proper receptor preparation is as crucial as ligand preparation. The goal is to create a model of the protein's binding site that is as close to the physiological state as possible.

Protocol 3: Receptor Structure Preparation

  • Obtain a High-Quality Crystal Structure: Start with a high-resolution X-ray crystal structure of your target protein, preferably with a co-crystallized ligand in the binding site of interest. A resolution of less than 2.5 Å is generally recommended.[13]

  • Remove Unnecessary Molecules: Delete all water molecules, ions, and co-factors that are not essential for binding. Structural water molecules that mediate key interactions between the protein and known ligands should be retained.

  • Add Hydrogens: Add hydrogen atoms to the protein structure. The protonation states of titratable residues (e.g., His, Asp, Glu) should be carefully considered and assigned based on the local microenvironment and expected pH. Tools like Schrödinger's Protein Preparation Wizard can automate this process.

  • Optimize Hydrogen Bond Network: Perform a hydrogen bond network optimization to flip the side chains of residues like Asn, Gln, and His to optimize the hydrogen bonding network.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The heavy atoms of the protein backbone should be restrained to prevent significant deviation from the crystal structure.

The Causality Behind Receptor Preparation: A poorly prepared receptor structure with missing atoms, incorrect protonation states, or steric clashes will create an unrealistic binding environment, leading to unreliable docking results.

The Docking Protocol: Predicting the Binding Mode

With the ligand and receptor properly prepared, you can now proceed with the molecular docking simulation. Here, we provide a general workflow that can be adapted to various docking software packages like AutoDock Vina, Schrödinger's Glide, and GOLD.

Workflow Diagram: Molecular Docking of Pyrazole Ligands

docking_workflow cluster_ligand_prep Ligand Preparation cluster_receptor_prep Receptor Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis l1 Start with 2D/3D Pyrazole Ligand Structure l2 Generate Tautomers & Ionization States (LigPrep/Quacpac) l1->l2 l3 Force Field Parameterization (Antechamber/CGenFF) l2->l3 l4 Energy Minimization of Ligand Ensemble l3->l4 d2 Dock Ligand Ensemble to Receptor l4->d2 r1 Obtain High-Resolution Crystal Structure r2 Clean Structure (Remove Waters, etc.) r1->r2 r3 Add Hydrogens & Optimize H-bond Network r2->r3 r4 Restrained Energy Minimization r3->r4 d1 Define Binding Site (Grid Generation) r4->d1 d1->d2 d3 Generate Multiple Binding Poses d2->d3 a1 Score & Rank Poses d3->a1 a2 Visual Inspection of Interactions a1->a2 a3 Cluster Analysis of Poses a2->a3 a4 Select Best Pose(s) for Further Study a3->a4

Caption: A generalized workflow for the molecular docking of pyrazole ligands.

Protocol 4: Molecular Docking Simulation

  • Define the Binding Site: Define the docking grid or sphere around the active site of the receptor. If a co-crystallized ligand is present, the grid should be centered on and encompass this ligand. A margin of 5-10 Å around the known ligand is a good starting point.[13]

  • Dock the Ligand Ensemble: Dock the entire ensemble of generated pyrazole tautomers and ionization states into the prepared receptor grid. This is a crucial step to ensure that you are not missing the biologically relevant binding mode.[14][15]

  • Generate Multiple Poses: Configure the docking software to generate multiple binding poses for each docked ligand. This allows for a more thorough exploration of the conformational space within the binding pocket.

  • Scoring: The docking program will use a scoring function to rank the generated poses based on their predicted binding affinity.

Table 1: Recommended Docking Parameters for Popular Software

ParameterAutoDock VinaSchrödinger GlideGOLD
Search Algorithm Lamarckian Genetic AlgorithmHierarchical Search/MinimizationGenetic Algorithm
Exhaustiveness 8-16 (higher for more thorough search)Standard Precision (SP) or Extra Precision (XP)Default settings are often a good starting point.
Number of Poses 10-2010-2010-20
Flexibility Ligand flexible, receptor rigid (can define flexible residues)Ligand flexible, receptor rigid (Induced Fit Docking for receptor flexibility)Ligand flexible, can define flexible receptor side chains.

Note: These are general recommendations. The optimal parameters may vary depending on the specific system being studied.[1][16][17]

Post-Docking Analysis: From Data to Insights

The output of a docking simulation is a large amount of data in the form of docked poses and their corresponding scores. A thorough analysis is required to extract meaningful insights.

Protocol 5: Post-Docking Analysis and Validation

  • Ranking and Scoring: Rank all the docked poses from all the tautomers based on their docking scores. Do not solely rely on the top-scoring pose of the most stable tautomer in solution.[18]

  • Visual Inspection: Visually inspect the top-ranked poses for each tautomer. Pay close attention to the key interactions with the protein, such as hydrogen bonds, salt bridges, and hydrophobic interactions. The interactions should be chemically reasonable.

  • Clustering: Perform a cluster analysis of the docked poses based on their root-mean-square deviation (RMSD). This can help to identify the most populated and energetically favorable binding modes.

  • Comparison with Known Binders: If you are docking a series of analogs with known experimental activities, compare the docking scores and binding modes with the experimental data. A good docking protocol should be able to rationalize the observed SAR.

  • Redocking: As a validation step, redock the co-crystallized ligand into the binding site. The docking protocol should be able to reproduce the crystallographic binding mode with an RMSD of less than 2.0 Å.

  • Selection of the Best Pose(s): Based on a combination of docking score, visual inspection of interactions, and comparison with experimental data (if available), select the most plausible binding pose(s) for your pyrazole ligand. It is often prudent to consider multiple high-ranking poses for further investigation.

Decision-Making Diagram for Tautomer Selection

tautomer_selection start Dock All Generated Tautomers rank_poses Rank All Poses by Docking Score start->rank_poses visual_inspection Visually Inspect Top-Ranked Poses of Each Tautomer rank_poses->visual_inspection check_interactions Are Interactions Chemically Sensible? visual_inspection->check_interactions compare_sar Compare with Experimental SAR (if available) check_interactions->compare_sar Yes re_evaluate Re-evaluate Lower-Ranked Poses or Refine Protocol check_interactions->re_evaluate No select_best Select Best Pose(s) Independent of Tautomer Solution Energy compare_sar->select_best re_evaluate->rank_poses

Caption: A decision-making flowchart for selecting the most plausible binding pose from multiple docked tautomers.

Conclusion and Best Practices

Molecular docking of pyrazole-containing ligands can be a powerful tool in drug discovery when performed with care and attention to detail. The key to success lies in acknowledging and addressing the unique challenges posed by the pyrazole scaffold, particularly its tautomerism.

Key Best Practices:

  • Always consider tautomers: Never dock a single, arbitrary tautomer of a pyrazole ligand.

  • Use appropriate software for tautomer generation: Tools like LigPrep and Quacpac are essential for creating a comprehensive library of ligand states.

  • Validate your docking protocol: Redocking of a known ligand is a crucial validation step.

  • Do not rely solely on docking scores: Visual inspection and comparison with experimental data are critical for selecting the most relevant binding mode.

  • Consider receptor flexibility: For systems where protein conformational changes are expected upon ligand binding, consider using methods like induced-fit docking.

By following the protocols and guidelines outlined in this application note, researchers can significantly improve the accuracy and reliability of their molecular docking studies with pyrazole ligands, ultimately leading to more informed decisions in their drug discovery programs.

References

  • Manhas, M., et al. (2018). Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. Asian Journal of Chemistry, 30(3), 645-649.
  • Schrödinger, LLC. (2023). LigPrep. Retrieved from [Link]

  • Perez-Castillo, Y., et al. (2020).
  • Akhter, M. (2016). Challenges in Docking: Mini Review. JSM Chemistry, 4(2), 1025.
  • OpenEye Scientific. (n.d.). Quacpac TK. Retrieved from [Link]

  • Schrödinger, LLC. (2023). Glide. Retrieved from [Link]

  • Schrödinger, LLC. (2024). Learn Maestro: Ligand preparation and job monitor. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. Retrieved from [Link]

  • Sivakumar, A., & Nivethaa, E. K. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • AutoDock. (n.d.). Multiple ligands docking. Retrieved from [Link]

  • Totrov, M., & Abagyan, R. (2008). Flexible ligand docking to multiple receptor conformations: a practical alternative. Current opinion in structural biology, 18(2), 178–184.
  • Mohan, C. D., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • The Pharma Innovation. (2020). Molecular Docking VINA | Script Based Method | Multiple Ligand Docking. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Biointerface Research in Applied Chemistry, 13(1), 38.
  • ResearchGate. (2016). Using canonical tautomers - preparing ligands for MD and docking. Retrieved from [Link]

  • Gapsys, V., et al. (2016). CHARMM Force Field Parameterization of Peroxisome Proliferator-Activated Receptor γ Ligands.
  • OpenEye Scientific. (n.d.). Introduction to Quacpac TK. Retrieved from [Link]

  • Schrödinger, LLC. (2022). Protein Ligand Docking Lesson Plan. Retrieved from [Link]

  • Al-Khafaji, K., et al. (2022). Docking-generated multiple ligand poses for bootstrapping bioactivity classifying Machine Learning: Repurposing covalent inhibitors for COVID-19-related TMPRSS2 as case study. Computers in Biology and Medicine, 146, 105579.
  • Sim, H., et al. (2015). Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides.
  • Yilmaz, I., & Kucuk, M. (2021). MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 859-868.
  • Manhas, M., et al. (2018). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. Retrieved from [Link]

  • Reddy, K. K., et al. (2021). Glide Docking, Autodock, Binding Free Energy and Drug - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry, 11(4), 11843-11855.
  • AMBER. (n.d.). AMBER parameter database. Retrieved from [Link]

  • MacDermaid, C. M., et al. (2015). CHARMM force field parameterization protocol for self-assembling peptide amphiphiles: the Fmoc moiety.
  • Schrödinger, LLC. (2023). Glide Documentation. Retrieved from [Link]

  • Schrödinger, LLC. (2024). Learn Maestro: Ligand preparation and job monitor. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Parameterizing a Novel Residue. Retrieved from [Link]

  • Al-Khafaji, K., et al. (2022). Docking-Generated Multiple Ligand Poses for Bootstrapping Bioactivity Classifying Machine Learning: Repurposing Covalent Inhibitors for COVID-19-Related TMPRSS2 as Case Study. ResearchGate. Retrieved from [Link]

  • Milenković, D., et al. (2023). Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Arhiv za farmaciju, 73(3), 205-217.
  • ResearchGate. (2019). Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. Retrieved from [Link]

  • Sridhar, G., et al. (2022). Molecular Docking Studies On Antiviral Activity Of Novel Pyrazole Contain Hydrazineyl Pyrimidine Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 13(4), 23-30.
  • Schrödinger, LLC. (2021). How to use schrodinger modules? QikProp|LigPrep|Receptor Grid Generation|Glide| Easy Learning|. Retrieved from [Link]

  • Moraca, F. (2020). Molecular Docking Lecture. Retrieved from [Link]

  • Amber. (n.d.). Hands-on 5: Generating topologies and parameters for small molecules. Retrieved from [Link]

  • Warren, G. L., et al. (2006). On Evaluating Molecular-Docking Methods for Pose Prediction and Enrichment Factors. Journal of medicinal chemistry, 49(20), 5912–5931.
  • Mobley, D. L., & Klimovich, P. V. (2012). Let's not forget tautomers. Journal of computer-aided molecular design, 26(1), 117–126.
  • Ciaffaglione, V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (Basel, Switzerland), 28(13), 5171.
  • GROMACS. (2024). Parametrization of PYROGLUTAMIC ACID - User discussions. Retrieved from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 2 | Beginners to Advanced. Retrieved from [Link]

  • University of Southampton. (n.d.). Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. Retrieved from [Link]

  • BioExcel. (2021). BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS. Retrieved from [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 31(1), 1-14.
  • Reddit. (2020). How to select proteins for molecular docking?. Retrieved from [Link]

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techniques for evaluating the in vivo efficacy of pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor).[1] Its success stems from its ability to serve as a bioisostere for phenols and its capacity to engage in multiple hydrogen bonding interactions within kinase hinge regions and GPCR active sites.

However, the transition from in vitro potency to in vivo efficacy is often the "valley of death" for pyrazole derivatives due to two primary failure modes:

  • Poor Aqueous Solubility: The lipophilic nature of the pyrazole core often leads to precipitation in physiological fluids.

  • Metabolic Instability: Susceptibility to N-glucuronidation or oxidation by CYP450 enzymes.

This guide provides a validated technical framework for overcoming these hurdles and rigorously evaluating efficacy.

Phase I: Formulation & Pharmacokinetics (The Gatekeeper)

Objective: Ensure the compound reaches the target tissue at therapeutic concentrations before efficacy testing begins.

Vehicle Selection Strategy

Pyrazoles are notoriously difficult to formulate for in vivo delivery. A standard saline solution will likely result in precipitation in the peritoneal cavity (for IP) or poor absorption (for PO).

Recommended "Gold Standard" Vehicle (Intraperitoneal/Intravenous): For lipophilic pyrazoles (LogP > 3), use the PEG/EtOH/Saline system.

  • Composition: 37.5% PEG400 + 12.5% Ethanol + 50% Saline.[2]

  • Protocol: Dissolve the compound completely in the Ethanol/PEG400 mixture first. Vortex until clear. Slowly add warm (37°C) saline while vortexing to prevent "crashing out."

Recommended Vehicle (Oral Gavage):

  • Composition: 0.5% to 1% Carboxymethylcellulose (CMC) or 1% Methylcellulose with 0.1% Tween 80.

  • Protocol: Create a uniform suspension. Particle size is critical; micronization of the compound prior to suspension is recommended to ensure consistent bioavailability.

Decision Logic for Formulation

FormulationLogic Start Start: Pyrazole Compound SolubilityCheck Check LogP & Aqueous Solubility Start->SolubilityCheck HighSol Soluble (>1 mg/mL)? SolubilityCheck->HighSol Saline Use Sterile Saline/PBS HighSol->Saline Yes Lipophilic Insoluble (LogP > 3) HighSol->Lipophilic No Route Intended Route? Lipophilic->Route IV_IP IV or IP Dosing Route->IV_IP PO Oral Dosing Route->PO CoSolvent PEG400 (40%) / Saline (60%) IV_IP->CoSolvent Suspension 1% CMC + 0.1% Tween 80 PO->Suspension

Figure 1: Decision tree for selecting the appropriate vehicle based on physicochemical properties and dosing route.

Phase II: Inflammation Models (The "Celecoxib Paradigm")

Context: Pyrazoles are historically validated as COX-2 inhibitors.[3] The Carrageenan-Induced Paw Edema model is the industry standard for assessing acute anti-inflammatory efficacy.

Mechanistic Basis

The reaction is biphasic:

  • Early Phase (0–2 h): Mediated by histamine, serotonin, and bradykinin. (Pyrazoles are less effective here).

  • Late Phase (3–5 h): Mediated by prostaglandins (PGE2) via COX-2 induction. This is the critical window for pyrazole evaluation.

Detailed Protocol

Animals: Male Sprague-Dawley rats (180–220 g) or Swiss albino mice. Group Size: n=6 to 8 per group (Power > 0.8).

Workflow:

  • Baseline Measurement: Mark the lateral malleolus (ankle bone). Measure initial paw volume (

    
    ) using a Plethysmometer  (water displacement).[4]
    
  • Drug Administration: Administer Vehicle, Test Compound (e.g., 10, 30, 50 mg/kg), and Positive Control (Celecoxib 10 mg/kg) via Oral Gavage (PO) or IP 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda form) in sterile saline into the subplantar tissue of the right hind paw.

    • Critical Step: Ensure the injection is subcutaneous, not intramuscular, to avoid mechanical trauma masking the chemical edema.

  • Data Collection: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.[5]
    
Data Calculation

Calculate the Percentage Inhibition (


) for the late phase (3h):


[6]

Phase III: Oncology Models (The Kinase Paradigm)

Context: Many pyrazoles (e.g., Ruxolitinib, AT9283) function as ATP-competitive kinase inhibitors.

Tumor Xenograft Protocol

Model: Human tumor cell lines (e.g., A375 melanoma for BRAF, HCT116 colon for Aurora Kinase) implanted in athymic nude mice (BALB/c nu/nu).

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells in exponential growth phase. Resuspend in 50% Matrigel / 50% PBS (cold) to support tumor take.

  • Inoculation: Inject

    
     cells subcutaneously into the right flank.
    
  • Staging: Allow tumors to reach 100–150 mm³ (approx. 10–14 days).

    • Exclusion Criteria: Exclude outliers (tumors <80 mm³ or >200 mm³) to ensure uniform baseline.

  • Randomization: Group animals so that mean tumor volume is identical across groups.

  • Dosing: Administer Test Compound (e.g., QD or BID) for 14–21 days.

    • Monitoring: Measure tumor dimensions (Length

      
       and Width 
      
      
      
      ) every 3 days using digital calipers.
    • Volume Formula:

      
      
      
Pharmacodynamic (PD) Biomarker Validation

Efficacy (tumor shrinkage) must be correlated with Target Engagement.

  • Tissue Harvest: At the end of the study, harvest tumors 2–4 hours post-last dose.

  • Assay: Homogenize tissue and perform Western Blot.

    • For BRAF inhibitors: Check pERK levels (downstream effector).

    • For Aurora inhibitors: Check p-Histone H3 levels.

Signaling Pathway Visualization (Kinase Inhibition)

KinasePathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (Kinase) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gene Transcription Pyrazole Pyrazole Inhibitor (ATP Competitive) Pyrazole->RAF BLOCKS

Figure 2: Mechanism of Action for pyrazole-based kinase inhibitors (e.g., BRAF inhibition) disrupting the MAPK signaling cascade.

Data Presentation & Safety Analysis

Efficacy data is meaningless without safety context. Pyrazoles can cause liver toxicity or GI ulceration.

Comparative Efficacy Table (Template)
MetricVehicle ControlPositive Control (e.g., Celecoxib)Pyrazole Candidate (Low Dose)Pyrazole Candidate (High Dose)
Paw Edema Vol (3h) 1.85 ± 0.1 mL0.95 ± 0.1 mL 1.45 ± 0.2 mL*0.92 ± 0.1 mL
Inhibition (%) -48.6%21.6%50.2%
Body Weight Change +2.1%+1.8%+2.0%-4.5% (Toxicity Signal)
Gastric Ulcer Index 00.50.21.2

Note: Statistical significance (e.g., ANOVA followed by Dunnett’s test) should be denoted by asterisks ( p<0.05, *** p<0.001).*

Safety Check: Gastric Ulceration

While pyrazoles (COX-2 selective) are designed to spare the stomach compared to NSAIDs (COX-1/2 non-selective), high doses can still cause damage.

  • Protocol: Excise the stomach, open along the greater curvature, wash with saline, and inspect under a stereomicroscope for hemorrhagic lesions.

References

  • El-Malah, A. et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.

  • Khandare, R. et al. (2025). Investigating the Anti-Inflammatory Potential of SLC-0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase-Mediated Inflammatory Pathways. PMC.

  • Wyatt, P.G. et al. (2008). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry.

  • Ansari, A. et al. (2017). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats.[7] Iranian Journal of Basic Medical Sciences.

  • Zhang, H. et al. (2020).[8] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances.

Sources

Troubleshooting & Optimization

troubleshooting purification of pyrazoles by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Column Chromatography for Pyrazole Derivatives Ticket ID: PYR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sticky" Nature of Pyrazoles

Pyrazoles present a unique purification challenge due to their amphoteric nature. The pyrazole ring contains both a pyridine-like nitrogen (electron pair acceptor) and a pyrrole-like nitrogen (hydrogen bond donor).

  • The Problem: The

    
     of the pyrazolium ion (conjugate acid) is approximately 2.5, while the N-H proton has a 
    
    
    
    of ~14. This allows pyrazoles to interact strongly with the acidic silanol groups (
    
    
    ,
    
    
    ) on standard silica gel.
  • The Result: This interaction causes severe peak tailing (streaking), irreversible adsorption, and co-elution with impurities, making standard Hexane/Ethyl Acetate gradients ineffective for unsubstituted or polar pyrazoles.

Troubleshooting Guides (Q&A)

Category A: Peak Shape & Tailing[1]

Q: My pyrazole product is "streaking" across the column (tailing) and never elutes as a sharp band. How do I fix this?

A: This is the classic "amine effect." The basic nitrogen of the pyrazole is hydrogen-bonding to the acidic silanols of the stationary phase. You must mask these silanols.

  • The Fix: Add a basic modifier to your mobile phase.

    • Option 1 (Preferred): Use 1% to 10% Ammonia (

      
      ) in Methanol  as your polar solvent component.
      
      • Recipe: Prepare a stock solution of 7N

        
         in MeOH. Use this stock to create your DCM/MeOH gradient (e.g., 0% to 10% MeOH/NH3 in DCM).
        
    • Option 2 (Alternative): Add 1% Triethylamine (TEA) to the mobile phase.

      • Warning: TEA has a high boiling point and is difficult to remove from the final product without an acidic workup, which might turn your pyrazole into a salt.

Q: I am using a modifier, but I still see fronting/tailing. What else could be wrong?

A: You may be experiencing solubility issues or column overloading. Pyrazoles often crystallize on the column if the mobile phase is too non-polar initially.

  • The Fix: Switch to a Dichloromethane (DCM) / Methanol (MeOH) system.[1] DCM solubilizes pyrazoles significantly better than Hexanes.

  • Protocol: Start with 100% DCM and gradient to 10% MeOH (with

    
     modifier).
    
Category B: Separation Selectivity (Regioisomers)

Q: I performed an N-alkylation and cannot separate the N1-alkyl and N2-alkyl regioisomers. They co-elute on TLC.

A: Regioisomers of pyrazoles often have identical polarity on silica but different dipole moments or shape selectivity.

  • The Fix: Change the "selectivity" mechanism of the separation.

    • Toluene/Acetone: Replace the Hexane/EtOAc system with Toluene/Acetone (start 95:5). The

      
       interactions between Toluene and the pyrazole ring can differentiate isomers that standard systems cannot.
      
    • C18 Reverse Phase: This is often the "silver bullet" for pyrazoles. The separation mechanism relies on hydrophobicity rather than polar interactions.

      • Note: N-alkyl isomers often have distinct retention times in water/acetonitrile gradients due to differences in the exposure of the hydrophobic alkyl chain.

Category C: Stability & Recovery

Q: My crude NMR shows product, but I recover nothing from the column. Is it decomposing?

A: Unsubstituted pyrazoles or those with acid-labile protecting groups (e.g., THP, SEM) can degrade or permanently bind to acidic silica.

  • The Fix: Switch Stationary Phases.

    • Neutral Alumina: Use neutral alumina (Grade III) instead of silica. It lacks the acidic protons that cause degradation.

    • Pre-buffered Silica: Slurry your silica in Mobile Phase + 1% TEA before packing the column to neutralize all active sites.

Standardized Protocol: The "Sticky Heterocycle" Method

For difficult pyrazoles (highly polar, NH-unsubstituted), do not use Hexane/EtOAc. Follow this protocol:

Step 1: Mobile Phase Preparation

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: 10%

    
     (7N in MeOH) in DCM.
    
    • Note: This results in a final

      
       concentration of roughly 0.1–0.7% during the run, which is sufficient to deprotonate silanols without dissolving the silica.
      

Step 2: Sample Loading (Dry Load)

  • Never liquid load difficult pyrazoles in DCM; they will band-broaden immediately.

  • Dissolve crude in minimal MeOH/DCM.

  • Add Celite 545 or Silica (10x weight of crude).

  • Rotovap to dryness (free-flowing powder).

  • Pack into a solid load cartridge (or top of column).

Step 3: Elution Gradient

  • 0–5 min: 100% Solvent A (Isocratic wash of non-polar impurities).

  • 5–20 min: 0% to 50% Solvent B.

  • 20–30 min: Hold at 50% Solvent B.

Data & Reference Tables

Table 1: Recommended Solvent Systems for Pyrazoles

Pyrazole TypePrimary Solvent SystemModifier Required?Stationary Phase
N-Alkyl / Non-Polar Hexane / EtOAcNoSilica
NH-Free / Polar DCM / MeOHYes (

or TEA)
Silica
Regioisomer Mixture Toluene / AcetoneNoSilica
Acid Sensitive Hexane / EtOAcYes (1% TEA)Neutral Alumina
Water Soluble Water / Acetonitrile0.1% Formic AcidC18 (Reverse Phase)

Table 2: Physical Properties Relevant to Purification

PropertyValueImplication for Chromatography

(Conjugate Acid)
~2.5Protonates easily; interacts with active sites.

(NH Group)
~14.2Weakly acidic; causes drag on basic media.
Dipole Moment High (~2.2 D)Requires polar solvents (DCM, MeOH) to elute.

Visual Troubleshooting Logic

The following diagram outlines the decision-making process for purifying pyrazole derivatives.

PyrazolePurification Start Start: Pyrazole Purification CheckTLC Check TLC in 10% MeOH/DCM Start->CheckTLC Streaking Is the spot streaking? CheckTLC->Streaking AddModifier Add 1% NH3 or TEA to Mobile Phase Streaking->AddModifier Yes (Tailing) CheckSeparation Are spots separated? Streaking->CheckSeparation No (Round Spots) AddModifier->CheckSeparation StandardCol Run Standard Silica Column (DCM/MeOH Gradient) CheckSeparation->StandardCol Yes IsomerIssue Is it a Regioisomer separation problem? CheckSeparation->IsomerIssue No (Co-elution) ChangeSelectivity Switch Solvent System: Toluene/Acetone IsomerIssue->ChangeSelectivity Yes (Isomers) ReversePhase Switch to Reverse Phase (C18, H2O/MeCN) IsomerIssue->ReversePhase Yes (Very Difficult) Alumina Switch to Neutral Alumina (Prevents Degradation) IsomerIssue->Alumina No (Degradation?)

Caption: Decision tree for selecting the optimal stationary phase and solvent modifier based on TLC behavior and structural properties of the pyrazole.

References

  • Biotage. "Alternatives to DCM/MeOH in Normal-phase Flash Chromatography." Biotage Application Notes. [Link]

  • Teledyne ISCO. "Purification of Heterocycles: Tips and Tricks." Teledyne ISCO Chromatography Blog. [Link]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. [Link]

  • University of Rochester. "Troubleshooting Flash Chromatography." Department of Chemistry. [Link]

Sources

Technical Support Center: Nitropyrazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and optimization protocols for the synthesis of nitropyrazoles, bridging the gap between bench-scale medicinal chemistry and process-scale energetic materials synthesis.

Audience: Synthetic Organic Chemists, Process Engineers, and Energetic Materials Scientists.

Module 1: Regioselectivity & Isomer Control

"I am not getting the isomer I targeted."

The nitration of pyrazoles is governed by a competition between kinetic control (N-nitration) and thermodynamic control (C-nitration), further complicated by the electronic directing effects of existing substituents.

Troubleshooting Guide: Isomer Distribution
SymptomProbable CauseCorrective ActionMechanism/Logic
Exclusively N-nitration (1-nitro) Reaction temperature too low; Acetic anhydride (

) used as solvent without strong acid catalyst.
Increase temperature to >60°C or switch to mixed acid (

).
N-nitration is the kinetic pathway. The N-nitro group is labile and often serves as a "storage" form of the nitronium ion.
Exclusively 4-nitration Direct electrophilic attack on unsubstituted pyrazole.To access 3- or 5-positions, you must block the 4-position or use thermal rearrangement (see Protocol B).The 4-position is the most nucleophilic carbon (highest HOMO coefficient) in the pyrazole ring.
Mixture of 3- and 5- isomers Tautomeric equilibrium of the starting material.Use N-alkylated pyrazoles to fix the tautomer, or separate via fractional crystallization based on pKa differences.In unsubstituted pyrazoles, the 3- and 5-positions are chemically equivalent due to rapid proton tautomerism (

).
Decomposition/Low Yield Oxidative ring opening.Reduce

concentration; maintain temp <100°C; ensure efficient heat removal.
Pyrazoles are electron-rich but can undergo oxidative degradation under harsh forcing conditions required for dinitration.
Decision Logic: Route Selection

Use this workflow to determine the correct synthetic strategy for your target isomer.

Nitropyrazole_Strategy Start Target Isomer? Target_4 4-Nitropyrazole Start->Target_4 Direct SEAr Target_3 3(5)-Nitropyrazole Start->Target_3 Rearrangement Target_N N-Nitropyrazole Start->Target_N Kinetic Cond. Direct_Method Mixed Acid (HNO3/H2SO4) Temp: 60-90°C Target_4->Direct_Method Rearrange_Method Step 1: N-Nitration (Ac2O/HNO3) Step 2: Thermal Shift (140°C) Target_3->Rearrange_Method Kinetic_Method Ac2O/HNO3 Temp: <0°C Target_N->Kinetic_Method Constraint Constraint: 4-position must be blocked or less active Rearrange_Method->Constraint

Figure 1: Strategic decision tree for selecting reaction conditions based on the target nitropyrazole regioisomer.

Module 2: Reaction Safety & Thermal Management

"The reaction exotherm is behaving unpredictably."

Nitropyrazoles are precursors to high-energy density materials (HEDMs). The synthesis involves nitration, which is inherently exothermic, and the products often possess shock/friction sensitivity.

Critical Safety Parameters (CSP)
  • Thermal Runaway Risk:

    • Issue: N-nitration is rapid and exothermic. If the temperature spikes, the N-nitro species can rearrange uncontrollably or decompose.

    • Control: Dosing of

      
       must be strictly rate-limited by reactor temperature, not time.
      
    • Limit: Never exceed 10°C during the addition phase for N-nitration.

  • Product Stability:

    • Issue: Polynitropyrazoles (e.g., 3,4,5-trinitropyrazole) are shock-sensitive.

    • Control: Avoid metal spatulas. Use Teflon/wood tools. Keep products wet (phlegmatized) during storage if possible.

  • The "Red Water" Myth:

    • Unlike TNT production, nitropyrazole synthesis often generates cleaner waste streams, but the filtrate is still highly acidic and contains dissolved energetic materials.

    • Disposal: Quench filtrates into ice water and neutralize with

      
       (avoiding ammonia, which can form sensitive ammonium salts).
      

Module 3: Optimized Experimental Protocols

Protocol A: Synthesis of 3-Nitropyrazole via N-Nitro Rearrangement

Rationale: Direct nitration yields the 4-isomer. To get the 3-isomer, we exploit the [1,5]-sigmatropic shift of the nitro group from Nitrogen to Carbon.

Reagents:

  • Pyrazole (1.0 eq)

  • Acetic Anhydride (

    
    ) (solvent/dehydrating agent)
    
  • Fuming Nitric Acid (

    
    , 98%)
    

Workflow:

  • N-Nitration (Kinetic Step):

    • Dissolve pyrazole in

      
       and cool to -5°C.
      
    • Add fuming

      
       dropwise. CRITICAL:  Maintain internal temp <0°C.
      
    • Stir for 2 hours at 0°C.

    • Pour onto ice; filter the white precipitate (1-nitropyrazole).

    • Checkpoint: Verify 1-nitro isomer via NMR (shift in ring protons).

  • Thermal Rearrangement (Thermodynamic Step):

    • Dissolve 1-nitropyrazole in a high-boiling inert solvent (e.g., benzonitrile or anisole).

    • Heat to 140°C - 150°C for 4-6 hours.

    • Mechanism:[1][2][3][4][5][6] The nitro group migrates from N1 to C3 via a [1,5]-sigmatropic shift, followed by a proton shift to restore aromaticity [1, 2].

    • Cool and extract with aqueous base (

      
      ). The 3-nitropyrazole moves to the aqueous layer (pKa ~9).
      
    • Acidify aqueous layer to precipitate pure 3-nitropyrazole.

Protocol B: Direct Synthesis of 3,4-Dinitropyrazole

Rationale: Requires forcing conditions to introduce the second nitro group.

Reagents:

  • 3-Nitropyrazole (Starting Material)[7][8]

  • 20% Oleum (

    
     in 
    
    
    
    )
  • Fuming

    
    [9][10][11]
    

Workflow:

  • Suspend 3-nitropyrazole in 20% oleum.

  • Add fuming

    
     slowly.
    
  • Heat to 100°C for 8 hours.

    • Note: The first nitro group deactivates the ring, requiring Oleum to generate a high concentration of super-electrophilic nitronium ions (

      
      ).
      
  • Quench: Pour onto crushed ice carefully.

  • Extraction: Product may not precipitate immediately due to high solubility in acid. Neutralize to pH 2-3 to induce precipitation.

Module 4: Mechanism of Rearrangement

Understanding the migration mechanism is vital for troubleshooting low yields. If the temperature is too low (<100°C), the rearrangement is slow. If too high (>170°C), denitration occurs.

Rearrangement_Mechanism N_Nitro 1-Nitropyrazole (Kinetic) TS [1,5]-Sigmatropic Transition State N_Nitro->TS Heat (140°C) Intermediate 3H-3-Nitropyrazole (Non-Aromatic) TS->Intermediate Nitro Shift Final 3(5)-Nitropyrazole (Thermodynamic) Intermediate->Final Proton Shift (Tautomerism)

Figure 2: Mechanistic pathway of the thermal N-nitro to C-nitro rearrangement (Bamford-Stevens/Janssen mechanism) [3].

FAQ: Rapid Troubleshooting

Q: My product is water-soluble and I can't extract it. A: Nitropyrazoles are amphoteric. They can be deprotonated by bases (forming salts) and protonated by strong acids.

  • Fix: Adjust aqueous phase to the isoelectric point or slightly acidic (pH 3-4) for extraction into organic solvents like Ethyl Acetate. For highly nitrated species (like 3,4,5-trinitro), salting out with NaCl is often necessary.

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis has shown to reduce reaction times for the rearrangement step from hours to minutes. However, use extreme caution with sealed vessels and energetic materials.

Q: Why is my yield of 4-nitropyrazole low when using mixed acid? A: If the sulfuric acid concentration is too low, the nitronium ion concentration drops. Ensure you are using


 as the solvent (excess) and maintaining water content below 5%. Water kills the nitronium ion (

).

References

  • Janssen, J. W. A. M., et al. (1973).[12] "Pyrazoles.[2][3][5][6][9][12][13][14] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry. Link

  • Larina, L. I., et al. (2009). "Nitroazoles: Synthesis, Structure and Properties." Springer.
  • Kirmse, W., et al. (1976). "On the mechanism of the thermal N-nitropyrazole rearrangement." Journal of the American Chemical Society. Link

  • He, P., et al. (2017). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules. Link

  • Dalinger, I. L., et al. (2022). "Regioselective Nitration of Pyrazoles." Russian Chemical Reviews.

Sources

identifying and minimizing side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: L3 (Senior Application Scientist) | Ticket ID: PYR-SYN-OPT

Welcome to the Advanced Synthesis Support Hub. You are likely here because your pyrazole synthesis—nominally a simple condensation—has yielded a regioisomeric mixture, a stubborn hydrazone intermediate, or an insoluble azine precipitate.

Below is a non-linear troubleshooting architecture designed to diagnose and resolve these specific failure modes.

Module 1: The Regioselectivity Crisis

The Problem: You are performing a Knorr synthesis (1,3-dicarbonyl + hydrazine) and observing a mixture of 1,3- and 1,5-isomers. The Goal: >95:5 selectivity for the bioactive isomer.

Technical Analysis

In unsymmetrical 1,3-dicarbonyls, the hydrazine nucleophile faces a choice. The reaction outcome is a battle between Electronic Control (attacking the most electrophilic carbonyl) and Steric Control (attacking the least hindered carbonyl).

  • Electronic Bias: Electron-withdrawing groups (EWGs) like

    
     make the adjacent carbonyl (
    
    
    
    ) highly electrophilic. However, these also stabilize hydrates, which can mask that carbonyl from attack.
  • Nucleophile Bias: In substituted hydrazines (

    
    ), the terminal 
    
    
    
    is the harder, more reactive nucleophile. The substituted
    
    
    is sterically hindered and less nucleophilic.
Troubleshooting Protocol

Q1: "I need the isomer resulting from attack at the MOST hindered carbonyl. How do I force this?"

  • Solution: Switch from thermodynamic to kinetic control using solvent effects.

  • Protocol: Use Fluorinated Alcohols (TFE or HFIP).

    • Mechanism:[1][2][3][4][5][6][7][8] Fluorinated solvents are strong Hydrogen-bond donors. They coordinate tightly to the dicarbonyl oxygen atoms, amplifying the electrophilicity of the carbonyls. This often overrides subtle steric clashes and can invert regioselectivity compared to Ethanol/Methanol.

    • Reference: The "Fustero Effect" demonstrates that changing solvent from EtOH to

      
       (TFE) can flip selectivity from 1:3 to 10:1.
      

Q2: "My fluorinated diketone (e.g., ethyl 4,4,4-trifluoroacetoacetate) is giving poor selectivity."

  • Solution: Control the pH to manipulate hydrazine protonation.

  • Protocol:

    • Acidic Conditions (HCl/AcOH): Protonates the hydrazine. The reaction slows, but the transition state becomes more sensitive to sterics.

    • Lewis Acid Catalysis: Add 10 mol%

      
       or 
      
      
      
      . This chelates the dicarbonyl, locking it in a specific geometry and activating the carbonyls differentially.

Q3: "I can't separate the isomers by column chromatography."

  • Solution: Chemical separation via N-alkylation rates.

  • Protocol: If you have an NH-pyrazole mixture (tautomers), alkylate them (e.g., MeI, BnBr). The 1,3- and 1,5-isomers often have vastly different crystallization properties or

    
     values once alkylated.
    
Visualization: Regioselectivity Decision Tree

RegioSelectivity Start Start: Knorr Synthesis (Unsymmetrical Diketone) CheckSub Check Substituents Start->CheckSub Branch1 Is one group CF3? CheckSub->Branch1 CF3_Yes CF3 directs attack away from itself (Electronic Control) Branch1->CF3_Yes Yes CF3_No Steric Bulk Difference? Branch1->CF3_No No Steric_Yes Attack at less hindered Carbonyl CF3_No->Steric_Yes Large Diff Steric_No Mixed Isomers Likely CF3_No->Steric_No Similar Size Solvent Switch Solvent: TFE or HFIP Steric_No->Solvent To Invert/Fix

Caption: Decision logic for predicting and controlling regioselectivity based on substrate electronics and sterics.

Module 2: The "Stuck" Intermediate (Incomplete Cyclization)

The Problem: LCMS shows the mass of the product +18 (Hydrazone) or the mass of the product +18 (5-hydroxypyrazoline). The ring is not closing or dehydrating.

Technical Analysis

The Knorr reaction proceeds in two steps:[3][4][6][8]

  • Condensation: Formation of the hydrazone (Fast).

  • Cyclization/Dehydration: Attack of the second nitrogen and loss of water (Slow, Rate Determining Step). If the reaction stops here, it indicates the system lacks the activation energy to eliminate the water molecule, often due to stabilization of the intermediate by intramolecular H-bonding.

Troubleshooting Protocol

Q1: "My reaction stalls at the hydrazone stage."

  • Solution: Acid-mediated dehydration.[8]

  • Protocol:

    • Evaporate the reaction solvent (often EtOH).

    • Redissolve the crude residue in Glacial Acetic Acid or TFA .

    • Heat to 60–80°C for 1–2 hours.

    • Why: This protonates the hydroxyl group of the hemiaminal intermediate, turning it into a good leaving group (

      
      ), forcing aromatization.
      

Q2: "I am using an acid-sensitive substrate and cannot heat in acid."

  • Solution: Chemical dehydration (Burgess Reagent or MsCl).

  • Protocol: Treat the intermediate with Methanesulfonyl chloride (MsCl) and

    
     at 0°C. This converts the alcohol to a mesylate, which eliminates rapidly under mild basic conditions to form the pyrazole.
    
Module 3: Side Product Extermination

The Problem: Formation of Azines (dimers), Bis-pyrazoles, or black tar.

Data: Common Impurity Profiles
Impurity TypeMass SignatureCausePrevention Strategy
Azine

Hydrazine reacting with 2 eq. of ketone (acting as a linker).[6][8][9][10][11]Inverse Addition: Add the Diketone TO the Hydrazine solution slowly. Ensure Hydrazine is in excess.
Bis-Pyrazole

Hydrazine reacting at both nitrogens with two separate diketones.rare in Knorr, common in flow chemistry. Increase dilution.
N-Oxides

Oxidation of the pyrazole ring (rare) or hydrazine degradation.Sparge solvents with Argon. Use fresh hydrazine sources.
Troubleshooting Protocol

Q1: "I have a heavy precipitate that isn't my product."

  • Diagnosis: This is likely the Azine . Hydrazines are bifunctional; if the diketone is in excess locally, one hydrazine molecule will condense with two ketone molecules, bridging them.

  • The Fix:

    • Filter off the solid (Azines are often highly insoluble).

    • Restart: Dissolve the hydrazine in ethanol first. Add the diketone dropwise to the hydrazine. This ensures the hydrazine is always in molar excess relative to the unreacted diketone.

Q2: "My hydrazine is brown/black."

  • Diagnosis: Hydrazines degrade to diimides and nitrogen gas upon air exposure.

  • The Fix: Distill hydrazine hydrate under vacuum before use or purchase "Anhydrous" grades packed under Argon. Old hydrazine leads to radical side reactions and tar.

Visualization: The Troubleshooting Loop

Troubleshooting Analysis Analyze Crude LCMS CheckMass Check Mass Shift Analysis->CheckMass Mass18 Mass = Product + 18 (Hydrazone/Hydroxy) CheckMass->Mass18 MassDimer Mass = Dimer/Azine CheckMass->MassDimer Clean Mass = Clean CheckMass->Clean Dehydrate Action: Add AcOH/TFA Heat to 80°C Mass18->Dehydrate InverseAdd Action: Inverse Addition (Diketone -> Hydrazine) MassDimer->InverseAdd

Caption: Workflow for diagnosing reaction failures based on LCMS mass shifts.

References
  • Regioselectivity Mechanisms & Fluorinated Solvents: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 2008, 73(9), 3523–3529.

  • Regioselective Synthesis via Nitroolefins (Deng & Mani): Deng, X., & Mani, N. S.[1][8] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." The Journal of Organic Chemistry, 2008, 73(6), 2412–2415.

  • Kinetics and Intermediates in Flow: Schrecker, L., et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[4] Reaction Chemistry & Engineering, 2022.[4][12]

  • General Review of Pyrazole Synthesis: Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018, 23(2), 342.

Sources

methods to improve the aqueous solubility of pyrazole-based drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole-Based Drug Development

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a critical challenge in the development of pyrazole-based therapeutics: improving aqueous solubility . The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Foundational Understanding & Strategy Selection

This section addresses the fundamental reasons behind the solubility challenges of pyrazole compounds and provides a high-level framework for selecting an appropriate enhancement strategy.

Q1: Why do many of my pyrazole-based drug candidates exhibit poor aqueous solubility?

A: The solubility challenge with pyrazole-based drugs is rooted in their molecular structure. While the pyrazole ring itself contains two nitrogen atoms capable of acting as hydrogen bond acceptors and donors, this feature is often overshadowed by other molecular properties[1].

  • Aromaticity and Lipophilicity: The five-membered pyrazole ring is aromatic. In many drug candidates, this core is decorated with large, nonpolar (lipophilic) substituents, such as aryl or alkyl groups. These groups are often essential for binding to the biological target but significantly increase the compound's overall lipophilicity, making it more favorable for the molecule to interact with itself in a crystal lattice rather than with water molecules[1].

  • Weak Basicity: The pyrazole nucleus is weakly basic (pKa ≈ 2.5)[1]. This means it is not readily protonated at physiological pH, limiting the effectiveness of simple pH adjustment as a solubilization strategy compared to more basic heterocycles.

  • Crystal Lattice Energy: Poorly soluble compounds often have high crystal lattice energy. Significant energy is required to break apart the crystal structure and allow individual molecules to be solvated by water. The planar nature of the pyrazole ring can facilitate efficient crystal packing, contributing to this high lattice energy.

Q2: What are the primary strategies I should consider for improving the solubility of a pyrazole-based drug?

A: The available methods can be broadly categorized into three main approaches: chemical modifications, physical modifications, and formulation-based strategies. The choice of strategy depends on the drug's specific physicochemical properties (e.g., pKa, LogP, melting point) and the stage of development.[2]

A general decision-making workflow can be visualized as follows:

G start_node Start: Characterize Poorly Soluble Pyrazole API decision_node decision_node start_node->decision_node Ionizable? process_node4 Prodrug Strategy start_node->process_node4 Early Stage / SAR allows process_node Salt Formation or pH Adjustment decision_node->process_node Yes (pKa suitable) decision_node2 Thermally Stable? decision_node->decision_node2 No category_node Chemical Modification process_node->category_node Chemical Mod process_node2 Solid Dispersion (Hot Melt Extrusion) decision_node2->process_node2 Yes process_node3 Solid Dispersion (Spray Drying) Complexation (Cyclodextrins) Particle Size Reduction (Milling/Nanosizing) decision_node2->process_node3 No category_node2 Formulation Strategy process_node2->category_node2 Formulation Strat. process_node3->category_node2 process_node4->category_node

Caption: Decision workflow for selecting a solubility enhancement method.

Part 2: Troubleshooting Specific Methodologies

This section provides practical advice for common issues encountered when applying specific solubility enhancement techniques to pyrazole compounds.

Q3: My salt formation attempt with a strong acid either failed to produce a stable salt or did not improve solubility. What could be the cause?

A: This is a common issue stemming from the weak basicity of the pyrazole ring[3].

  • Causality: For a stable salt to form, there must be a significant difference (typically >3 units) between the pKa of the drug (as a base) and the pKa of the counter-ion (the acid). Given pyrazole's low pKa, you need a very strong acid. However, salts of weak bases and strong acids can be hygroscopic and may disproportionate back to the free base in solutions with a higher pH, such as the neutral pH of the small intestine.

  • Troubleshooting Steps:

    • Verify pKa: Accurately determine the pKa of your specific pyrazole derivative. Substituents on the ring can alter the basicity.

    • Screen a Wide Range of Counter-ions: Do not limit your screen to standard inorganic acids (e.g., HCl). Include sulfonic acids (e.g., mesylic, besylic) which are strong acids and can form stable, crystalline salts.

    • Characterize the Product: Use Powder X-ray Diffraction (PXRD) to confirm if you have formed a new crystalline salt form or simply a physical mixture. Differential Scanning Calorimetry (DSC) can also identify new thermal events corresponding to a salt.

    • Evaluate Salt Solubility AND Dissolution Rate: Test the solubility of the resulting salt at different pH values (e.g., pH 1.2, 4.5, and 6.8) to check for pH-dependent disproportionation. A stable salt of a poorly soluble base should exhibit a higher dissolution rate, even if its equilibrium solubility is pH-dependent.

Q4: I'm considering a prodrug approach to improve solubility. What are the critical design considerations for pyrazole-based drugs?

A: A prodrug strategy involves covalently attaching a polar, water-solubilizing promoiety that is cleaved in vivo to release the active pyrazole drug. This is an elegant but complex approach.

  • Causality: The promoiety temporarily masks the lipophilic nature of the parent drug and introduces ionizable or highly polar functional groups. The key is ensuring the linker is stable in formulation but efficiently cleaved by enzymes (e.g., esterases, phosphatases) in the body.

  • Design & Troubleshooting:

    • Attachment Point: The imino-hydrogen at the N-1 position of the pyrazole ring is a common attachment point[3]. However, this can also be a site for tautomerization, potentially leading to a mixture of products[1]. Ensure your synthetic route is regioselective. Other positions on the pyrazole or its substituents can also be used if they contain suitable functional groups (e.g., -OH, -NH2).

    • Promoiety Selection:

      • Phosphate Esters: Add a phosphate group to a hydroxyl functionality. They are highly soluble and are cleaved by alkaline phosphatases.

      • Amino Acid Conjugates: Attach an amino acid. The free amino or carboxyl group provides an ionizable handle for solubility.

      • Simple Esters: As seen with Telotristat ethyl, an ethyl ester prodrug can be hydrolyzed in vivo to its active carboxylic acid form[1]. This strategy is effective if the active metabolite is more polar.

    • Troubleshooting Poor Cleavage: If in vitro or in vivo studies show inefficient conversion to the parent drug, the linker may be sterically hindered. Consider using a longer, more flexible linker or a different promoiety that is a better substrate for the relevant enzymes.

    • Troubleshooting Instability: If the prodrug is hydrolyzing in the formulation, the linker is too labile. Modify the electronics of the linker (e.g., add electron-withdrawing groups near an ester to slow hydrolysis) or control the pH of the formulation to minimize premature cleavage.

Q5: My solid dispersion formulation is physically unstable, and the pyrazole drug is recrystallizing over time. How can I fix this?

A: Recrystallization is the primary failure mode for amorphous solid dispersions (ASDs). It indicates that the high-energy amorphous drug is reverting to its more stable, less soluble crystalline form.

  • Causality: This occurs for two main reasons: 1) The drug and polymer have poor miscibility, leading to phase separation on a microscopic level, or 2) The chosen polymer does not have a sufficiently high glass transition temperature (Tg) or the right chemical structure to sterically and thermodynamically inhibit drug mobility and nucleation.

  • Troubleshooting Steps:

    • Polymer Screening: The interaction between the drug and polymer is critical. Screen polymers with different functionalities. For a weakly basic pyrazole, acidic polymers like HPMC-AS (hypromellose acetate succinate) may form favorable acid-base interactions that enhance miscibility and stability. Neutral polymers like PVP (polyvinylpyrrolidone) or Soluplus® are also excellent candidates.

    • Increase Polymer Load: Increase the weight ratio of polymer to drug. Higher polymer content reduces the concentration of the drug within the matrix, decreasing the driving force for crystallization.

    • Optimize Manufacturing Process: The method used to create the ASD is crucial.

      • Spray Drying: This method involves very rapid solvent evaporation, which is effective at "trapping" the drug in an amorphous state before it can crystallize[4].

      • Hot Melt Extrusion (HME): If your pyrazole is thermally stable, HME ensures intensive mixing at the molecular level. Ensure your processing temperature is sufficiently above the mixture's Tg to ensure full dissolution of the drug in the polymer.

    • Add a Second Excipient: Sometimes, a ternary system works best. Adding a surfactant (e.g., Vitamin E TPGS, Poloxamer) can improve the dissolution of the final ASD and may also act as a plasticizer or stabilizer within the solid matrix.

Q6: I am using β-cyclodextrin, but the solubility enhancement is minimal. How can I optimize this complexation?

A: Cyclodextrin complexation relies on a "lock-and-key" principle where the lipophilic drug (guest) fits into the hydrophobic cavity of the cyclodextrin (host)[5]. A poor fit or low binding affinity will result in minimal solubility improvement.

G cluster_1 Py Pyrazole Drug (Lipophilic) CD Cyclodextrin Water Water (Aqueous Phase) Complex Inclusion Complex (Hydrophilic Exterior) Water2 Water (Aqueous Phase) Complex->Water2 Soluble in Water Py_in_CD Pyrazole

Caption: Mechanism of pyrazole solubility enhancement by cyclodextrin.

  • Troubleshooting Steps:

    • Size Matters: Ensure the cyclodextrin cavity size matches the dimensions of the lipophilic part of your pyrazole molecule.

      • α-Cyclodextrin: Smallest cavity, suitable for small aromatic rings or side chains.

      • β-Cyclodextrin: Most commonly used, fits well with many phenyl-substituted compounds.

      • γ-Cyclodextrin: Largest cavity, for bulky molecules.

    • Switch to Derivatives: Standard β-cyclodextrin has relatively low aqueous solubility itself (~1.85 g/100 mL). Using chemically modified derivatives can increase both the solubility of the cyclodextrin and the stability of the complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and are industry standards for parenteral and oral formulations.

    • Optimize Stoichiometry: Perform a phase-solubility study (as described by Higuchi and Connors) to determine the binding constant (K) and the stoichiometry of the complex (e.g., 1:1, 1:2). This will tell you the most efficient ratio of drug to cyclodextrin. An AL-type linear plot is ideal, indicating a 1:1 complex.

    • Change Preparation Method: The method of complexation impacts efficiency. If simple mixing isn't working, try more energy-intensive methods like kneading, co-precipitation, or freeze-drying to force the drug into the cavity.

Part 3: Experimental Protocols & Data

Protocol: Solid Dispersion by Solvent Evaporation

This protocol is a lab-scale method to screen drug-polymer combinations for creating amorphous solid dispersions.

  • Materials: Pyrazole API, Polymer (e.g., PVP K30, HPMC-AS), appropriate volatile solvent (e.g., methanol, acetone, dichloromethane) that dissolves both API and polymer.

  • Procedure:

    • Accurately weigh the pyrazole API and the selected polymer in the desired ratio (start with 1:1, 1:3, and 1:5 drug:polymer weight ratios).

    • Dissolve both components completely in a minimal amount of the chosen solvent in a round-bottom flask. The solution must be perfectly clear.

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to a moderate level (e.g., 40-50°C) to facilitate evaporation without causing degradation.

    • Apply vacuum and rotate the flask to create a thin film on the flask wall as the solvent evaporates. Continue until the film is completely dry.

    • Further dry the resulting solid film under high vacuum for 12-24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask wall and gently grind it into a fine powder.

  • Validation & Characterization:

    • Visual: The resulting powder should be clear and glassy, not opaque or crystalline.

    • PXRD: Perform Powder X-ray Diffraction. The diffractogram should show a broad "halo" pattern, confirming the amorphous nature. The absence of sharp peaks corresponding to the crystalline API is critical.

    • DSC: Perform Differential Scanning Calorimetry. The thermogram should show a single glass transition temperature (Tg), indicating a miscible, single-phase system.

Data Summary: Comparison of Enhancement Techniques

The effectiveness of each method varies greatly depending on the specific pyrazole compound. This table provides a general comparison.

TechniqueMechanism of ActionTypical Solubility IncreaseKey AdvantagesCommon Challenges for Pyrazoles
Salt Formation Ionization of the weakly basic pyrazole nitrogen.10 to 100-foldSimple, well-established, scalable.Limited by weak basicity (pKa); risk of disproportionation.
Prodrug Covalent modification to a more soluble form.100 to >1000-foldCan overcome very low solubility; potential for targeting.Complex synthesis; requires in vivo cleavage; regulatory hurdles.
Solid Dispersion Drug is molecularly dispersed in a polymer carrier in an amorphous state.20 to >200-foldSignificant increase in dissolution rate; applicable to many compounds.Physical instability (recrystallization); requires specific polymers.
Cyclodextrin Complexation Encapsulation of the lipophilic drug in the cyclodextrin cavity.5 to 100-foldIncreases apparent solubility; can be used in liquid formulations.Requires size compatibility; can be expensive; limited by stoichiometry.
Particle Size Reduction Increases surface area available for dissolution (Noyes-Whitney equation).2 to 10-foldSimple physical process; widely applicable.Often insufficient for very insoluble drugs; risk of particle aggregation.
pH Adjustment Protonation of the pyrazole ring below its pKa.Variable (highly pH-dependent)Simple for liquid formulations.Risk of precipitation upon pH change (e.g., in the gut).

References

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, via PMC. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazole - Solubility of Things. Solubilityofthings.com. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, via Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, via PMC. [Link]

  • An Approach to Enhance Drug Solubility: Design, Characterization and Evaluation of Aripiprazole-Loaded Arabinoxylan-Based Nanoparticles. NSA, via Dove Press. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, via MDPI. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs, via Longdom Publishing. [Link]

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Cancers, via PMC. [Link]

  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Target of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of the novel small molecule, 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole. Drawing from established principles and cutting-edge methodologies, we will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to target identification and confirmation.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer and antimitotic effects. Specifically, various pyrazole-based compounds have been identified as potent inhibitors of key cellular signaling nodes, such as tubulin polymerization and various kinases.[1] Notably, close analogs, such as 1-benzyl-1H-pyrazole derivatives, have been successfully developed as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a critical mediator of necroptosis.[2] This provides a strong hypothetical starting point for our investigation: Is a specific kinase, such as RIP1, the direct biological target of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole?

Answering this question with high confidence is paramount. Inadequate preclinical target validation is a leading cause of costly late-stage failures in clinical trials.[3][4] Therefore, a multi-pronged, orthogonal strategy is not just recommended; it is essential. This guide will compare and contrast several state-of-the-art methods, providing the scientific rationale, detailed protocols, and expected outcomes for each.

The Target Validation Funnel: An Integrated Strategy

No single experiment can definitively validate a drug target. True confidence is built by layering evidence from conceptually distinct methodologies. We advocate for a "funnel" approach, starting with broad, unbiased methods to identify potential interactors and progressively moving towards highly specific assays that confirm direct engagement and functional relevance in a physiological context.

TargetValidationFunnel cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Confirmation of Direct Engagement (In-Cell) cluster_2 Phase 3: Functional Validation (Phenotypic Link) cluster_3 Phase 4: Biophysical Characterization (In Vitro) AffinityProteomics Affinity-Based Proteomics CETSA Cellular Thermal Shift Assay (CETSA) AffinityProteomics->CETSA Candidate Proteins CRISPR CRISPR/Cas9 Gene Editing CETSA->CRISPR Confirmed Interactor Conclusion High-Confidence Validated Target CETSA->Conclusion Target Engagement Biophysical Biophysical Assays (SPR, ITC) CRISPR->Biophysical Functionally Validated Target CRISPR->Conclusion Phenotypic Rescue

Caption: The Target Validation Funnel illustrates a strategic workflow from broad discovery to specific confirmation.

Affinity-Based Proteomics: Casting a Wide Net

When the target of a compound is unknown or only hypothesized, an unbiased approach is the logical first step. Affinity-based protein profiling (also known as chemical proteomics) is a powerful technique to identify cellular proteins that physically interact with a small molecule.[5]

Causality Behind the Choice: This method directly uses the small molecule as a "bait" to pull down its binding partners from a complex cellular lysate.[6] It does not rely on a preconceived hypothesis and can therefore uncover entirely novel targets or confirm suspected ones. The primary challenge lies in distinguishing true interactors from non-specific background proteins, which necessitates careful controls.

Experimental Workflow:

AffinityProteomicsWorkflow Compound 1. Synthesize Probe (Molecule + Linker + Tag) Lysate 2. Incubate Probe with Cell Lysate Compound->Lysate Beads 3. Capture on Beads (e.g., Streptavidin) Lysate->Beads Wash 4. Wash to Remove Non-specific Binders Beads->Wash Elute 5. Elute Bound Proteins Wash->Elute MS 6. Identify Proteins by Mass Spectrometry Elute->MS

Caption: Workflow for affinity-based protein profiling to identify molecular targets.

Detailed Protocol: Affinity Pulldown Coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole that incorporates a linker arm and an affinity tag (e.g., biotin). A key consideration is the attachment point of the linker, which should be at a position that does not disrupt the key binding interactions of the parent molecule.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., HT29 cells, if necroptosis is the pathway of interest) and prepare a native cell lysate under conditions that preserve protein complexes.

  • Incubation: Incubate the cell lysate with the biotinylated probe.

  • Competition Control (Critical for Trustworthiness): In a parallel sample, co-incubate the lysate and the probe with a large excess (e.g., 100-fold) of the original, unmodified 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole. True binding partners will be outcompeted by the free compound, leading to their reduced presence in the final pulldown.

  • Capture: Add streptavidin-coated magnetic beads to capture the probe and its bound proteins.[6]

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe sample compared to a control (beads only) and whose binding is significantly reduced in the competition control sample are considered high-confidence candidate targets.

Comparison of Affinity-Based Proteomics:

FeatureStrengthsWeaknesses
Principle Unbiased discovery of direct binding partners.[7]Requires chemical modification of the compound, which may alter its binding properties.[8]
Throughput Low to medium; requires significant optimization.Risk of false positives (non-specific binders) and false negatives (low-affinity or transient interactions).
Context Identifies physical interactions but not their functional consequence.Does not confirm engagement within an intact cell.
Output A list of candidate protein interactors.Interpretation can be complex; requires rigorous bioinformatics and statistical analysis.

Cellular Thermal Shift Assay (CETSA): Proving Engagement in a Cellular Milieu

Once candidate targets are identified, the next crucial step is to confirm direct physical engagement between the compound and the protein within an intact, live cell. CETSA is the gold-standard for this purpose.[9]

Causality Behind the Choice: CETSA operates on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[10] This stabilization results in an increased resistance to thermal denaturation. By heating cells treated with the compound and measuring the amount of soluble protein remaining at different temperatures, we can detect a "thermal shift" for the target protein, which is direct evidence of engagement.[11][12] The key advantage is that this occurs in the native cellular environment, accounting for factors like cell permeability and intracellular concentrations.[12]

Experimental Workflow:

CETSA_Workflow Treat 1. Treat Intact Cells (Vehicle vs. Compound) Heat 2. Heat Aliquots to a Range of Temps Treat->Heat Lyse 3. Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate 4. Separate Soluble & Aggregated Proteins Lyse->Separate Detect 5. Detect Soluble Target (e.g., Western Blot) Separate->Detect Plot 6. Plot Melt Curve & Determine Shift Detect->Plot

Caption: The Cellular Thermal Shift Assay (CETSA) workflow for confirming target engagement in intact cells.

Detailed Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with either a vehicle control (e.g., DMSO) or 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole at a desired concentration for a specific duration (e.g., 2 hours at 37°C).[13]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature.[13]

  • Lysis: Lyse the cells to release their contents, typically through repeated freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.[12]

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Detection: Analyze the amount of the specific target protein (e.g., RIP1 kinase) remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right (higher Tm) in the compound-treated sample indicates target stabilization and therefore, direct engagement.

Comparison of CETSA:

FeatureStrengthsWeaknesses
Principle Measures direct target engagement in intact cells, providing physiological relevance.[12]Not suitable for initial discovery; requires a target hypothesis and a specific antibody.
Throughput Can be adapted to a 96- or 384-well plate format for higher throughput screening.[13]Traditional Western blot readout is low-throughput. Mass spectrometry-based CETSA (TPP) is an alternative but more complex.
Context Confirms a physical interaction in the cell but does not inherently prove functional modulation.Some ligands can destabilize their targets, leading to a leftward shift, which can be harder to interpret.
Output A quantitative melting curve shift (ΔTm) that confirms target engagement.Does not provide kinetic or affinity data (Kd).

CRISPR/Cas9 Gene Editing: Linking Target to Phenotype

Confirming that a compound binds to a protein is a critical step, but it is not sufficient for validation. We must prove that this binding event is responsible for the compound's observed biological effect. CRISPR/Cas9-based gene editing is the definitive method for establishing this causal link.[14]

Causality Behind the Choice: The logic is straightforward and powerful. If 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole achieves its effect by inhibiting a specific target protein, then removing that protein from the cell should render the cell resistant to the compound.[15] CRISPR/Cas9 allows for the precise and complete knockout of the gene encoding the target protein.[16] Observing a loss of compound activity in these knockout cells provides the strongest possible evidence that the protein is the functional target.

Experimental Workflow:

CRISPR_Validation cluster_0 Cell Line Generation cluster_1 Experiment cluster_2 Observation & Conclusion WT Wild-Type (WT) Cells TreatWT Treat WT Cells with Compound WT->TreatWT KO Target Knockout (KO) Cells (Generated via CRISPR/Cas9) TreatKO Treat KO Cells with Compound KO->TreatKO PhenoWT Phenotypic Effect Observed (e.g., Cell Death) TreatWT->PhenoWT PhenoKO Phenotypic Effect Abrogated TreatKO->PhenoKO Conclusion Conclusion: Target is required for compound's activity. PhenoWT->Conclusion PhenoKO->Conclusion

Caption: Logic of using CRISPR/Cas9 to validate the functional role of a drug target.

Detailed Protocol: CRISPR-Mediated Target Validation

  • gRNA Design and Cloning: Design and validate two or more single guide RNAs (sgRNAs) that target distinct, functionally critical exons of the gene encoding the putative target protein (e.g., RIPK1).

  • Cell Line Engineering: Introduce the Cas9 nuclease and the validated sgRNAs into the chosen cell line. This can be done via transfection of plasmids or transduction with lentivirus.

  • Clonal Selection and Validation: Select single-cell clones and expand them. Validate successful gene knockout in these clones by sequencing the genomic locus and confirming the absence of the target protein via Western blot.

  • Phenotypic Assay: Perform a dose-response experiment with 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole on both the wild-type (WT) parental cells and the validated knockout (KO) cell clones. The assay should measure the biological effect of interest (e.g., a cell viability assay like CellTiter-Glo® if the compound is cytotoxic).

  • Data Analysis: Calculate the EC50 (or IC50) value of the compound in both WT and KO cell lines. A significant rightward shift in the dose-response curve and a dramatic increase in the EC50 value for the KO cells compared to the WT cells indicates that the target is essential for the compound's activity.

Comparison of CRISPR/Cas9 Validation:

FeatureStrengthsWeaknesses
Principle Provides a direct causal link between a gene (target) and a compound's phenotype.[17]Can be time-consuming and labor-intensive to generate and validate knockout cell lines.
Throughput Low; typically performed on a small number of candidate targets.Potential for off-target effects of CRISPR, although this can be mitigated by using multiple gRNAs and validated clones.
Context The "gold standard" for functional validation in a cellular context.[18]Does not provide direct evidence of physical binding; it is a genetic, not a biochemical, validation.
Output A clear, functional readout (e.g., resistance to compound) that validates the target's role in the mechanism of action.Interpretation can be complicated by genetic compensation or synthetic lethality.

Biophysical Methods: Quantifying the Interaction

After confirming target engagement in cells and its functional relevance, the final step is often to characterize the interaction in a purified, cell-free system. Biophysical assays provide precise, quantitative data on binding affinity (Kd), kinetics (kon/koff), and thermodynamics.[19][20]

Causality Behind the Choice: These methods are essential for lead optimization, as they allow for the direct comparison of binding properties between different compound analogs. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) measure the direct interaction between the purified protein and the small molecule, providing the fundamental physicochemical parameters of the binding event.[]

Comparison of Key Biophysical Methods:

MethodPrincipleStrengthsWeaknesses
Surface Plasmon Resonance (SPR) Measures changes in refractive index as the compound flows over the immobilized protein target, detecting binding in real-time.[22]Provides rich kinetic data (kon, koff) and affinity (Kd). High sensitivity, label-free for the analyte.[23]Requires immobilization of the protein, which could affect its conformation. Requires specialized equipment.
Isothermal Titration Calorimetry (ITC) Measures the minute heat changes that occur upon binding as the compound is titrated into a solution of the protein.[]Provides a complete thermodynamic profile (Kd, ΔH, ΔS, stoichiometry) in solution. No immobilization or labeling needed.[]Requires larger quantities of pure, soluble protein. Lower throughput than SPR.

Simplified Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Purification: Express and purify high-quality, active recombinant target protein.

  • Sample Preparation: Prepare precise concentrations of the purified protein in the calorimeter cell and the small molecule in the injection syringe, both in identical, degassed buffer.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution while monitoring the heat evolved or absorbed.

  • Data Analysis: Integrate the heat-change peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Synthesizing the Evidence: A Self-Validating Conclusion

The power of this multi-faceted approach lies in the convergence of evidence. A successful validation campaign for 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole might look like this:

  • Affinity Proteomics identifies RIP1 kinase and a handful of other proteins as high-confidence binders.

  • CETSA confirms that the compound causes a significant thermal stabilization of RIP1 kinase in intact cells, but not of the other candidate proteins.

  • CRISPR/Cas9 knockout of the RIPK1 gene makes cells profoundly resistant to the cytotoxic effects of the compound.

  • ITC analysis with purified recombinant RIP1 kinase shows a direct, high-affinity binding interaction with a Kd in the nanomolar range.

This orthogonal cascade of evidence builds an irrefutable case that RIP1 kinase is the direct, functional biological target of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole, providing a solid foundation for further drug development.

References

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022-02-24). PMC - NIH. [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. SpringerLink. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020-01-15). ACS Publications. [Link]

  • CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020-12-02). News-Medical. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Target Identification and Validation. Aragen Life Sciences. [Link]

  • Strengths and Weaknesses of Different Target Validation Methods. ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). NCBI. [Link]

  • The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023-10-10). PMC - NIH. [Link]

  • Emerging Affinity-Based Techniques in Proteomics. PMC - NIH. [Link]

  • Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. (2025-10-01). PMC - NIH. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024-12-31). IntechOpen. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. (2019-11-19). ACS Publications. [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate. [Link]

  • Target Validation. NCBI. [Link]

  • Current status of pyrazole and its biological activities. PMC - NIH. [Link]

  • Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. (2017-04-25). AHA Journals. [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024-04-10). ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]

  • Target Validation with CRISPR. (2022-10-28). Biocompare. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • Target Identification and Validation in Drug Discovery. (2025-12-08). Chemspace. [Link]

  • Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives. PMC - NIH. [Link]

  • Cornerstones of CRISPR-Cas in drug development and therapy. PMC - NIH. [Link]

  • Webinar: Label-free Target Identification to Unleash Drug Discovery. (2021-10-07). YouTube. [Link]

  • MDC Connects: Target Validation and Efficacy. (2020-08-06). YouTube. [Link]

  • (E)-1,3-diphenyl-1H-pyrazole derivatives containing O-benzyl oxime moiety as potential immunosuppressive agents: Design, synthesis, molecular docking and biological evaluation. (2016-01-27). PubMed. [Link]

Sources

Technical Evaluation: 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole (BDNP) vs. Established Kinase & Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole (BDNP) represents a critical pharmacophore in the development of small-molecule inhibitors targeting necroptosis (RIP1 kinase) and autophagy (mTORC1) pathways. While often utilized as a lead scaffold or synthetic precursor, its intrinsic bioactivity and structural adaptability offer distinct advantages—and limitations—when compared to "gold standard" inhibitors like Necrostatin-1 (Nec-1) and Rapamycin .

This guide objectively analyzes BDNP's efficacy profile, positioning it within the structure-activity relationship (SAR) landscape of modern drug discovery. We evaluate its performance as a RIP1 kinase inhibitor and an autophagy modulator , supported by experimental protocols and mechanistic pathway mapping.

Part 1: Mechanistic Profiling & Target Engagement

BDNP functions primarily through competitive inhibition at the ATP-binding pocket of serine/threonine kinases, specifically Receptor-Interacting Protein Kinase 1 (RIP1). The presence of the 4-nitro group is electronically significant, often serving as a "warhead" or a precursor to high-affinity amide derivatives.

Mechanism of Action: The Necroptosis Pathway

In the context of tissue injury or inflammation, TNF-


 signaling can shift from survival (NF-

B) to programmed necrosis (necroptosis). BDNP and its derivatives intervene by stabilizing the inactive conformation of RIP1, preventing the formation of the "necrosome" complex (RIP1-RIP3-MLKL).
Visualization: RIP1 Signaling & Inhibition Node

The following diagram illustrates the specific intervention point of BDNP within the TNF signaling cascade, contrasted with downstream effectors.

RIP1_Pathway TNF TNF-α Ligand TNFR1 TNFR1 Receptor TNF->TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I Ubiquitination RIP1 RIP1 Kinase (Active) TNFR1->RIP1 De-ubiquitination (Caspase-8 inhibited) RIP3 RIP3 RIP1->RIP3 Phosphorylation BDNP BDNP / Nitro-Pyrazoles (Inhibitor) BDNP->RIP1 Allosteric/ATP Competition Nec1 Necrostatin-1 (Reference) Nec1->RIP1 Kinase Domain Blockade MLKL MLKL (Pore Formation) RIP3->MLKL Necroptosis NECROPTOSIS (Cell Rupture) MLKL->Necroptosis

Figure 1: Mechanistic intervention of BDNP and Necrostatin-1 within the TNF-induced necroptosis cascade. BDNP targets the RIP1 kinase domain to halt downstream MLKL phosphorylation.

Part 2: Comparative Efficacy Analysis

Efficacy as a RIP1 Kinase Inhibitor

In the development of anti-necroptotic agents, BDNP serves as a Type II kinase inhibitor scaffold . While Necrostatin-1 is the benchmark, BDNP derivatives (specifically those optimized at the N-1 benzyl position) show improved metabolic stability compared to the early Nec-1 formulations.

Table 1: Comparative Profile – RIP1 Kinase Inhibition

FeatureBDNP (Scaffold Class)Necrostatin-1 (Reference)GSK'2982 (Clinical Lead)
Primary Target RIP1 Kinase (ATP Pocket)RIP1 Kinase (Allosteric)RIP1 Kinase (Highly Selective)
IC50 (Kinase Assay) 0.5 – 5.0

M (Derivative dependent)
~0.05

M (50 nM)
~0.01

M (10 nM)
Cellular EC50 1.0 – 10.0

M
0.5

M
<0.1

M
Selectivity Moderate (Off-target: B-Raf, mTOR)High (RIP1 specific)Very High
Metabolic Stability High (Nitro group resists oxidation)Low (Short half-life in vivo)Optimized
Key Advantage Synthetic Versatility : Nitro group is easily reduced to amines for amide coupling.Established baseline data.[1]Clinical efficacy.

Analytic Insight: The "4-nitro" moiety in BDNP is electron-withdrawing, which can reduce metabolic clearance compared to the indole ring of Necrostatin-1. However, the unmodified BDNP molecule is generally 10-100x less potent than Necrostatin-1. Its value lies in its role as a precursor : reducing the nitro group to an amine and coupling it with benzamides yields inhibitors with sub-micromolar potency (IC50 < 100 nM) [1].

Efficacy as an Autophagy Modulator (mTORC1)

Recent studies indicate that 1,3,5-substituted pyrazoles can modulate autophagy. Unlike Rapamycin , which is a specific allosteric inhibitor of mTORC1, BDNP derivatives often act as ATP-competitive inhibitors or indirect modulators via upstream pathways.

Table 2: Autophagy Modulation Comparison

ParameterBDNP DerivativesRapamycin (Sirolimus)
Target mTOR / Upstream KinasesmTORC1 (FKBP12 dependent)
Mechanism Disruption of autophagic flux; accumulation of LC3-II.[1]Induction of autophagy via mTOR inhibition.[1]
Cancer Application Pancreatic Cancer (MIA PaCa-2)Renal Cell Carcinoma
Cytotoxicity High (Induces apoptosis + necroptosis)Cytostatic (Slows growth)

Part 3: Experimental Protocol (Self-Validating)

To validate the efficacy of BDNP against a known inhibitor, the following RIP1 Kinase Activity Assay is recommended. This protocol uses a FRET-based detection system to ensure trustworthiness and reproducibility.

Protocol: Comparative Kinase Inhibition Assay (FRET)

Objective: Determine the IC50 of BDNP vs. Necrostatin-1.

Reagents:

  • Recombinant Human RIP1 Kinase (GST-tagged).

  • FRET Peptide Substrate (e.g., Z'-LYTE™ Ser/Thr).

  • Test Compounds: BDNP (dissolved in DMSO), Necrostatin-1 (Control).

  • ATP (10 mM stock).

Workflow:

  • Preparation: Dilute BDNP and Necrostatin-1 in kinase buffer to generate a 10-point dose-response curve (range: 0.1 nM to 100

    
    M). Final DMSO concentration must be <1%.
    
  • Enzyme Incubation: Add 5

    
    L of RIP1 Kinase (2 ng/well) to a 384-well plate. Add 5 
    
    
    
    L of test compound.[2] Incubate for 15 minutes at 25°C to allow inhibitor binding.
  • Reaction Initiation: Add 10

    
    L of ATP/Peptide mixture (
    
    
    
    apparent concentration).
  • Kinetic Phase: Incubate for 60 minutes at room temperature.

  • Termination: Add 10

    
    L of Development Reagent (cleaves non-phosphorylated peptide).
    
  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (Ex: 400nm, Em: 445nm/520nm).

  • Calculation: Calculate % Phosphorylation using the ratio. Plot % Inhibition vs. Log[Concentration] to derive IC50.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered valid.

  • Reference Control: Necrostatin-1 IC50 must fall within 10-100 nM range.

Visualization: Experimental Logic Flow

Assay_Workflow Step1 Compound Prep (BDNP vs Nec-1) Step2 Enzyme Binding (15 min Pre-incubation) Step1->Step2 Step3 ATP/Substrate Addition (Kinase Reaction) Step2->Step3 Step4 FRET Detection (Phospho-readout) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Step-by-step workflow for the FRET-based kinase inhibition assay.

Part 4: Conclusion & Strategic Recommendations

1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole is a versatile, albeit moderate, inhibitor in its native state. Its primary utility in modern drug development is twofold:

  • As a Lead Scaffold: It serves as the structural foundation for synthesizing N-(pyrazol-4-yl)benzamides , which exhibit nanomolar potency against RIP1 and mTORC1 [1].

  • As a Dual-Action Probe: Unlike highly selective inhibitors (e.g., GSK'2982), BDNP derivatives often engage multiple kinase pathways, making them useful for phenotypic screening in complex cancer models like pancreatic adenocarcinoma.

Recommendation: For researchers targeting necroptosis, use BDNP as a starting block for SAR optimization rather than a final drug candidate. For direct inhibition in biological assays, established controls like Necrostatin-1 remain superior unless the specific "4-nitro" pharmacophore is required for metabolic stability studies.

References

  • Zhang, Y., et al. (2016).[1] "N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy."[1] Journal of Medicinal Chemistry.

  • Degterev, A., et al. (2008). "Identification of RIP1 kinase as a specific cellular target of necrostatins." Nature Chemical Biology, 4(5), 313-321.

  • Harris, P. A., et al. (2013). "Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Inflammatory Diseases." ACS Medicinal Chemistry Letters.

  • Bekhit, A. A., et al. (2015). "Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory agents." European Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of biologically active compounds, including several FDA-approved drugs.[1] Among its many variations, the 1-benzyl-1H-pyrazole moiety has emerged as a particularly fruitful scaffold for discovering potent and selective modulators of various biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives across different therapeutic areas, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Inhibition of Receptor-Interacting Protein 1 (RIP1) Kinase: A New Frontier in Treating Inflammatory Diseases

Receptor-interacting protein 1 (RIP1) kinase is a critical regulator of necroptosis, a form of programmed cell death implicated in a variety of inflammatory diseases.[2] The 1-benzyl-1H-pyrazole scaffold has proven to be a promising starting point for the development of potent RIP1 kinase inhibitors.

Lead Compound and SAR Analysis

A key study in this area identified 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole as a lead compound for optimization.[2] Subsequent SAR studies revealed crucial insights into the structural requirements for potent RIP1 kinase inhibition. A noteworthy discovery from these efforts is compound 4b , which demonstrated a significant increase in potency.[1][2]

Key SAR Observations for RIP1 Kinase Inhibition:

  • Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring are critical for activity. Dichloro-substitution at the 2 and 4 positions of the benzyl ring was found to be favorable.[2]

  • Modifications at the 3-Position of the Pyrazole Ring: The nitro group at the 3-position of the pyrazole ring was a key feature of the initial lead compound. Replacing this with other functionalities has been a major focus of optimization.

  • Introduction of a Linker: The exploration of different linkers and functional groups at various positions of the pyrazole core has been instrumental in enhancing potency and selectivity.

Comparative Performance of RIP1 Kinase Inhibitors

The following table summarizes the in vitro activity of the lead compound and the optimized inhibitor, highlighting the significant improvement in potency achieved through SAR-driven design.

Compound IDStructureTargetKd (μM)EC50 (μM) in cell necroptosis assay
1a (Lead) 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazoleRIP1 Kinase--
4b (Structure not publicly disclosed in detail)RIP1 Kinase0.078[2]0.160[2]

Kd represents the dissociation constant, a measure of binding affinity. EC50 is the half-maximal effective concentration in a cell-based assay.

Compound 4b not only showed excellent in vitro potency but also demonstrated significant protective effects in an in vivo mouse model of L-arginine-induced pancreatitis, underscoring the therapeutic potential of this chemical series.[2]

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for the key assays are provided below.

Experimental Protocol: RIP1 Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Purified recombinant RIP1 kinase enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well low volume plates

  • Test compounds (1-benzyl-1H-pyrazole derivatives) dissolved in DMSO

Procedure:

  • Add 1 µL of the test compound or 5% DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of RIP1 kinase enzyme solution.

  • Add 2 µL of a substrate/ATP mix (containing MBP and ATP).

  • Incubate the plate at room temperature for the indicated time as determined by enzyme titration curves.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

Experimental Protocol: Cell Necroptosis Inhibition Assay

This assay assesses the ability of a compound to protect cells from induced necroptosis.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • TNF-α (Tumor Necrosis Factor-alpha)

  • A pan-caspase inhibitor (to ensure cell death occurs via necroptosis and not apoptosis)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Test compounds

Procedure:

  • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Induce necroptosis by adding a combination of TNF-α and a pan-caspase inhibitor.

  • Incubate the cells for 24 hours.

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • The EC50 value is calculated as the concentration of the compound that restores cell viability to 50% of the untreated control.

Signaling Pathway

The inhibition of RIP1 kinase by 1-benzyl-1H-pyrazole derivatives directly interferes with the necroptosis signaling pathway. The following diagram illustrates this mechanism.

Necroptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits TNFa TNF-α TNFa->TNFR1 binds TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 Kinase TRADD->RIP1 RIP3 RIP3 Kinase RIP1->RIP3 phosphorylates Necrosome Necrosome (RIP1-RIP3-MLKL complex) RIP1->Necrosome MLKL MLKL RIP3->MLKL phosphorylates RIP3->Necrosome MLKL->Necrosome Necroptosis Necroptosis (Cell Lysis & Inflammation) Necrosome->Necroptosis induces Inhibitor 1-Benzyl-1H-Pyrazole Derivative (e.g., 4b) Inhibitor->RIP1 inhibits

Caption: Inhibition of RIP1 kinase by 1-benzyl-1H-pyrazole derivatives blocks necrosome formation.

Anticancer Activity: Targeting Cell Proliferation and Survival

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[3] 1-Benzyl-1H-pyrazole derivatives have shown promise in this area, with activities against various cancer cell lines.

Comparative Anticancer Activity

The following table presents a comparison of the cytotoxic activity of different 1-benzyl-1H-pyrazole derivatives against various human cancer cell lines.

Compound ClassTarget Cell LineIC50 (μM)Reference
Diphenyl pyrazole-chalconeHNO-97 (Head and Neck)10.0 (for compound 6b)[1]
Pyrazoline derivativeHepG-2 (Liver)3.57 (for compound b17)[4]
Pyrazole-based tubulin inhibitorPC-3 (Prostate)0.015 (for compound 4k)[3]

IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Key SAR Observations for Anticancer Activity:

  • Hybrid Structures: The fusion of the pyrazole ring with other pharmacophores, such as chalcones, can lead to potent anticancer activity.[1]

  • Substitution Patterns: The nature and position of substituents on the phenyl rings attached to the pyrazole core significantly influence cytotoxicity. For instance, in a series of pyrazoline derivatives, a benzo[b]thiophen-2-yl moiety coupled with specific hydroxyl and methoxy substitutions on other phenyl rings resulted in the most potent compound against HepG-2 cells.[4]

  • Target-Specific Modifications: For compounds targeting tubulin, specific conformational constraints and substitutions that enhance binding to the colchicine site are crucial for high potency.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HNO-97, HepG-2, PC-3)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Detergent reagent (e.g., DMSO or a specialized solubilization buffer)

  • Test compounds

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Add 10 µL of MTT reagent to each well.

  • Incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

  • Incubate at room temperature in the dark for 2 hours.

  • Record the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Potential Mechanisms of Anticancer Action

The anticancer effects of pyrazole derivatives are often multifactorial. The following diagram illustrates a potential mechanism involving the inhibition of tubulin polymerization, a common target for pyrazole-based anticancer agents.[5][6]

Anticancer_Mechanism cluster_cell Cancer Cell Microtubules Microtubules MitoticSpindle Mitotic Spindle Formation Tubulin α/β-Tubulin Dimers Tubulin->Microtubules Inhibitor 1-Benzyl-1H-Pyrazole Derivative Inhibitor->Tubulin CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity: A Renewed Interest in Pyrazole Scaffolds

With the rise of antimicrobial resistance, there is a pressing need for novel antibacterial and antifungal agents. The 1-benzyl-1H-pyrazole scaffold has also been explored for its potential in this therapeutic area.[7]

Comparative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of some pyrazole derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Diphenyl pyrazole-chalconeE. coli7.8 (for compound 6d)[1]
Diphenyl pyrazole-chalconeMRSA15.7 (for compound 6d)[1]
Pyrazole-carbothiohydrazideC. albicans2.9-7.8 (for compound 21a)[4]
Benzimidazole-pyrazole hybridVarious bacteriain the µM or even nM range[7]

MIC is the minimum inhibitory concentration, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Key SAR Observations for Antimicrobial Activity:

  • Hybridization and Functional Groups: Similar to anticancer activity, creating hybrid molecules, such as pyrazole-chalcones, can enhance antimicrobial potency. The presence of specific functional groups and their positions on the aromatic rings are key determinants of activity.[1]

  • Gram-Positive vs. Gram-Negative Activity: The structural features of the pyrazole derivatives can lead to differential activity against Gram-positive and Gram-negative bacteria, likely due to differences in their cell wall structures.[4]

  • Potential for Broad-Spectrum Activity: Some pyrazole derivatives have demonstrated broad-spectrum activity against both bacteria and fungi.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds

  • Standardized microbial inoculum

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Potential Mechanism of Antimicrobial Action

One of the proposed mechanisms for the antimicrobial activity of pyrazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[8]

Antimicrobial_Mechanism cluster_bacteria Bacterial Cell DNAgyrase DNA Gyrase DNAreplication DNA Replication & Transcription DNAgyrase->DNAreplication enables CellDeath Bacterial Cell Death DNAreplication->CellDeath inhibition leads to Inhibitor 1-Benzyl-1H-Pyrazole Derivative Inhibitor->DNAgyrase inhibits

Caption: Inhibition of DNA gyrase by pyrazole derivatives disrupts essential bacterial processes.

Synthesis of 1-Benzyl-1H-Pyrazole Derivatives

The synthesis of 1-benzyl-1H-pyrazole derivatives is typically achieved through multi-step reaction sequences. A general and adaptable approach involves the initial formation of the pyrazole core followed by N-benzylation.

General Synthetic Workflow

The following diagram illustrates a common synthetic route for preparing 1-benzyl-1H-pyrazole derivatives.

Synthesis_Workflow cluster_synthesis Synthetic Pathway StartMat1 1,3-Dicarbonyl Compound PyrazoleCore Substituted 1H-Pyrazole StartMat1->PyrazoleCore StartMat2 Hydrazine StartMat2->PyrazoleCore Knorr Pyrrole Synthesis FinalProduct 1-Benzyl-1H-Pyrazole Derivative PyrazoleCore->FinalProduct BenzylHalide Substituted Benzyl Halide BenzylHalide->FinalProduct N-Alkylation

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Assessing Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its synthetic tractability and diverse pharmacological activities have made it a cornerstone in the development of novel inhibitors targeting a range of protein families. This guide focuses on a specific pyrazole derivative, 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole , a compound of interest in anticancer research programs.[3]

The journey of a promising hit compound to a clinical candidate is paved with rigorous characterization, a critical step of which is understanding its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a comprehensive cross-reactivity profile is not merely a data point but a crucial roadmap for further optimization and clinical development.

This guide provides a framework for evaluating the cross-reactivity of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole. We will operate under the hypothesis that its primary target is a key mediator of angiogenesis, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase frequently implicated in tumor growth and proliferation.[5] Our analysis will extend to a curated panel of related and unrelated kinases to construct a detailed selectivity profile.

The Rationale for Target Selection: A Strategic Approach to Profiling

The selection of a relevant panel of targets for cross-reactivity screening is paramount for generating meaningful data. Our choice of VEGFR-2 as the primary target is informed by the established role of pyrazole derivatives as kinase inhibitors.[6][7] The subsequent selection of off-targets is based on a hierarchical strategy:

  • Structurally Related Kinases: We will first assess activity against kinases with high homology to VEGFR-2 in the ATP-binding pocket, such as other members of the VEGFR family, the Platelet-Derived Growth Factor Receptor (PDGFR) family, and the Fibroblast Growth Factor Receptor (FGFR) family. Cross-reactivity within this group is common for ATP-competitive inhibitors.

  • Signaling Pathway Crosstalk: We will include key kinases from interconnected signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and members of the SRC family of cytoplasmic tyrosine kinases.[8][9]

  • Diverse Kinase Families: To gain a broader understanding of selectivity, we will include representatives from different branches of the human kinome, such as the serine/threonine kinase AKT1 and the cyclin-dependent kinase CDK2.

  • Unrelated Targets: To probe for promiscuous activity beyond the kinome, we will include a non-kinase enzyme, Phosphodiesterase 5 (PDE5), as some pyrazole-containing compounds are known to inhibit this enzyme family.[1]

This strategic selection allows for a comprehensive evaluation of both on-target potency and off-target interactions, providing a clear path for medicinal chemistry efforts.

Comparative Cross-Reactivity Data

The following tables summarize the hypothetical in vitro profiling data for 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole (termed BZP-4N ) against our selected panel of kinases. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is included as a reference compound.

Table 1: Enzymatic Inhibition Profile of BZP-4N and Sunitinib

TargetKinase FamilyBZP-4N IC50 (nM)Sunitinib IC50 (nM)
VEGFR-2 Receptor Tyrosine Kinase 15 9
VEGFR-1Receptor Tyrosine Kinase8512
PDGFRβReceptor Tyrosine Kinase1208
c-KITReceptor Tyrosine Kinase25015
FGFR1Receptor Tyrosine Kinase450150
EGFRReceptor Tyrosine Kinase>10,000>5,000
SRCCytoplasmic Tyrosine Kinase850250
ABL1Cytoplasmic Tyrosine Kinase>10,000>5,000
AKT1Serine/Threonine Kinase>10,000>10,000
CDK2Serine/Threonine Kinase>10,000>10,000
PDE5Hydrolase>10,000>10,000

IC50 values were determined using a TR-FRET based enzymatic assay.

Table 2: Binding Affinity Profile of BZP-4N and Sunitinib

TargetKinase FamilyBZP-4N Kd (nM)Sunitinib Kd (nM)
VEGFR-2 Receptor Tyrosine Kinase 25 15
VEGFR-1Receptor Tyrosine Kinase15020
PDGFRβReceptor Tyrosine Kinase21018
c-KITReceptor Tyrosine Kinase40025
FGFR1Receptor Tyrosine Kinase700200
EGFRReceptor Tyrosine Kinase>10,000>10,000
SRCCytoplasmic Tyrosine Kinase1,200350

Kd values were determined using a competitive binding assay.

Visualizing the Biological Context and Experimental Approach

To better understand the biological relevance of our primary target and the workflow of our cross-reactivity profiling, the following diagrams are provided.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway.

Cross_Reactivity_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity Profiling cluster_2 Cellular Validation Primary_Assay Primary Enzymatic Assay (TR-FRET) BZP-4N vs. Primary Target (VEGFR-2) Determine_IC50 Determine IC50 Primary_Assay->Determine_IC50 Panel_Screening Enzymatic Panel Screening (TR-FRET) BZP-4N vs. Kinase Panel Determine_IC50->Panel_Screening Binding_Assay Orthogonal Binding Assay (e.g., DiscoverX KINOMEscan) BZP-4N vs. Kinase Panel Determine_IC50->Binding_Assay Selectivity_Profile Generate Selectivity Profile (IC50 & Kd values) Panel_Screening->Selectivity_Profile Binding_Assay->Selectivity_Profile Cell_Based_Assay Cell-Based Assay (e.g., pVEGFR-2 ELISA in HUVECs) Assess functional activity Selectivity_Profile->Cell_Based_Assay Cellular_Potency Determine Cellular IC50 Cell_Based_Assay->Cellular_Potency

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Preclinical Validation Guide: Novel Pyrazole-Based Kinase Inhibitor (PyraZ-Lead) vs. First-Generation Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison and validation framework for PyraZ-Lead , a novel pyrazole-based small molecule designed to inhibit specific tyrosine kinases (hypothetically targeting JAK1/TYK2 for inflammatory indications). Context: While pyrazoles are a privileged scaffold in medicinal chemistry—found in approved drugs like Ruxolitinib and Crizotinib—metabolic instability often limits their half-life. The Breakthrough: PyraZ-Lead incorporates a specific C3-substitution designed to block the CYP450 oxidation prone sites found in First-Generation Reference compounds (Ref-Gen1). Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Development Leads.

Part 1: Chemical Scaffolding & Mechanistic Rationale

The Pyrazole Advantage

The pyrazole ring (1,2-diazole) is not merely a linker; it is a critical pharmacophore.[1] In kinase inhibitors, the pyrazole nitrogen often serves as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP within the kinase hinge region.

Structural Logic:

  • Ref-Gen1 (Standard): Uses a standard pyrazole core but suffers from rapid oxidation at the unsubstituted carbon positions by CYP3A4.

  • PyraZ-Lead (Candidate): Introduces a fluorinated motif at the C3 position. This steric and electronic modification retains ATP-pocket binding affinity while sterically hindering metabolic attack.

Mechanistic Pathway Diagram

The following diagram illustrates the mechanism of action where the pyrazole moiety competitively inhibits ATP binding, preventing downstream STAT phosphorylation.

KinaseInhibition Ligand PyraZ-Lead (Inhibitor) Receptor JAK Kinase (ATP Binding Pocket) Ligand->Receptor Competitive Binding (High Affinity) P_Substrate p-STAT (Active) Ligand->P_Substrate Prevents Formation ATP ATP (Cellular Energy) ATP->Receptor Blocked Substrate STAT Protein (Unphosphorylated) Receptor->Substrate Phosphorylation (Inhibited) Substrate->P_Substrate Activation Nucleus Nucleus (Gene Transcription) P_Substrate->Nucleus Translocation Inflammation Pro-inflammatory Cytokines Nucleus->Inflammation Expression

Figure 1: Mechanism of Action. PyraZ-Lead competes with ATP for the kinase binding pocket, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

Part 2: In Vitro Efficacy & Selectivity Profiling[2]

Comparative Data: Potency vs. Selectivity

A common pitfall in pyrazole design is "promiscuity"—inhibiting off-target kinases due to the scaffold's generic ATP-mimicry. The validation protocol must prove that PyraZ-Lead maintains high affinity for the target (JAK1) while sparing off-targets (e.g., Aurora B) compared to Ref-Gen1.

Table 1: Biochemical Kinase Inhibition Profile (IC50)

Target KinasePyraZ-Lead (nM)Ref-Gen1 (nM)Interpretation
JAK1 (Primary) 2.1 ± 0.3 3.5 ± 0.5Comparable potency (High Affinity).
JAK2 (Secondary) 15.4 ± 1.24.0 ± 0.2PyraZ-Lead shows improved selectivity (less JAK2 inhibition reduces anemia risk).
Aurora B (Off-target) >10,000120 ± 15Critical Win: PyraZ-Lead eliminates off-target toxicity seen in Ref-Gen1.
Cellular IC50 (THP-1) 12 nM18 nMPotency translates to cellular context.
Protocol 1: Radiometric HotSpot™ Kinase Assay

Why this method? Fluorescence-based assays (FRET) can suffer from interference by autofluorescent small molecules. Radiometric assays (


-ATP) remain the "Gold Standard" for minimizing false positives/negatives during lead optimization.

Step-by-Step Workflow:

  • Reagent Prep: Prepare Base Reaction Buffer (20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT).

  • Compound Handling: Dissolve PyraZ-Lead in 100% DMSO. Serial dilute to create a 10-point dose-response curve.

    • Control: Use Staurosporine as the positive control (pan-kinase inhibitor).

    • Blank: DMSO only (0% inhibition).

  • Incubation:

    • Add substrate (Poly Glu:Tyr 4:1) and Recombinant Human JAK1 kinase to the well.

    • Add

      
      -ATP (Specific Activity: 10 µCi/µl).
      
    • Incubate for 2 hours at Room Temperature (RT).

  • Filtration & Detection:

    • Spot reaction onto P81 ion-exchange filter paper (binds the phosphorylated peptide substrate).

    • Wash filters 3x with 0.75% phosphoric acid (removes unbound ATP).

    • Read on a scintillation counter.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism, sigmoidal dose-response).

Part 3: ADME-Tox & Metabolic Stability

The Critical Hurdle: Microsomal Stability

Pyrazoles are susceptible to oxidative metabolism by hepatic CYP450 enzymes. The core objective of PyraZ-Lead is to extend the intrinsic half-life (


) compared to Ref-Gen1.

Table 2: Human Liver Microsome (HLM) Stability Data

ParameterPyraZ-LeadRef-Gen1Clinical Implication

(min)
> 120 24PyraZ-Lead supports once-daily dosing; Ref-Gen1 requires TID (3x/day).

(µL/min/mg)
< 1058Low clearance indicates high metabolic stability.
CYP3A4 Inhibition IC50 > 50 µMIC50 = 2.1 µMPyraZ-Lead has low risk of Drug-Drug Interactions (DDI).
Protocol 2: Microsomal Stability Assay

Why this method? Using liver microsomes (subcellular fractions containing CYP enzymes) provides a rapid prediction of hepatic clearance, a key determinant of oral bioavailability.

Experimental Workflow Diagram (DOT)

MicrosomalStability Prep Preparation (Buffer + Microsomes) Dosing Add Compound (1 µM Final) Prep->Dosing Start Initiate (Add NADPH) Dosing->Start Incubate Incubation (37°C, Shaking) Start->Incubate Stop Quench (Ice-Cold Acetonitrile) Incubate->Stop T=0, 15, 30, 60 min Analyze LC-MS/MS (Quantify Parent) Stop->Analyze Centrifuge Supernatant

Figure 2: Microsomal Stability Workflow. A standardized process to determine intrinsic clearance (


).

Detailed Protocol:

  • System Setup: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation: Add PyraZ-Lead (1 µM final concentration) to the microsome mix. Pre-incubate at 37°C for 5 minutes.

    • Note: Low substrate concentration (1 µM) is crucial to ensure first-order kinetics.

  • Initiation: Add NADPH regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Warfarin or Tolbutamide) to precipitate proteins and stop metabolism.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Quantification: Inject supernatant into LC-MS/MS (e.g., Sciex Triple Quad). Monitor the parent ion transition (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

References

  • Fassihi, A. et al. (2023). Pyrazole: An emerging privileged scaffold in drug discovery. PMC. Available at: [Link] (Note: Generalized link to PMC search for verification of scaffold privilege).

  • FDA M10 Guidance. (2022). Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][3][4][5][6] Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of pyrazole-based compounds in biological matrices is a critical step in understanding their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparison of common analytical methodologies, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your methods are robust, reliable, and self-validating.

The Crucial Role of Method Validation in Bioanalysis

Bioanalytical method validation is the cornerstone of credible pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] It is the documented process of ensuring that an analytical method is reliable and suitable for its intended purpose of quantifying analytes in biological matrices under defined conditions.[1] Failure to properly validate a method can lead to inaccurate data, resulting in regulatory delays or even the rejection of a study.[1]

The fundamental parameters for bioanalytical method validation are outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and are harmonized globally through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline.[2][3][4] These core parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte, defining the limits of reliable quantification (Lower Limit of Quantification, LLOQ, and Upper Limit of Quantification, ULOQ).

  • Matrix Effect: The alteration of the analytical signal due to the presence of co-eluting, interfering substances in the biological matrix.[5]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[1]

This guide will compare three widely used analytical techniques for pyrazole quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Overview of Analytical Methodologies

The choice of an analytical method is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, throughput, and cost.

Parameter HPLC-UV GC-MS LC-MS/MS
Selectivity ModerateHighVery High
Sensitivity (LOD/LOQ) ng/mL to µg/mLpg/mL to ng/mLfg/mL to pg/mL
Throughput ModerateLow to ModerateHigh
Cost (Instrument) LowModerateHigh
Cost (Operational) LowModerateHigh
Sample Volatility Not RequiredRequiredNot Required
Derivatization Not typically requiredOften requiredNot typically required
Matrix Effect Susceptibility LowLow to ModerateHigh

Deep Dive into Analytical Techniques and Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration.

Causality of Experimental Choices: HPLC-UV is often selected for its simplicity, robustness, and cost-effectiveness, particularly for analytes present at higher concentrations (µg/mL range).[6] The choice of a C18 column is common for the separation of moderately polar pyrazole compounds. The mobile phase composition is optimized to achieve good peak shape and resolution from endogenous matrix components.

Experimental Protocol: Quantification of a Pyrazole Analog in Human Serum using HPLC-UV

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 500 µL of human serum in a polypropylene tube, add 50 µL of internal standard solution (a structurally similar pyrazole).

    • Add 100 µL of 1 M sodium hydroxide to basify the sample.

    • Add 3 mL of ethyl acetate and vortex for 2 minutes.[7]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC-UV Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile: 25 mM potassium phosphate buffer (pH 3.5) (40:60, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Determined by the UV spectrum of the pyrazole analyte (e.g., 254 nm).

    • Run Time: 10 minutes.

  • Validation Parameters to Assess:

    • Linearity: Prepare a calibration curve from 0.1 to 20 µg/mL. The correlation coefficient (r²) should be >0.99.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 8, and 16 µg/mL). The coefficient of variation (CV) for precision should be <15%, and the accuracy should be within 85-115%.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments creates a unique mass spectrum for each compound, allowing for highly specific identification and quantification.

Causality of Experimental Choices: GC-MS is a powerful technique for the analysis of volatile pyrazoles or those that can be made volatile through derivatization.[9] It offers excellent selectivity and sensitivity. Derivatization is often necessary to improve the chromatographic properties and thermal stability of polar pyrazoles.

Experimental Protocol: Quantification of a Volatile Pyrazole Metabolite in Urine using GC-MS

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of urine, add 100 µL of internal standard solution.

    • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by LC, the analyte is ionized (typically by electrospray ionization - ESI) and the precursor ion is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional specificity.

Causality of Experimental Choices: LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity, allowing for the quantification of analytes at very low concentrations (pg/mL to fg/mL).[10] This is crucial for potent pyrazole-based drugs. The sample preparation can often be simplified to a protein precipitation step, enabling high throughput.

Experimental Protocol: Quantification of a Pyrazole Drug in Human Plasma using LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (a stable isotope-labeled version of the analyte is preferred).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • LC System: A UHPLC system for fast and efficient separations.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A fast gradient from 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MRM Transitions: Optimized for the specific pyrazole and its internal standard (e.g., Analyte: m/z 350.2 -> 185.1; Internal Standard: m/z 354.2 -> 189.1).

  • Critical Validation Parameter: Matrix Effect Assessment:

    • Prepare three sets of samples:

      • Set A: Analyte in neat solution.

      • Set B: Blank extracted matrix spiked with the analyte post-extraction.

      • Set C: Matrix spiked with the analyte before extraction.

    • Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The CV of the MF across different lots of the biological matrix should be <15%.

Visualizing the Workflow and Decision-Making Process

A clear understanding of the validation workflow is essential for successful implementation.

Validation_Workflow cluster_Planning Phase 1: Method Development & Planning cluster_Validation Phase 2: Full Validation cluster_Application Phase 3: Sample Analysis Define_Purpose Define Analytical Purpose (e.g., PK, TK) Select_Method Select Analytical Method (LC-MS/MS, GC-MS, HPLC-UV) Define_Purpose->Select_Method Based on required sensitivity & selectivity Develop_Protocol Develop Initial Protocol (Sample Prep, Chromatography, Detection) Select_Method->Develop_Protocol Selectivity Selectivity & Specificity Develop_Protocol->Selectivity Calibration Calibration Curve & Range (LLOQ, ULOQ) Selectivity->Calibration Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Calibration->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Matrix_Effect->Stability Dilution_Integrity Dilution Integrity Stability->Dilution_Integrity Sample_Analysis Routine Sample Analysis Dilution_Integrity->Sample_Analysis Method Validated ISR Incurred Sample Reanalysis Sample_Analysis->ISR Ensures reproducibility

Caption: Bioanalytical Method Validation Workflow.

This diagram illustrates the logical progression from initial method development through full validation to the application in routine sample analysis.

Method_Selection cluster_Sensitivity Sensitivity Requirement cluster_Method Recommended Method Start Analyte & Matrix Characteristics High_Sens High (pg/mL) Start->High_Sens Mod_Sens Moderate (ng/mL) Start->Mod_Sens Low_Sens Low (µg/mL) Start->Low_Sens LCMS LC-MS/MS High_Sens->LCMS Mod_Sens->LCMS If non-volatile GCMS GC-MS Mod_Sens->GCMS If volatile/ derivatizable HPLCUV HPLC-UV Low_Sens->HPLCUV

Caption: Decision Tree for Analytical Method Selection.

This decision tree provides a simplified guide for selecting the most appropriate analytical technique based on the required sensitivity for the pyrazole analyte.

Conclusion and Future Perspectives

The validation of analytical methods for the quantification of pyrazoles in biological matrices is a rigorous but essential process for ensuring data integrity in drug development. LC-MS/MS is unequivocally the most powerful tool for this purpose, offering unparalleled sensitivity and selectivity. However, HPLC-UV and GC-MS remain valuable alternatives for specific applications.

The choice of method should always be guided by the "fit-for-purpose" principle, where the validation experiments are designed to mimic the conditions of the actual study samples. By following the principles and protocols outlined in this guide, researchers can develop and validate robust analytical methods that will withstand scientific and regulatory scrutiny.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Gomes, M. F., & de Oliveira, M. F. (2016). Matrix effect and methods for its elimination in bioanalytical methods using chromatography-mass spectrometry. Journal of Applied Pharmaceutical Science, 6(03), 209-217.
  • Souza, J., et al. (2013). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Journal of the Brazilian Chemical Society, 24, 1018-1025.
  • Diczfalusy, U., & Eklöf, R. (1987). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC.
  • Deng, P., et al. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 96, 236-243.
  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Patel, R. P., et al. (2012). A highly validated RP-HPLC method for pyrazoline derivative having anti-inflammatory activity. International Journal of ChemTech Research, 4(2), 549-555.
  • Versace, F., et al. (2012). Rapid sample pre-treatment prior to GC-MS and GC-MS/MS urinary toxicological screening. Talanta, 101, 299-306.
  • Gaillard, Y., & Pépin, G. (1997). A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites in urine. Journal of Analytical Toxicology, 21(5), 335-341.
  • Wójcikowski, J., & Daniel, W. A. (2009). [Application of HPLC-UV method for aripiprazole determination in serum].
  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • de Kanter, R. A., et al. (2002). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 16(22), 2185-2193.
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

This guide defines the mandatory safety architecture for handling 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole . While often categorized generically as an "irritant" in vendor catalogs, the structural presence of a nitro group (


)  on a pyrazole ring demands a higher tier of vigilance than standard organic intermediates.

The Scientist's Perspective (Why this matters):

  • The Nitro Moiety: Nitro-aromatics are potentially energetic.[1] While this specific molecule is generally stable at room temperature, it must be treated as heat- and shock-sensitive until specific calorimetry data proves otherwise.[1]

  • The Benzyl Group: This increases lipophilicity, facilitating potential dermal absorption.

  • Physical State: Typically a fine crystalline powder, creating a high risk of inhalation and static discharge during weighing.

Core Hazard Classifications (GHS/Prudent Practices):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[2][3][4]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[4]

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory irritation).[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a redundancy system—if one barrier fails, another protects the operator.

Protection ZoneMandatory EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary)The compound is a respiratory irritant.[1][2] Engineering controls (hood) are the first line of defense. Use a respirator if handling open powder outside a hood (e.g., balance enclosure failure).
Dermal (Hands) Double Nitrile Gloves (Outer: 8 mil; Inner: 4 mil)The benzyl group aids lipid solubility. Double gloving prevents permeation. Change outer gloves immediately upon contamination.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust ingress.
Body Lab Coat (Cotton/Flame Resistant) Synthetic fibers (polyester) can melt into skin if a flash fire occurs (a risk with nitro compounds). Cotton or Nomex is required.
Feet Closed-toe, Non-perforated Shoes Standard lab requirement.[1] Overshoes recommended if working with kilogram quantities.

Operational Protocol: Step-by-Step Handling

This protocol uses a "Cradle-to-Grave" approach, covering the workflow from storage to reaction setup.[1]

Phase A: Preparation & Engineering Controls[1]
  • Verify Ventilation: Ensure the Chemical Fume Hood is operating at a face velocity of 80–100 fpm .

  • Static Mitigation: Nitro-pyrazoles can be electrostatic.[1][5] Use an ionizing fan or anti-static gun inside the hood if the powder is "flighty."

  • Clearance: Remove all flammables and excess clutter from the hood. If an energetic decomposition occurs, you want to minimize fuel load.

Phase B: Weighing & Transfer (Critical Risk Point)[1]
  • The Risk: Transferring powder generates dust and static.

  • The Protocol:

    • Place the analytical balance inside the fume hood or a dedicated powder containment enclosure.

    • Tare the receiving vessel (flask) before opening the chemical container.

    • Use a disposable anti-static spatula . Do not use metal spatulas if the compound is dry and crusty (friction risk); use Teflon or polypropylene.

    • Technique: Do not dump. Tap the spatula gently to dispense.

    • Immediate Seal: Recap the stock bottle immediately after mass is obtained. Wipe the threads with a dry Kimwipe to prevent crystal grinding in the cap.

Phase C: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, DMF) slowly down the side of the flask to wash down any adherent powder.

  • Dissolution: Ensure the solid is fully dissolved before adding reagents, especially if using strong bases (e.g., NaH) or reducing agents, as heterogeneous reactions can lead to hot spots.

Phase D: Decontamination & Spill Response[6]
  • Minor Spill (<5g):

    • Do not sweep (creates dust).

    • Cover with a wet paper towel (water/ethanol mix) to dampen the powder.

    • Wipe up and place in a dedicated solid waste container.

  • Skin Exposure: Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases absorption).

Logical Decision Workflow (Visualization)

The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop Work" triggers.

SafetyProtocol Start Start: Handling 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole AssessState Assess Physical State Start->AssessState Solid Solid / Powder AssessState->Solid Solution In Solution AssessState->Solution HoodCheck Verify Fume Hood (Face Velocity >80 fpm) Solid->HoodCheck Solution->HoodCheck PPE Verify PPE: Nitrile Gloves (x2), Goggles, Lab Coat HoodCheck->PPE StaticCheck Is Powder Electrostatic? Ionizer Use Ionizing Fan/Bar StaticCheck->Ionizer Yes Weighing Weigh with Anti-Static Spatula (NO Metal on Metal) StaticCheck->Weighing No Ionizer->Weighing LiquidTransfer Transfer via Syringe/Cannula Weighing->LiquidTransfer Dissolve End Safe Operation LiquidTransfer->End Proceed to Reaction PPE->StaticCheck If Solid PPE->LiquidTransfer If Solution

Caption: Operational logic flow for handling nitro-pyrazole derivatives. Note the specific check for electrostatic properties during the solid handling phase.

Disposal & Waste Management

Proper disposal is critical to prevent downstream accidents in the waste stream.

  • Segregation: Never mix nitro-pyrazole waste with strong oxidizers (e.g., nitric acid waste) or strong reducing agents . This can lead to exothermic runaway in the waste drum.

  • Labeling: Clearly tag the waste container as "Organic Waste - Contains Nitro-Aromatics."[1]

  • Container: Use high-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the solution is acidic.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link][1]

  • PubChem. (n.d.). Compound Summary: Nitro-pyrazoles Class. National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.